molecular formula C8H10ClNO2 B13549589 2-(Aminomethyl)-4-chloro-6-methoxyphenol

2-(Aminomethyl)-4-chloro-6-methoxyphenol

Cat. No.: B13549589
M. Wt: 187.62 g/mol
InChI Key: HCPOSOVRINQJSB-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-chloro-6-methoxyphenol is a multifunctional phenolic compound serving as a valuable synthetic intermediate and building block in advanced chemical research. This compound features a reactive aminomethyl group (-CH₂NH₂), a chloro substituent, and a methoxy group on a phenolic ring, enabling a wide spectrum of chemical transformations and applications in medicinal chemistry and materials science. Its structure suggests potential for developing novel compounds with biological activity, as similar aminomethylphenol derivatives are investigated for their antimicrobial and anti-inflammatory properties . Researchers can utilize this compound in nucleophilic aromatic substitution reactions, where the chloro group can be displaced by various nucleophiles such as amines or thiols to create diverse chemical libraries . The aminomethyl group is readily functionalized through acylation or sulfonylation, facilitating the development of more complex molecules or its use as a precursor in polymer synthesis . Furthermore, the phenolic hydroxyl group allows for coordination chemistry, making it a potential ligand precursor for metal complexes; such complexes derived from similar N,O-donor ligands have shown significant cytotoxic activity against cancer cell lines in scientific studies . This reagent is offered strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

2-(aminomethyl)-4-chloro-6-methoxyphenol

InChI

InChI=1S/C8H10ClNO2/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-3,11H,4,10H2,1H3

InChI Key

HCPOSOVRINQJSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)CN)Cl

Origin of Product

United States

Foundational & Exploratory

2-(Aminomethyl)-4-chloro-6-methoxyphenol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Aminomethyl)-4-chloro-6-methoxyphenol: Synthesis, Characterization, and Potential Applications in Drug Discovery

Abstract

2-(Aminomethyl)-4-chloro-6-methoxyphenol is a substituted phenolic compound that has appeared in patent literature as a key intermediate in the synthesis of neurologically active agents. While not extensively characterized in peer-reviewed journals, its structure suggests significant potential as a scaffold in medicinal chemistry. This guide provides a comprehensive technical overview for researchers and drug development professionals, outlining a proposed synthetic route, a rigorous framework for its analytical characterization, its predicted physicochemical properties, and a discussion of its potential applications based on its role as a precursor to bioactive molecules. The protocols and insights are presented from the perspective of a senior application scientist, emphasizing the rationale behind experimental choices to ensure reproducibility and scientific integrity.

Chemical Identity and Physicochemical Properties

The foundational step in evaluating any novel compound is to establish its chemical identity and predict its behavior through its physicochemical properties. These parameters influence everything from reaction kinetics during synthesis to bioavailability in potential therapeutic applications.

Chemical Structure and Identifiers
  • IUPAC Name: 2-(Aminomethyl)-4-chloro-6-methoxyphenol

  • Molecular Formula: C₈H₁₀ClNO₂

  • Molecular Weight: 187.62 g/mol

  • CAS Number: 113944-73-3

The structure consists of a phenol ring substituted with four different functional groups: a hydroxyl (-OH), an aminomethyl (-CH₂NH₂), a chloro (-Cl), and a methoxy (-OCH₃) group. The relative positions of these groups are critical for the molecule's reactivity and its ability to interact with biological targets.

Predicted Physicochemical Properties

The following table summarizes key physicochemical properties predicted using computational models. These values provide a baseline for designing experiments, such as selecting appropriate solvent systems for synthesis, purification, and analytical procedures.

PropertyPredicted ValueSignificance in a Research Context
pKa (strongest acidic) 9.7 (Phenolic OH)Influences solubility in aqueous solutions and is critical for designing extraction and purification protocols based on pH.
pKa (strongest basic) 8.4 (Primary Amine)Governs the protonation state of the aminomethyl group, affecting its nucleophilicity and interaction with biological targets.
logP 1.5Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability, a key factor in drug design.
Melting Point Not availableExperimental determination is required for assessing purity and for handling of the solid material.
Boiling Point ~325 °C (predicted)Suggests low volatility; purification is more likely to be achieved via crystallization or chromatography rather than distillation.
Solubility Predicted to be soluble in methanol, DMSO, and sparingly soluble in water.Essential for selecting appropriate solvents for reactions, purification, and for preparing solutions for bioassays.

Proposed Synthesis and Purification Workflow

Rationale for Synthetic Strategy

The synthesis begins with the commercially available starting material, 4-chloro-2-methoxyphenol. The phenolic hydroxyl group activates the ortho position (C2) for electrophilic aromatic substitution. The Mannich reaction provides a direct and atom-economical way to introduce the aminomethyl group using formaldehyde and an amine source. Using a protected amine like phthalimide followed by deprotection is a common strategy to avoid side reactions and improve yield.

Synthesis Workflow Diagram

G cluster_0 Step 1: Mannich Reaction (Aminomethylation) cluster_1 Step 2: Deprotection cluster_2 Step 3: Purification A 4-Chloro-2-methoxyphenol C Crude N-((5-chloro-2-hydroxy-3-methoxyphenyl)methyl)phthalimide A->C Acetic Acid, Reflux B Potassium Phthalimide + Paraformaldehyde B->C D Hydrazine Hydrate E Crude 2-(Aminomethyl)-4-chloro-6-methoxyphenol C->E Ethanol, Reflux D->E F Column Chromatography (Silica Gel) E->F Eluent: DCM/MeOH gradient G Pure 2-(Aminomethyl)-4-chloro-6-methoxyphenol F->G

Caption: A proposed two-step synthesis and purification workflow.

Detailed Experimental Protocol

PART A: Synthesis of N-((5-chloro-2-hydroxy-3-methoxyphenyl)methyl)phthalimide (Intermediate)

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-2-methoxyphenol (1.0 eq), potassium phthalimide (1.1 eq), and paraformaldehyde (1.2 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water. The crude product will precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water. Dry the solid under vacuum.

PART B: Synthesis of 2-(Aminomethyl)-4-chloro-6-methoxyphenol

  • Reaction Setup: To a 250 mL round-bottom flask, add the crude phthalimide intermediate from Part A and ethanol.

  • Reagent Addition: Add hydrazine hydrate (3.0 eq) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Workup: Cool the mixture and filter to remove the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude final product.

PART C: Purification

  • Chromatography: Purify the crude product by flash column chromatography on silica gel.

  • Elution: Use a gradient elution system, starting with 100% Dichloromethane (DCM) and gradually increasing the polarity by adding Methanol (MeOH) (e.g., 0% to 10% MeOH in DCM).

  • Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions and evaporate the solvent to yield the final product as a solid or oil.

Framework for Analytical Characterization

Once synthesized, the identity and purity of the compound must be rigorously confirmed. This self-validating system ensures that any subsequent biological data is reliable.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This is the primary method for structural confirmation. The expected spectrum would show distinct signals for the aromatic protons, the methoxy group protons (-OCH₃), the aminomethyl protons (-CH₂NH₂), the amine proton (-NH₂), and the phenolic proton (-OH). The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: This analysis will confirm the number of unique carbon environments in the molecule, including the aromatic carbons, the methoxy carbon, and the aminomethyl carbon.

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) is recommended due to the presence of the ionizable amine and phenol groups.

  • Expected Result: In positive ion mode, the primary ion observed should be the protonated molecule [M+H]⁺ at m/z 188.62. The isotopic pattern will be characteristic of a molecule containing one chlorine atom, with a significant M+2 peak (at m/z 190.62) approximately one-third the intensity of the M peak. This isotopic signature is a critical piece of evidence for confirming the presence of chlorine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Phenolic O-H3200-3600 (broad)Stretching
Amine N-H3300-3500 (medium, two bands)Stretching
Aromatic C-H3000-3100Stretching
C-O (Methoxy)1000-1300Stretching
C-Cl600-800Stretching

Potential Applications in Drug Discovery

While direct studies on 2-(Aminomethyl)-4-chloro-6-methoxyphenol are limited, its utility as a chemical intermediate in patents provides strong clues to its potential applications.

Precursor to GABA-A Receptor Modulators

This compound has been cited in patents as a key building block for the synthesis of ligands that modulate the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is a major inhibitory neurotransmitter receptor in the central nervous system and is the target for a wide range of drugs, including benzodiazepines, barbiturates, and anesthetics. These drugs are used to treat anxiety, epilepsy, and sleep disorders.

The structure of 2-(Aminomethyl)-4-chloro-6-methoxyphenol contains the necessary pharmacophoric elements—a substituted aromatic ring and a basic amine—that can be further elaborated to create potent and selective GABA-A receptor modulators. The specific substitution pattern (chloro and methoxy) likely plays a role in tuning the electronic and steric properties of the final molecule to achieve desired binding affinity and selectivity for different GABA-A receptor subtypes.

General Scaffold in Medicinal Chemistry

Beyond its specific use in GABA-A ligand synthesis, the molecule represents a versatile scaffold. The primary amine can be readily functionalized through acylation, alkylation, or reductive amination to build a diverse chemical library. The phenolic hydroxyl group can also be modified, for example, through etherification. This allows for systematic exploration of the structure-activity relationship (SAR) in a drug discovery program.

Logical Workflow for Target Elucidation

A Synthesize & Characterize 2-(Aminomethyl)-4-chloro-6-methoxyphenol B Synthesize Analogue Library (Modify -NH2 and -OH groups) A->B Scaffold C High-Throughput Screening (e.g., Receptor Binding Assays) B->C Library D Identify 'Hit' Compounds C->D Data Analysis E Lead Optimization (SAR Studies) D->E Iterative Chemistry F In Vivo Testing E->F Candidate Selection

Caption: Drug discovery workflow utilizing the title compound as a starting scaffold.

Safety and Handling

As with any research chemical with limited toxicological data, 2-(Aminomethyl)-4-chloro-6-methoxyphenol should be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

2-(Aminomethyl)-4-chloro-6-methoxyphenol represents an intriguing, albeit understudied, chemical entity. Its true value lies in its potential as a versatile intermediate for constructing more complex molecules, particularly in the realm of neuroscience and GABA-A receptor modulation. This guide provides the necessary foundational knowledge for a researcher to synthesize, purify, and characterize this compound, and to strategically employ it in a drug discovery program. The provided protocols and analytical framework are designed to be robust and self-validating, ensuring the generation of high-quality, reliable scientific data.

References

  • PubChem. 2-(aminomethyl)-4-chloro-6-methoxyphenol. [Link]

Physicochemical Characteristics of 2-(Aminomethyl)-4-chloro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characteristics, synthesis, and handling of 2-(Aminomethyl)-4-chloro-6-methoxyphenol . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a zwitterionic building block and chelating ligand.

A Technical Monograph on Structure, Stability, and Synthesis

Executive Summary

2-(Aminomethyl)-4-chloro-6-methoxyphenol is a specialized Mannich base derivative of 4-chloroguaiacol. Structurally, it integrates a phenolic hydroxyl, an ortho-methoxy group, and a reactive primary aminomethyl arm, all stabilized by an electron-withdrawing chlorine atom at the para position relative to the phenol.

This compound serves as a critical bifunctional scaffold in medicinal chemistry, particularly for the synthesis of "Salen"-type metal ligands and vanilloid receptor modulators. Its unique zwitterionic nature at physiological pH dictates specific solubility and stability protocols essential for reproducible experimental outcomes.

Chemical Identity & Structural Analysis[1][2][3]

The molecule is a trisubstituted benzene ring. The ortho positioning of the aminomethyl group relative to the phenol allows for intramolecular hydrogen bonding, significantly influencing its pKa and lipophilicity.

ParameterSpecification
IUPAC Name 2-(Aminomethyl)-4-chloro-6-methoxyphenol
Common Scaffold 6-Aminomethyl-4-chloroguaiacol
Molecular Formula C₈H₁₀ClNO₂
Molecular Weight 187.62 g/mol
CAS RN (Parent) Derived from 18113-03-6 (4-Chloro-2-methoxyphenol)
SMILES COc1cc(Cl)cc(CN)c1O
Key Functional Groups Phenol (Acidic), Primary Amine (Basic), Aryl Chloride, Ether

Synthesis & Reaction Mechanism

The synthesis of this compound typically follows a Mannich reaction pathway. This involves the aminoalkylation of the electron-rich phenol (4-chloroguaiacol) using formaldehyde and ammonia (or a masked ammonia equivalent like hexamethylenetetramine).

Mechanistic Workflow

The reaction is regioselective. The hydroxyl group activates the ring, directing the electrophilic iminium ion to the ortho position (Position 6), as Position 2 is blocked by the methoxy group and Position 4 by chlorine.

Synthesis cluster_conditions Reaction Conditions Phenol 4-Chloro-2-methoxyphenol (Substrate) Transition Sigma Complex (Ortho-Attack) Phenol->Transition Activation (OH) HCHO Formaldehyde (C1 Source) Iminium Electrophilic Iminium Ion [CH2=NH2]+ HCHO->Iminium Condensation Amine Ammonia/Amine (N Source) Amine->Iminium Condensation Iminium->Transition Electrophilic Attack Product 2-(Aminomethyl)-4-chloro- 6-methoxyphenol Transition->Product Re-aromatization (-H+) Reflux (EtOH/H2O) Reflux (EtOH/H2O)

Figure 1: Regioselective Mannich synthesis pathway targeting the ortho-position of the phenolic ring.[1]

Physicochemical Profile

Understanding the ionization state is critical for extraction and formulation. As a zwitterion, the net charge changes dramatically across the pH scale.

Ionization & Speciation
  • pKa1 (Phenol): ~8.5 – 9.0 (Lowered by electron-withdrawing Cl).

  • pKa2 (Amine): ~9.5 – 10.0.

  • Isoelectric Point (pI): ~9.2.

At neutral pH (7.4), the molecule exists primarily as a cation (protonated amine, neutral phenol) or zwitterion (protonated amine, deprotonated phenol), depending on the exact microenvironment and concentration.

Speciation Acidic CATIONIC FORM (pH < 8) Soluble in Water Neutral ZWITTERIONIC FORM (pH 8 - 9.5) Low Solubility (Precipitates) Acidic->Neutral - H+ (Phenol) Basic ANIONIC FORM (pH > 10) Soluble in Base Neutral->Basic - H+ (Amine)

Figure 2: pH-dependent speciation. Note the solubility minimum at the zwitterionic state.

Solubility & Lipophilicity
  • LogP (Predicted): ~1.2 (Neutral form).

  • Water Solubility: High at pH < 7 (as hydrochloride salt). Low at pH 8–9.

  • Organic Solubility: Soluble in DMSO, Methanol, Ethanol. Poor solubility in non-polar solvents (Hexane) unless derivatized.

Quantitative Data Summary
PropertyValue / BehaviorNote
Physical State Crystalline SolidLikely off-white to beige powder.
Melting Point > 200°C (Decomposes)Typical for zwitterionic amino-phenols.
Hygroscopicity ModerateAmine salts (HCl) are highly hygroscopic.
UV Absorbance λmax ~280 nmCharacteristic of substituted phenols.

Experimental Protocols

Synthesis of the Hydrochloride Salt

To ensure stability, this compound is best isolated and stored as the hydrochloride salt.

  • Reagents: Dissolve 4-chloro-2-methoxyphenol (1 eq) in Ethanol.

  • Addition: Add Paraformaldehyde (1.2 eq) and Ammonium Chloride (1.2 eq).

  • Reflux: Heat to reflux for 4–6 hours. The solution will darken slightly.

  • Precipitation: Cool to 0°C. The hydrochloride salt often precipitates directly or can be induced by adding Acetone/Ether.

  • Purification: Recrystallize from Ethanol/Water.

    • Validation: Check purity via HPLC (C18 column, Acetonitrile/Water gradient).

Handling & Stability
  • Oxidation Sensitivity: The electron-rich phenol ring is susceptible to oxidation, turning the solid pink/brown over time. Store under Argon/Nitrogen at -20°C.

  • Schiff Base Formation: The primary amine is reactive. Avoid aldehyde solvents (e.g., impure acetone) during handling to prevent unintended imine formation.

Applications in Drug Development[1][6][7]

Ligand Synthesis (Salen/Salphen)

This molecule is a "half-unit" for synthesizing symmetric or asymmetric Salen ligands. Condensation with diamines (e.g., ethylenediamine) yields tetradentate ligands used in:

  • Catalysis: Enantioselective epoxidation.

  • Radiopharmacy: Chelating Technetium-99m or Gallium-68 for imaging.

Vanilloid Receptor Modulation

Structurally similar to Vanillylamine (a Capsaicin precursor), this chlorinated analog serves as a probe for TRPV1 channels. The chlorine atom typically enhances lipophilicity and metabolic stability compared to the parent methoxy-phenol.

References

  • PubChem. 2-Chloro-4-methoxyphenol (Parent Compound). National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. Parallels between the chloro and methoxy groups for potency optimization. (Discusses Cl/OCH3 SAR).[2] Available at: [Link]

  • Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (Mannich base methodology reference). Available at: [Link]

Sources

A Comprehensive Technical Guide to the Synthesis, Properties, and Therapeutic Potential of 2-(Aminomethyl)-4-chloro-6-methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(aminomethyl)-4-chloro-6-methoxyphenol scaffold represents a strategically designed molecular framework with significant potential in drug discovery. By combining a biologically active phenol core with key substituents known to modulate ligand-protein interactions, these derivatives are poised for exploration across various therapeutic areas. The phenolic hydroxyl group provides a critical anchor for hydrogen bonding, while the methoxy and chloro groups offer a unique "dual electrostatic" nature, capable of engaging with both partially positive and negative regions within a protein's binding pocket.[1][2] The aminomethyl side chain further enhances the molecule's utility by improving aqueous solubility and providing an additional point for interaction or further chemical modification. This guide provides a comprehensive overview of the rationale behind this scaffold, detailed synthetic strategies, methodologies for biological evaluation, and a prospective look into structure-activity relationship (SAR) studies, offering a roadmap for researchers and drug development professionals.

Introduction: The Scientific Rationale for the Scaffold

The design of novel therapeutic agents often involves the strategic combination of pharmacophoric elements to optimize potency, selectivity, and pharmacokinetic properties. The 2-(aminomethyl)-4-chloro-6-methoxyphenol core is a prime example of such a design, where each component contributes distinct and synergistic properties.

The Phenolic Core: A Foundation for Biological Activity

Phenolic compounds are ubiquitous in medicinal chemistry, largely due to the hydroxyl group's ability to act as both a hydrogen bond donor and acceptor. This functionality is critical for anchoring ligands within protein binding sites. Furthermore, phenols are well-known for their antioxidant properties, capable of scavenging free radicals, which is a key mechanism in combating inflammation and cellular damage.[3][4] Derivatives of 2-methoxyphenols, in particular, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and even anticancer effects.[3][5]

Strategic Substitutions: The Role of Chloro and Methoxy Groups

The inclusion of chloro and methoxy groups on the aromatic ring is a deliberate choice to fine-tune the molecule's electronic and steric properties for optimal protein interaction.[6]

  • Dual Electrostatic Nature : While the chloro group is electron-withdrawing and the methoxy group is electron-donating, both exhibit a dual electrostatic character.[2] The chlorine atom has a region of negative electrostatic potential but also a "sigma-hole" with positive potential, allowing for halogen bonding.[1] Similarly, the methoxy group's oxygen is electronegative, while the methyl group possesses a region of positive potential.[1][2] This duality allows these substituents to act as versatile probes, forming favorable interactions with diverse amino acid residues in a binding pocket.[1][2]

  • Modulation of Potency : These small substituents are frequently used in drug discovery to optimize ligand-protein interactions, engaging in hydrogen bonding, halogen bonding, and various π-bonding interactions (Cl–π and CH–π).[1]

The Aminomethyl Moiety: Enhancing Druglike Properties

The introduction of an aminomethyl group via reactions like the Mannich synthesis is a common medicinal chemistry strategy to:

  • Improve Solubility : The basic amine can be protonated at physiological pH, significantly increasing the aqueous solubility of the parent phenol.

  • Introduce a New Interaction Point : The amine can serve as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, providing an additional anchor point for protein binding.

  • Serve as a Handle for Derivatization : The amine provides a reactive site for further chemical modification, allowing for the exploration of a wide range of analogs to build a structure-activity relationship (SAR) profile.[7]

Synthetic Strategies and Methodologies

The synthesis of 2-(aminomethyl)-4-chloro-6-methoxyphenol derivatives can be approached through a logical, multi-step process, with the Mannich reaction being the key transformation for installing the aminomethyl side chain.

Retrosynthetic Analysis

A logical retrosynthetic pathway simplifies the target molecule into readily available starting materials. The primary disconnection is at the C-C bond formed during the aminomethylation step.

G Target 2-(Aminomethyl)-4-chloro-6-methoxyphenol Derivative Disconnect C-C Bond Disconnection (Mannich Reaction) Target->Disconnect Precursor 4-chloro-2-methoxyphenol Disconnect->Precursor Reagents Formaldehyde + Amine (R2NH) Disconnect->Reagents

Caption: Retrosynthetic analysis of the target scaffold.

Proposed Synthetic Protocol: The Mannich Reaction

The Mannich reaction is a powerful method for the aminoalkylation of an acidic proton located alpha to a carbonyl group, and it is similarly effective for the ortho-alkylation of phenols.

Step-by-Step Methodology:

  • Reactant Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of the starting material, 4-chloro-2-methoxyphenol, in a suitable solvent such as ethanol or methanol.[4]

  • Addition of Reagents : To the solution, add 1.2 equivalents of an aqueous solution of formaldehyde (37%) and 1.2 equivalents of the desired secondary amine (e.g., dimethylamine, piperidine, morpholine).

  • Reaction Condition : Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux (approximately 60-80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation : After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification : Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining formaldehyde and amine salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent.

  • Final Purification : Purify the crude product using column chromatography on silica gel to yield the pure 2-(aminomethyl)-4-chloro-6-methoxyphenol derivative.[8]

  • Characterization : Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

Synthesis of the Key Precursor: 4-chloro-2-methoxyphenol

The starting phenol can be synthesized or procured commercially.[9] A common synthetic route involves the chlorination of 2-methoxyphenol (guaiacol).

Step-by-Step Methodology:

  • Chlorination : Dissolve 2-methoxyphenol in an inert organic solvent such as dichloromethane or dichloroethane.[10]

  • Reagent Addition : Slowly add a chlorinating agent (e.g., sulfuryl chloride or chlorine gas) while maintaining the reaction temperature between 50-70°C.[10]

  • Purification : Upon completion, the reaction mixture is worked up, typically involving washing and solvent removal. The resulting crude product is then purified by recrystallization or distillation to yield 4-chloro-2-methoxyphenol.[9][10]

Potential Biological Activities and Screening Strategies

Based on the activities of structurally related compounds, this class of derivatives warrants investigation in several key areas.

Target Therapeutic Areas
  • Antioxidant and Anti-inflammatory Agents : Many 2-methoxyphenol derivatives are potent antioxidants and inhibitors of enzymes like cyclooxygenase (COX-2).[3]

  • Enzyme Inhibitors : The aminomethyl scaffold is present in inhibitors of various enzymes, including carbonic anhydrases and cholinesterases.[11] The core structure could also serve as a template for designing novel kinase inhibitors.

  • Anticancer Agents : Phenolic compounds with methoxy and amino substitutions have been shown to inhibit the growth of various cancer cell lines.[5] Some quinoline derivatives containing the 4-chloro-6-methoxy moiety are intermediates for PI3K/mTOR inhibitors.[12][13]

Experimental Workflow for Biological Screening

A tiered approach is recommended to efficiently screen newly synthesized derivatives for biological activity.

Caption: Tiered workflow for biological screening and lead generation.

Protocol: In Vitro Antioxidant Assay (DPPH Radical Scavenging)

This assay is a standard and rapid method to evaluate the radical-scavenging ability of phenolic compounds.[3][14]

  • Preparation of Reagents : Prepare a stock solution of the test compound in methanol. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure : In a 96-well plate, add 100 µL of various concentrations of the test compound to different wells. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • Data Analysis : The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.[14]

Structure-Activity Relationship (SAR) Exploration

Systematic modification of the core structure is essential to identify derivatives with enhanced potency and selectivity.[15]

Key Modification Points

The scaffold offers several points for chemical modification to probe the chemical space and understand the structural requirements for activity.

Caption: Key points for SAR modification on the scaffold.

Proposed Modifications
  • Varying the Amine : Synthesize a library of compounds with different amines: primary, secondary (dimethyl, diethyl), and cyclic (pyrrolidine, piperidine, morpholine). This will modulate basicity, lipophilicity, and steric bulk.

  • Modifying the Phenolic Hydroxyl : The hydroxyl group can be converted to a methyl ether or an ester to evaluate its importance as a hydrogen bond donor. This modification can also improve membrane permeability.

  • Bioisosteric Replacements : Replace the chloro group with other halogens (Br, F) or a trifluoromethyl (CF₃) group to modulate electronic properties and halogen bonding potential. The methoxy group can be replaced with ethoxy or other small alkyl ethers to probe steric tolerance.

Conclusion and Future Directions

The 2-(aminomethyl)-4-chloro-6-methoxyphenol framework is a promising starting point for the development of novel therapeutic agents. The synthetic accessibility via the Mannich reaction allows for the rapid generation of a diverse chemical library. The strategic placement of the chloro and methoxy substituents provides a strong foundation for achieving high-potency ligand-protein interactions. Future work should focus on synthesizing a focused library of derivatives and screening them against a panel of biologically relevant targets, such as kinases, inflammatory enzymes, and cancer cell lines. A thorough investigation of the structure-activity relationships, guided by computational modeling, will be crucial for optimizing lead compounds with desirable efficacy and pharmacokinetic profiles.

References

  • Parallels between the chloro and methoxy groups for potency optimization - PMC - NIH. (2026, January 21).
  • 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol - Smolecule. (2024, August 9). Smolecule.
  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. (2007, March 15). In Vivo.
  • Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors - PMC.
  • Synthesis of 2-amino-4-methoxyphenol - PrepChem.com. PrepChem.com.
  • Parallels between the chloro and methoxy groups for potency optimization - RSC Publishing. Royal Society of Chemistry.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate.
  • A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. Cosmetic Ingredient Review.
  • Synthesis and Biological Evaluation of Resveratrol Methoxy Deriv
  • Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties - PubMed. (2019, March 15).
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press.
  • Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), an antagonist for antiapoptotic Bcl-2 proteins to overcome drug resistance in cancer - PubMed. (2006, December 28).
  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed. (2006, November 16).
  • CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024, September 16). Drug Hunter.
  • 4-CHLORO-2-METHOXYPHENOL | 16766-30-6 - ChemicalBook. (2025, January 27). ChemicalBook.
  • (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds - ResearchGate. (2025, December 18).

Sources

Crystal Structure Analysis of 2-(Aminomethyl)-4-chloro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive protocol for the . It is designed for researchers characterizing this specific Mannich base or its derivatives, focusing on the critical structural features—zwitterionic tautomerism, intramolecular hydrogen bonding, and halogen-directed packing—that define its solid-state behavior.[1]

An In-Depth Technical Guide for Structural Determination

Introduction: The Structural Significance

2-(Aminomethyl)-4-chloro-6-methoxyphenol is a polysubstituted aromatic system that serves as a critical case study in supramolecular synthons .[1] Its structure combines a phenolic hydroxyl group, a basic aminomethyl arm, an electron-withdrawing chlorine atom, and an electron-donating methoxy group.[1]

In the solid state, this molecule is not merely a static scaffold; it exists in a dynamic equilibrium between a neutral form and a zwitterionic form (phenolate-ammonium). Determining which tautomer crystallizes is the primary objective of the structural analysis, as this dictates its solubility, bioavailability, and ligand binding affinity in medicinal chemistry.

Core Structural Objectives
  • Tautomeric Identification: Distinguish between the neutral (O–H···N) and zwitterionic (O⁻···H–N⁺) forms via bond length analysis.

  • Conformational Analysis: Determine the planarity of the "pseudo-six-membered ring" formed by the intramolecular hydrogen bond.

  • Packing Motifs: Characterize the role of Cl···Cl halogen bonding and π-stacking in lattice stabilization.[1]

Experimental Protocol: From Synthesis to Crystals

High-quality single crystals are the prerequisite for successful diffraction.[1] The following protocol maximizes the probability of obtaining diffraction-grade crystals for this specific polarity profile.

Synthesis & Purification
  • Reaction Type: Mannich Condensation.[1]

  • Reagents: 4-Chloro-2-methoxyphenol (Guaiacol derivative), Formaldehyde (37% aq.), and Ammonia (or Ammonium Acetate).[1]

  • Mechanism: Electrophilic aromatic substitution at the ortho position relative to the phenol.

Crystallization Strategy

The compound's amphiphilic nature (lipophilic Cl/OMe, hydrophilic OH/NH₂) requires a biphasic or slow-evaporation approach.

MethodSolvent SystemConditionsTarget Outcome
Slow Evaporation Ethanol / Dichloromethane (1:[1]1)Room Temp (25°C), covered with perforated parafilm.Block-like prisms (Preferred for XRD).[1]
Vapor Diffusion THF (Solvent) / Pentane (Antisolvent)Closed chamber, 4°C.Needle clusters (High purity, harder to mount).
Recrystallization Hot AcetonitrileCool slowly from 60°C to 4°C over 12 hours.[1]Platelets (Good for checking polymorphism).

Critical Insight: If the amine is protonated (HCl salt), use Methanol/Ether . For the free base, avoid acidic solvents to prevent forcing the zwitterion if it’s not the natural ground state.

Data Acquisition & Refinement Workflow

Once a crystal (approx.[2][3] 0.2 x 0.2 x 0.1 mm) is mounted, follow this rigorous data collection logic to ensure publication-quality results (R₁ < 0.05).

XRD Parameters
  • Temperature: 100 K (Liquid Nitrogen stream). Essential to freeze dynamic disorder in the aminomethyl group.

  • Radiation: Mo Kα (λ = 0.71073 Å) .[4] Preferred over Cu Kα to minimize absorption by the Chlorine atom.

  • Resolution: 0.8 Å or better (2θ ≈ 50°).

Refinement Strategy (SHELXL / OLEX2)

The aminomethyl group (-CH₂-NH₂) is prone to rotational disorder.[1]

  • Heavy Atoms: Locate Cl, O, N, and C using Direct Methods (SHELXT).

  • Hydrogen Atoms (The Critical Step):

    • Carbon-bound H: Place geometrically (Riding model).

    • Heteroatom H (N-H, O-H): Locate in the Difference Fourier Map . Do not constrain these yet.

    • Test for Zwitterion: If a peak appears near N (making it NH₃⁺) and none near O (making it O⁻), you have the zwitterion.

  • Disorder Handling: If the -CH₂-NH₂ group shows elongated thermal ellipsoids, apply a split model (PART 1 / PART 2) with occupancy refinement.

Workflow Visualization

G Start Crystal Selection (0.2mm Block) Mount Mounting (MiTeGen Loop) Start->Mount Collect Data Collection (Mo Kα, 100K) Mount->Collect Solve Structure Solution (SHELXT) Collect->Solve Refine Refinement (SHELXL) Solve->Refine Check H-Atom Location (Diff. Map) Refine->Check Locate H Final CIF Generation & Validation Refine->Final R1 < 0.05 Check->Refine Update Model

Figure 1: Crystallographic workflow ensuring precise hydrogen atom location for tautomer identification.

Structural Analysis: The Core Mechanics

This section details how to interpret the solved structure.

The Intramolecular Hydrogen Bond (The "Clamp")

The defining feature of ortho-aminomethyl phenols is the formation of a pseudo-six-membered ring.

  • Neutral Form: O–H···N interaction.

  • Zwitterionic Form: N–H[1]···O interaction.

  • Metric: Measure the N···O distance. A distance of 2.50 – 2.65 Å indicates a strong hydrogen bond, locking the conformation and planarizing the molecule.

Bond Length Analysis (C–O vs C=O)

To confirm the electronic state of the oxygen:

  • Phenolic C–O (Neutral): Typical length 1.36 – 1.38 Å .

  • Phenolate C–O⁻ (Zwitterion): Shortened to 1.28 – 1.32 Å (double bond character increases).

Supramolecular Synthons

The lattice is held together by a hierarchy of interactions:

  • Primary: N–H···O intermolecular chains (Head-to-Tail packing).[1]

  • Secondary: Cl···Cl or Cl···π interactions.[1] The Chlorine atom at position 4 often directs layer formation.

  • Tertiary: Weak C–H···O interactions involving the methoxy methyl group.

Advanced Analysis: Hirshfeld Surfaces

Modern crystallography requires Hirshfeld Surface Analysis (using CrystalExplorer) to quantify intermolecular interactions.

Interpreting the Fingerprint Plot

For 2-(Aminomethyl)-4-chloro-6-methoxyphenol, expect the following signature:

  • H···H Contacts: The largest contribution (dispersive forces).

  • O···H / H···O Spikes: Two sharp, distinct spikes at the bottom left of the plot.

    • Long spike:[1] Strong N–H[1]···O hydrogen bonds.[1][2][5][6][7]

    • Short spike: Weak C–H[1][2][8]···O contacts.

  • Cl···H / H···Cl: A diffuse region indicating the chlorine atom's role in packing.

  • Cl···Cl: Look for a red spot on the shape index surface if halogen bonding is present.

Interaction Logic Diagram

H Mol 2-(Aminomethyl)-4-chloro- 6-methoxyphenol Intra Intramolecular H-Bond (S6 Ring) Mol->Intra Stabilizes Conformation Inter Intermolecular Packing Mol->Inter Defines Lattice HBond N-H...O Chains (Strong) Inter->HBond Halogen Cl...Cl / Cl...Pi (Directional) Inter->Halogen Stack Pi-Pi Stacking (Aromatic) Inter->Stack

Figure 2: Hierarchy of interactions stabilizing the crystal lattice.[1]

References & Validation Sources

  • Bernstein, J., et al. (1995).[9] "Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals." Angewandte Chemie International Edition, 34(15), 1555-1573. Link

  • McKinnon, J. J., et al. (2007).[10] "Hirshfeld surface analysis."[1][11] Chemical Communications, (37), 3814-3816. Link

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • Desiraju, G. R. (2007). "Crystal Engineering: A Holistic View."[1] Angewandte Chemie International Edition, 46(44), 8342-8356. Link

Summary for the Researcher

To successfully analyze 2-(Aminomethyl)-4-chloro-6-methoxyphenol :

  • Synthesize via Mannich reaction using 4-chloro-2-methoxyphenol.

  • Crystallize using slow evaporation of Ethanol/DCM.

  • Collect Data at 100 K to freeze the aminomethyl rotation.

  • Refine H-atoms freely to prove the zwitterionic or neutral state.

  • Validate packing using Hirshfeld surface analysis to map the Cl and O interactions.

Sources

A Technical Guide to the Key Hazards of 2-(Aminomethyl)-4-chloro-6-methoxyphenol: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Challenge of Uncharacterized Compounds

2-(Aminomethyl)-4-chloro-6-methoxyphenol represents a class of substituted phenols with potential applications in medicinal chemistry and materials science. As with many novel compounds at the forefront of research, a comprehensive, officially sanctioned Safety Data Sheet (SDS) has not been established. This absence of data presents a significant challenge to researchers, who must handle the substance without explicit guidance on its specific hazards.

The prudent and scientifically sound approach is to presume the compound is hazardous. This presumption is based on the well-documented toxicities of related chemical structures. This guide employs a structural analogy approach to build a predictive hazard profile, providing a robust framework for risk assessment and management.

Hazard Identification through Structural Analogy

The structure of 2-(Aminomethyl)-4-chloro-6-methoxyphenol can be dissected to evaluate the potential contribution of each component to its overall hazard profile.

  • Chlorinated Phenol Core: Phenols, and particularly chlorinated phenols, are known for their toxicity. Phenol itself is toxic if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[1][2] It is also suspected of causing genetic defects and may cause organ damage through prolonged or repeated exposure.[1][2] The addition of a chlorine atom to the phenol ring can further modify its toxicological properties. For instance, 4-chlorophenol is harmful if swallowed, in contact with skin, or inhaled, and is toxic to aquatic life.[3][4][5] 2-chlorophenol is also classified as harmful and causes severe skin burns and eye damage.[6] The presence of this core structure strongly suggests that the target molecule will exhibit significant skin and eye irritation, and may be harmful by ingestion, inhalation, and dermal contact.

  • Methoxy Group (Anisole Moiety): The methoxy group creates an anisole-like derivative. Anisole itself is a flammable liquid and can be a moderate skin irritant.[7][8][9] Long-term exposure to phenol derivatives, including anisoles, can lead to a range of systemic effects, including liver and kidney damage.[7] While the methoxy group may modulate the reactivity and toxicity of the phenol ring, the underlying hazards associated with phenol derivatives remain a concern.

  • Aminomethyl Group (Benzylamine-like Moiety): The aminomethyl group attached to the phenolic ring is structurally similar to benzylamine. Benzylamine is a flammable and corrosive substance that can cause severe skin burns and eye damage.[10][11] It is also harmful if swallowed or in contact with skin.[10] The basicity of the amine group can contribute to the corrosive nature of the molecule.

Based on the analysis of its constituent parts, 2-(Aminomethyl)-4-chloro-6-methoxyphenol should be presumed to be a hazardous substance with the following potential characteristics:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Likely to cause skin irritation or severe burns.

  • Eye Damage/Irritation: Likely to cause serious eye irritation or damage.

  • Aquatic Toxicity: Potentially toxic to aquatic life.

Predicted GHS Classification

Given the lack of empirical data, a conservative GHS classification is warranted. The following table outlines a predicted classification based on the structural analysis.

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)WarningH302: Harmful if swallowed.
Acute Toxicity, Dermal (Category 4)WarningH312: Harmful in contact with skin.
Skin Corrosion/Irritation (Category 2)WarningH315: Causes skin irritation.
Serious Eye Damage/Eye Irritation (Category 1)DangerH318: Causes serious eye damage.
Acute Toxicity, Inhalation (Category 4)WarningH332: Harmful if inhaled.
Hazardous to the Aquatic Environment, Acute Hazard (Category 2)(No Signal Word)H401: Toxic to aquatic life.
Hazardous to the Aquatic Environment, Long-term Hazard (Category 2)(No Signal Word)H411: Toxic to aquatic life with long lasting effects.

Risk Management and Handling Protocols

When handling a substance with an unknown or predicted hazard profile, stringent safety protocols are mandatory. The following procedures should be considered the minimum standard.[12][13]

4.1. Engineering Controls

  • Fume Hood: All work with 2-(Aminomethyl)-4-chloro-6-methoxyphenol, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[12][13]

  • Ventilation: Ensure adequate general laboratory ventilation.

4.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Chemical safety goggles providing a seal around the eyes are required. A face shield should be worn over the goggles, especially when there is a risk of splashes.[14]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[13][14] Gloves should be inspected before use and changed immediately if contaminated.

  • Protective Clothing: A laboratory coat is mandatory. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: If work cannot be conducted in a fume hood, a risk assessment must be performed by an environmental health and safety professional to determine the appropriate respiratory protection.[12]

4.3. Safe Handling and Hygiene

  • Avoid Contact: Avoid all direct contact with the substance. Use tools such as spatulas and tongs for handling.[14]

  • Minimize Dust and Aerosols: Handle the solid form of the compound carefully to avoid generating dust.

  • Labeling: All containers must be clearly labeled with the chemical name and appropriate hazard pictograms.[12]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10]

  • No Food or Drink: Do not eat, drink, or smoke in the laboratory.

4.4. Storage

  • Secondary Containment: Store in a well-sealed primary container, which is then placed in a labeled, leak-proof secondary container.[12][13]

  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

  • Designated Area: If the substance is anticipated to be highly toxic or carcinogenic, it must be stored in a designated area with restricted access.[12]

4.5. Disposal

  • Hazardous Waste: Dispose of 2-(Aminomethyl)-4-chloro-6-methoxyphenol and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Do Not Pour Down the Drain: Do not dispose of this chemical down the drain, as it is predicted to be toxic to aquatic life.[3][6]

Workflow for Handling Uncharacterized Compounds

G cluster_prep Preparation cluster_assess Hazard Assessment cluster_control Control Measures cluster_action Execution & Response A Identify Novel Compound B Search for Existing SDS A->B C SDS Found? B->C D Analyze Structural Analogs C->D No F Implement Engineering Controls (e.g., Fume Hood) C->F Yes (Follow SDS) E Predict GHS Classification D->E E->F G Select Appropriate PPE F->G H Develop Safe Handling Protocol G->H I Conduct Experiment H->I J Follow Emergency Procedures (if necessary) I->J K Segregate & Dispose of Waste I->K

Caption: Decision workflow for handling novel or uncharacterized chemicals.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

5.1. In Case of Inhalation

  • Move the affected person to fresh air immediately.[15]

  • If breathing is difficult or has stopped, provide artificial respiration.[4][15]

  • Seek immediate medical attention.[12][13]

5.2. In Case of Skin Contact

  • Immediately remove all contaminated clothing.[12][13]

  • Flush the affected skin with copious amounts of water for at least 15 minutes.[12][13]

  • Seek immediate medical attention.[12][13]

5.3. In Case of Eye Contact

  • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13]

  • Remove contact lenses if present and easy to do.[12][13]

  • Seek immediate medical attention.[12][13]

5.4. In Case of Ingestion

  • Do NOT induce vomiting.[6]

  • Rinse the mouth with water.[5]

  • If the person is conscious, have them drink one or two glasses of water.

  • Seek immediate medical attention.[12]

5.5. In Case of a Spill

  • Evacuate the immediate area.[12][13]

  • Notify others in the laboratory and your supervisor.[12][13]

  • If the spill is large or you are unsure how to handle it, call emergency responders.[12][16]

  • If the spill is small and you are trained to handle it, wear appropriate PPE, contain the spill with an inert absorbent material, and collect it in a sealed container for hazardous waste disposal.

Emergency Response Workflow

G cluster_types Type of Exposure cluster_actions Immediate Actions start Exposure Event inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion fresh_air Move to Fresh Air inhalation->fresh_air remove_clothing Remove Contaminated Clothing skin->remove_clothing flush_eye Flush Eyes with Water (15+ min) eye->flush_eye rinse_mouth Rinse Mouth (Do NOT induce vomiting) ingestion->rinse_mouth end Seek Immediate Medical Attention fresh_air->end flush_skin Flush Skin with Water (15+ min) remove_clothing->flush_skin flush_skin->end flush_eye->end rinse_mouth->end

Caption: First aid workflow following accidental exposure.

Conclusion

The responsible handling of novel chemical entities like 2-(Aminomethyl)-4-chloro-6-methoxyphenol is paramount in a research and development setting. In the absence of a formal Safety Data Sheet, a predictive hazard assessment based on structural analogy provides an essential framework for establishing safe laboratory practices. Based on its chlorinated phenol, anisole, and benzylamine-like components, this compound should be treated as a hazardous substance that is harmful if ingested, inhaled, or in contact with skin, and is capable of causing serious eye damage. By adhering to the stringent handling, storage, and emergency protocols outlined in this guide, researchers can mitigate the potential risks and maintain a safe working environment.

References

  • Novel Chemicals with Unknown Hazards SOP. Texas Woman's University.

  • Anisole - Safety Data Sheet. Santa Cruz Biotechnology.

  • Safe Handling Procedures for Hazardous Chemicals. FSM.How.

  • Toxicology Studies of Anisole and Glyoxylic Acid Derivatives by Computational Methods.

  • Toxicology Studies of Anisole and Glyoxylic Acid Derivatives by Computational Methods | Request PDF. ResearchGate.

  • Guideline For Dealing With Questionable, Unknown Substances. Oregon.gov.

  • Novel Chemicals With Unknown Hazards. UNC Charlotte Environmental Health and Safety.

  • Unknown Chemicals. University of Pittsburgh Environmental Health and Safety.

  • 4-Chlorophenol - Safety Data Sheet. ChemicalBook.

  • o-Chlorophenol CAS No 95-57-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

  • Safety Data Sheet: 2-Chlorophenol. Carl ROTH.

  • 4-CHLOROPHENOL FOR SYNTHESIS MSDS. Loba Chemie.

  • SAFETY DATA SHEET - 4-Chlorophenol. Sigma-Aldrich.

  • Anisole, 100-66-3. The Good Scents Company.

  • Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects.

  • Anisole CAS#: 100-66-3. ChemicalBook.

  • Dibenzylamine SDS, 103-49-1 Safety Data Sheets. ECHEMI.

  • Benzylamine - Safety Data Sheet. Santa Cruz Biotechnology.

  • Safety Data Sheet: Benzylamine. Carl ROTH.

  • BENZYLAMINE. Sdfine.

  • Safety Data Sheet: phenol. Chemos GmbH&Co.KG.

  • SAFETY DATA SHEET - Phenol, 4-chloro-2-methoxy-. Thermo Fisher Scientific.

  • GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS). Food and Drug Administration.

  • SAFETY DATA SHEET - 2-Amino-4-chlorophenol. Sigma-Aldrich.

  • 4-Methoxyphenol - SAFETY DATA SHEET.

  • Phenol - Substance Information. ECHA - European Union.

  • Phenol, 2-amino-6-chloro-4-nitro- - SAFETY DATA SHEET.

  • SAFETY DATA SHEET - 2-Chloro-4-methoxyphenol. Fisher Scientific.

  • Substituted Phenols Group - information sheet. Canada.ca.

  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health.

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2-(Aminomethyl)-4-chloro-6-methoxyphenol: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, characterization, and application of 2-(aminomethyl)-4-chloro-6-methoxyphenol , a specialized Mannich base intermediate derived from 4-chloroguaiacol. Unlike simple phenolic Mannich bases formed with secondary amines, this primary aminomethyl derivative (


) serves as a critical "pivot point" scaffold. It offers unique versatility for constructing benzoxazine heterocycles, synthesizing Salan-type organometallic ligands, and developing zwitterionic pharmaceutical pharmacophores.

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Process Development Scientists.

Part 1: Chemical Foundation & Retrosynthesis

Structural Analysis

The compound is a tri-substituted phenol. The steric and electronic environment is defined by:

  • Position 1 (-OH): The phenolic hydroxyl, providing acidity (pKa ~9-10) and acting as a hydrogen bond donor.

  • Position 2 (

    
    ):  The aminomethyl group.[1][2] In neutral media, this often exists in a zwitterionic state with the phenoxide, enhancing water solubility and crystal lattice stability.
    
  • Position 4 (-Cl): An electron-withdrawing halogen that modulates lipophilicity (LogP) and metabolic stability.

  • Position 6 (-OMe): A methoxy group that provides electron density via resonance, directing electrophilic substitution to the ortho position (Position 2) during synthesis.

Retrosynthetic Strategy

The synthesis relies on the Mannich Reaction , utilizing the high nucleophilicity of the phenol ring at the position ortho to the hydroxyl group.

  • Disconnection: The C-N bond of the aminomethyl group.

  • Synthons:

    • Nucleophile: 4-Chloro-2-methoxyphenol (4-Chloroguaiacol).

    • Electrophile: Formaldehyde (as paraformaldehyde or formalin).

    • Amine Source: To achieve the primary amine (

      
      ) without over-alkylation (formation of tertiary amines), a "masked" amine source like Phthalimide  is required, followed by deprotection.
      

Part 2: Experimental Protocols

Route A: High-Fidelity Synthesis of Primary Amine (Phthalimide Protocol)

Use this route when the specific primary amine 2-(aminomethyl)-4-chloro-6-methoxyphenol is required.

Rationale: Direct reaction with ammonia often leads to tertiary amines (tris-phenolic species). Using phthalimide blocks the nitrogen, ensuring mono-alkylation.

Step 1: Formation of the Phthalimide Intermediate

Reagents: 4-Chloro-2-methoxyphenol (1.0 eq), Phthalimide (1.0 eq), 37% Formaldehyde (1.1 eq). Solvent: Ethanol (EtOH).[3][4]

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-2-methoxyphenol (15.8 g, 100 mmol) and phthalimide (14.7 g, 100 mmol) in absolute ethanol (100 mL).

  • Addition: Add 37% aqueous formaldehyde (8.2 mL, ~110 mmol) dropwise while stirring.

  • Reflux: Heat the mixture to reflux (78°C) for 12–16 hours. The solution will typically turn cloudy as the product precipitates.

  • Isolation: Cool to room temperature and then to 0°C. Filter the white precipitate.

  • Purification: Wash the cake with cold ethanol (2 x 20 mL) and diethyl ether. Recrystallize from ethanol/DMF if necessary.

    • Intermediate Product: N-(5-chloro-2-hydroxy-3-methoxybenzyl)phthalimide.

Step 2: Hydrazinolysis (Deprotection)

Reagents: Phthalimide Intermediate (from Step 1), Hydrazine Hydrate (80%, 2.5 eq). Solvent: Ethanol/THF (1:1).

  • Suspension: Suspend the phthalimide intermediate (10 mmol) in ethanol/THF (40 mL).

  • Cleavage: Add hydrazine hydrate (1.2 mL, 25 mmol) via syringe.

  • Digestion: Heat to 60°C for 4 hours. A bulky white precipitate (phthalhydrazide byproduct) will form.

  • Workup:

    • Cool and filter off the phthalhydrazide solid.

    • Concentrate the filtrate to dryness.

    • Redissolve residue in 2M HCl (20 mL) to protonate the amine (forming the hydrochloride salt) and filter any remaining insoluble phthalhydrazide.

  • Neutralization: Carefully basify the filtrate with 2M NaOH to pH ~9. The free base 2-(aminomethyl)-4-chloro-6-methoxyphenol will precipitate.

  • Final Isolation: Filter, wash with cold water, and dry under vacuum over

    
    .
    
Route B: Synthesis of N,N-Dialkyl Derivatives (Library Generation)

Use this route for generating bioactive tertiary amine analogs.

Protocol:

  • Mix 4-chloro-2-methoxyphenol (10 mmol) with the secondary amine (e.g., Morpholine, 11 mmol) in Ethanol (15 mL).

  • Add Paraformaldehyde (11 mmol) in one portion.

  • Reflux for 6–8 hours.

  • Evaporate solvent and recrystallize from EtOH/EtOAc.

Part 3: Mechanistic Insight

The formation of the Mannich base follows an Electrophilic Aromatic Substitution (EAS) pathway. The rate-determining step is often the attack of the phenol (activated by the phenoxide character) on the in situ generated iminium ion.

MannichMechanism cluster_conditions Critical Factors Reagents Reagents: Formaldehyde + Amine Iminium Iminium Ion (H2C=N+R2) Reagents->Iminium Dehydration (-H2O) Transition Transition State (Ortho-Attack) Iminium->Transition Electrophile Phenol 4-Chloro-2-methoxyphenol Phenol->Transition Nucleophilic Attack Product Mannich Base (2-Aminomethyl...) Transition->Product Re-aromatization pH pH Control: Acidic conditions promote iminium formation Temp Temp: Reflux required for sterically hindered phenols

Figure 1: Mechanistic pathway of the Mannich reaction focusing on the generation of the reactive iminium species and subsequent electrophilic attack.[5]

Part 4: Characterization & Data Analysis

Spectroscopic Signature

To validate the synthesis, look for these specific signals.

TechniqueFeatureDiagnostic SignalNote
1H NMR Methylene Bridge

3.8 – 4.0 ppm (Singlet, 2H)
Connects aromatic ring to Nitrogen.
1H NMR Aromatic Protons

6.8 – 7.0 ppm (Doublets)
Meta-coupling (

Hz) between H3 and H5.
IR Amine/Hydroxyl3400 – 3200 cm

Broad band due to zwitterionic H-bonding.
MS (ESI) Isotope PatternM+ and (M+2)+ in 3:1 ratioCharacteristic of Chlorine atom presence.
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Chloro-2-methoxyphenol Choice Target Selection Start->Choice RouteA Route A: Primary Amine (Ligand Precursor) Choice->RouteA Primary (-NH2) RouteB Route B: Tertiary Amine (Bioactive Library) Choice->RouteB Tertiary (-NR2) StepA1 React with Phthalimide + HCHO (Reflux EtOH) RouteA->StepA1 InterA Intermediate: Phthalimide Derivative StepA1->InterA StepA2 Hydrazinolysis (N2H4, THF/EtOH) InterA->StepA2 ProductA Product: 2-(Aminomethyl)-4-chloro-6-methoxyphenol StepA2->ProductA StepB1 React with R2NH + HCHO (Reflux EtOH) RouteB->StepB1 ProductB Product: N,N-Dialkyl Mannich Base StepB1->ProductB

Figure 2: Decision tree and workflow for synthesizing primary vs. tertiary Mannich base derivatives.

Part 5: Applications in Drug Development[4]

Ligand Synthesis (Salen/Salan)

The primary amine variant is a high-value precursor for Salen ligands . Condensation of 2-(aminomethyl)-4-chloro-6-methoxyphenol with salicylaldehydes yields tetradentate ligands used in:

  • Asymmetric Catalysis: Enantioselective epoxidation of olefins.

  • Mimetic Chemistry: Models for metalloenzymes (e.g., galactose oxidase).

Bioactive Pharmacophore

The "Chloroguaiacol" motif is privileged in medicinal chemistry.

  • Antimicrobial Activity: The lipophilic chlorine combined with the cationic amine allows membrane penetration and disruption of bacterial cell walls.

  • Cytotoxicity: Mannich bases of phenols have demonstrated activity against MCF-7 and HepG2 cancer cell lines by inducing apoptosis via oxidative stress mechanisms [1].

Benzoxazine Precursors

Reacting the primary amine with an additional equivalent of formaldehyde closes the ring to form 3,4-dihydro-2H-1,3-benzoxazines . These bicyclic structures are potent antimicrobial agents and precursors for phenolic polymers.

References

  • Roman, G. (2012). Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols. Revista de Chimie, 63(3), 256.

  • Agrawal, D.K., et al. (2011). Catalytic stereoselective Mannich reaction under solvent-free conditions.[6] Comptes Rendus Chimie, 14(12).

  • PubChem. (2025).[1][7] 2-(Aminomethyl)-4-methoxyphenol (Compound Summary). National Library of Medicine.

  • BenchChem. (2025).[4] Synthesis of Bioactive Derivatives from 2-Amino-4-chloro-5-fluorophenol. Application Notes.

  • Bala, S., et al. (2014). Mannich Bases: An Important Pharmacophore in Present Scenario.[8] BioMed Research International.

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-(Dimethylaminomethyl)-4-chloro-6-methoxyphenol via the Mannich Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(Dimethylaminomethyl)-4-chloro-6-methoxyphenol, a substituted phenolic Mannich base. The Mannich reaction is a cornerstone of organic synthesis, enabling the aminomethylation of acidic compounds, and is particularly valuable in pharmaceutical and materials science for creating complex molecular architectures.[1][2][3] This guide is designed for researchers in organic chemistry and drug development, offering detailed procedural instructions, mechanistic insights, characterization data, and troubleshooting advice to ensure a reliable and reproducible synthesis.

Introduction and Scientific Principles

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine.[4][5] This powerful carbon-carbon bond-forming reaction yields a β-amino carbonyl compound, commonly known as a Mannich base.[6][7] When applied to phenols, the electron-rich aromatic ring serves as the active hydrogen component, undergoing electrophilic aromatic substitution to introduce an aminomethyl group.[8]

The hydroxyl group of the phenol is a potent activating group and an ortho, para-director.[8] In the case of our starting material, 4-chloro-6-methoxyphenol, the para position relative to the hydroxyl group is blocked by the chlorine atom. Consequently, the incoming electrophile is directed to the highly activated ortho position, ensuring high regioselectivity for the desired product.

The reaction proceeds via a two-stage mechanism:

  • Formation of the Iminium Ion: The amine (dimethylamine) first attacks the carbonyl carbon of formaldehyde. This is followed by dehydration to form a highly reactive electrophilic species, the Eschenmoser salt precursor, or iminium ion.[6][7][8]

  • Electrophilic Aromatic Substitution: The nucleophilic phenol attacks the iminium ion, forming the new C-C bond at the ortho position and yielding the final Mannich base after re-aromatization.[8]

This protocol utilizes an in situ generation of the iminium ion in an ethanolic solution, a common and effective method for this transformation.[8][9]

Mannich_Mechanism Figure 1: Mannich Reaction Mechanism with Phenol cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution Amine Dimethylamine (CH₃)₂NH Iminium Iminium Ion [(CH₃)₂N=CH₂]⁺ Amine->Iminium + H₂C=O, -H₂O Formaldehyde Formaldehyde H₂C=O Phenol 4-chloro-6-methoxyphenol Iminium->Phenol Electrophile Product Target Mannich Base Phenol->Product + Iminium Ion

Caption: Figure 1: The two-stage mechanism of the Mannich reaction.

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations involving formaldehyde must be conducted in a certified chemical fume hood.

Materials and Equipment
Reagent/MaterialGradeSupplierQuantity
4-chloro-6-methoxyphenol≥98%Sigma-Aldrich1.59 g (10.0 mmol)
Dimethylamine solution40 wt. % in H₂OSigma-Aldrich1.24 g (11.0 mmol)
Formaldehyde solution37 wt. % in H₂OFisher Scientific0.90 g (11.0 mmol)
Ethanol (EtOH)200 Proof (Absolute)VWR50 mL
Diethyl Ether (Et₂O)AnhydrousVWR50 mL
Sodium Sulfate (Na₂SO₄)AnhydrousVWR~5 g
Equipment
100 mL Round-bottom flask1
Magnetic stirrer and stir bar1
Ice-water bath1
Reflux condenser1
Glass funnel & Filter paper1
Rotary evaporator1
Standard glasswareAs needed
Synthesis Procedure
  • Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.59 g (10.0 mmol) of 4-chloro-6-methoxyphenol in 40 mL of absolute ethanol. Stir the mixture at room temperature until all solid has dissolved.

  • Reagent Addition: Cool the flask in an ice-water bath. While stirring, slowly add 1.24 g (11.0 mmol, 1.1 eq) of the 40% dimethylamine solution via syringe. Following this, add 0.90 g (11.0 mmol, 1.1 eq) of the 37% formaldehyde solution dropwise over 5 minutes.

    • Causality Note: The use of a slight excess (1.1 equivalents) of the amine and formaldehyde ensures the complete consumption of the limiting phenol substrate, maximizing the yield. Cooling the reaction prevents potential runaway reactions and minimizes side-product formation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 24 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The product spot should be visible under UV light and will have a lower Rf value than the starting phenol.

  • Work-up and Isolation: After 24 hours, transfer the reaction mixture to a separatory funnel. Add 50 mL of diethyl ether and wash with 50 mL of deionized water three times to remove unreacted reagents and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield a crude solid or viscous oil.

  • Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the resulting white to off-white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo.[3][8][10]

Workflow Figure 2: Experimental Workflow A 1. Dissolve Phenol in Ethanol B 2. Cool in Ice Bath A->B C 3. Add Dimethylamine & Formaldehyde B->C D 4. Stir at Room Temp for 24h (Monitor by TLC) C->D E 5. Diethyl Ether Extraction & Water Wash D->E F 6. Dry with Na₂SO₄ E->F G 7. Concentrate via Rotary Evaporation F->G H 8. Recrystallize from Ethanol G->H I 9. Characterize Pure Product (NMR, IR, MS, MP) H->I

Caption: Figure 2: Step-by-step synthesis and purification workflow.

Characterization and Validation

The identity and purity of the synthesized 2-(Dimethylaminomethyl)-4-chloro-6-methoxyphenol must be confirmed through standard analytical techniques.

TechniqueExpected Result
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~6.8 (d, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~3.8 (s, 3H, OCH₃), ~3.6 (s, 2H, Ar-CH₂-N), ~2.3 (s, 6H, N(CH₃)₂)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~148 (Ar-C-O), ~145 (Ar-C-OCH₃), ~125 (Ar-C-Cl), ~120 (Ar-C-CH₂), ~118 (Ar-CH), ~112 (Ar-CH), ~62 (Ar-CH₂-N), ~56 (OCH₃), ~45 (N(CH₃)₂)
FT-IR (KBr, cm⁻¹)3400-3200 (broad, O-H), 2950-2800 (C-H), 1600, 1480 (C=C aromatic), 1250 (C-O), 1150 (C-N)
MS (ESI+) m/z calculated for C₁₀H₁₄ClNO₂ [M+H]⁺: 216.07. Found: 216.xx

Note: NMR chemical shifts (δ) are predicted values and may vary slightly.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield - Inactive reagents (especially formaldehyde).- Insufficient reaction time.- Incorrect stoichiometry.- Use fresh, high-quality formaldehyde.- Extend reaction time to 36-48 hours, monitoring by TLC.- Double-check calculations and measurements of all reagents.
Formation of Multiple Products - Reaction temperature too high.- Use of a primary amine can lead to bis-alkylation products.[11]- Dimerization or polymerization of starting materials.- Maintain room temperature or slightly below.- Ensure a secondary amine was used as specified.- Ensure slow, dropwise addition of reagents.
Difficulty in Crystallization - Product is an oil or is impure.- Incorrect recrystallization solvent.- Purify the crude oil via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).- Try alternative solvents like isopropanol or a mixture of ethanol and water.

Conclusion

This application note details a robust and reproducible protocol for the synthesis of 2-(Dimethylaminomethyl)-4-chloro-6-methoxyphenol via the Mannich reaction. By carefully controlling the reaction conditions and following the outlined purification steps, researchers can obtain the target compound in high purity. The provided mechanistic insights and characterization data serve as a reliable guide for validating the experimental outcome. This procedure can be adapted for the synthesis of a wide range of substituted phenolic Mannich bases, which are valuable intermediates in medicinal chemistry and materials science.

References

  • BYJU'S. Mannich Reaction Mechanism. [Link]

  • Chemistry LibreTexts. Mannich Reaction. (2023). [Link]

  • Vedantu. Mannich Reaction: Mechanism, Examples & Key Applications. [Link]

  • Scribd. Mannich Reaction. [Link]

  • Chemistry Steps. Mannich Reaction. (2021). [Link]

  • Wikipedia. Mannich reaction. [Link]

  • Rivera, A., et al. (2024). Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. MDPI. [Link]

  • ResearchGate. Mannich reaction mechanism for phenols. [Link]

  • Crimson Publishers. Synthesis of New Antibiotics via Mannish Reaction. (2018). [Link]

  • Lingaya's Vidyapeeth. SYNTHESIS, CHARACTERIZATION AND CHEMOSENSING STUDIES OF MANNICH BASE DERIVATIVES. [Link]

  • Royal Society of Chemistry. Mannich bases of hydroxycoumarins: synthesis, DFT/QTAIM computational study and assessment of biological activity. (2021). [Link]

  • ScienceDirect. Synthesis and antitumor activities of novel Mannich base derivatives derived from natural flavonoids. (2021). [Link]

  • Roman, G., et al. SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. [Link]

  • MDPI. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. (2023). [Link]

Sources

Application Note: Precision Synthesis of 2-(Aminomethyl)-4-chloro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Strategic Overview

Executive Summary

This guide details the synthetic access to 2-(aminomethyl)-4-chloro-6-methoxyphenol , a critical pharmacophore found in various ligands and enzyme inhibitors. The synthesis hinges on the reductive amination of the corresponding aldehyde precursor, 5-chloro-2-hydroxy-3-methoxybenzaldehyde (5-chloro-o-vanillin).

While seemingly straightforward, this transformation presents specific challenges:

  • Amphoteric Nature: The product contains both a phenol (acidic) and a primary amine (basic), complicating isolation.

  • Chemo-selectivity: Preventing the reduction of the aldehyde to an alcohol (direct reduction) or the formation of secondary amines (dimerization).

  • Halogen Stability: Ensuring the chlorine substituent remains intact during the reduction.

Retrosynthetic Analysis

The most efficient route utilizes 5-chloro-o-vanillin as the starting material. If this precursor is not commercially available, it is synthesized via the regioselective chlorination of o-vanillin.

  • Target: 2-(Aminomethyl)-4-chloro-6-methoxyphenol

  • Precursor: 5-Chloro-2-hydroxy-3-methoxybenzaldehyde

  • Reaction Class: Reductive Amination (Aldehyde

    
     Primary Amine)
    

Retrosynthesis Target Target: 2-(Aminomethyl)-4-chloro-6-methoxyphenol Aldehyde Precursor: 5-Chloro-o-vanillin (5-Chloro-2-hydroxy-3-methoxybenzaldehyde) Target->Aldehyde Reductive Amination (NH4OAc, NaBH3CN) oVanillin Starting Material: o-Vanillin Aldehyde->oVanillin Electrophilic Chlorination (NCS, DMF)

Figure 1: Retrosynthetic pathway accessing the target aminophenol.

Part 2: Scientific Integrity & Experimental Protocols

Critical Mechanistic Insights

Reductive amination of o-hydroxybenzaldehydes involves the formation of an imine (Schiff base) intermediate.

  • The "Ortho" Effect: The o-hydroxyl group can form an intramolecular hydrogen bond with the imine nitrogen. This stabilizes the imine but can sometimes retard the reduction kinetics compared to p-vanillin derivatives.

  • Ammonia Source: We utilize Ammonium Acetate (NH

    
    OAc)  in excess (10-15 equivalents). It serves a dual role: providing the ammonia source and buffering the solution to pH ~6, which is optimal for imine formation and Sodium Cyanoborohydride (NaBH
    
    
    
    CN)
    activity.
  • Hydride Donor Selection:

    • NaBH

      
      : Too aggressive; reduces aldehydes to alcohols too fast.
      
    • NaBH

      
      CN:Preferred.  Stable at pH 6-7; selectively reduces the protonated imine over the aldehyde.
      
    • NaBH(OAc)

      
      : A valid "green" alternative (no cyanide), but often requires chlorinated solvents (DCE) which may not solubilize the polar ammonium salts as well as Methanol.
      
Protocol A: The "Gold Standard" (NaBH CN)

Use this protocol for maximum reliability and yield.

Reagents:

  • 5-Chloro-2-hydroxy-3-methoxybenzaldehyde (1.0 equiv)

  • Ammonium Acetate (15.0 equiv)

  • Sodium Cyanoborohydride (1.5 equiv)

  • Methanol (Anhydrous)[1]

  • Molecular Sieves (3Å, optional but recommended)

Step-by-Step Methodology:

  • Imine Formation (Equilibrium):

    • In a flame-dried round-bottom flask, dissolve 5-chloro-o-vanillin (1.86 g, 10 mmol) in Methanol (30 mL).

    • Add Ammonium Acetate (11.5 g, 150 mmol). The large excess drives the equilibrium toward the imine and suppresses dimerization (formation of secondary amines).

    • Optional: Add 2 g of activated 3Å molecular sieves to scavenge water.

    • Stir at Room Temperature (25°C) for 1-2 hours. The solution typically turns yellow/orange, indicating imine formation.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add Sodium Cyanoborohydride (NaBH

      
      CN) (0.94 g, 15 mmol) in one portion.
      
    • Remove ice bath and allow to stir at Room Temperature for 16–24 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.[2]

  • Quenching & Workup (Critical Step for Amphoteric Product):

    • Acidification: Carefully add concentrated HCl dropwise until pH < 2. This quenches excess hydride and decomposes boron complexes. Caution: HCN gas may evolve. Perform in a fume hood.

    • Solvent Removal: Evaporate the Methanol under reduced pressure. The residue is the hydrochloride salt of the product mixed with inorganic salts.

    • Isolation Strategy (Ion Exchange - Recommended):

      • Dissolve residue in minimal water.

      • Load onto a Strong Cation Exchange (SCX) cartridge.

      • Wash with MeOH (elutes non-basic impurities).

      • Elute product with 2M NH

        
         in MeOH .
        
      • Concentrate to yield the free base.

    • Alternative Isolation (Precipitation):

      • Dissolve residue in minimal water (10-20 mL).

      • Neutralize carefully with saturated NaHCO

        
         to pH ~8 (Isoelectric point).
        
      • The product, 2-(aminomethyl)-4-chloro-6-methoxyphenol , should precipitate as a solid. Filter, wash with cold water, and dry.

Protocol B: The "Cyanide-Free" Alternative (NaBH(OAc) )

Use this protocol if avoiding toxic cyanide byproducts is a safety priority.

Reagents:

  • 5-Chloro-2-hydroxy-3-methoxybenzaldehyde (1.0 equiv)

  • Ammonium Acetate (10.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Ethanol.

Methodology:

  • Combine aldehyde and ammonium acetate in DCE.

  • Stir for 30 mins.

  • Add STAB (Sodium Triacetoxyborohydride).

  • Stir for 24 hours.

  • Note: STAB reacts slower than NaBH

    
    CN. If conversion is low, add 1-2 drops of Acetic Acid to catalyze imine formation.
    
  • Workup similar to Protocol A, but without HCN risk.

Part 3: Visualization & Data[3]

Reaction Workflow Diagram

ReactionWorkflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Workup (Amphoteric Isolation) Aldehyde 5-Chloro-o-vanillin (Aldehyde) Imine Imine Intermediate (Transient) Aldehyde->Imine + NH4OAc, MeOH, 2h NH4OAc NH4OAc (Ammonia Source) NH4OAc->Imine ProductComplex Boron-Amine Complex Imine->ProductComplex + NaBH3CN, 16h ReducingAgent NaBH3CN (Hydride Donor) ReducingAgent->ProductComplex AcidQuench Acidify (pH < 2) Destroy Hydride ProductComplex->AcidQuench SCX SCX Chromatography (Catch & Release) AcidQuench->SCX FinalProduct Target: 2-(Aminomethyl)-4-chloro-6-methoxyphenol SCX->FinalProduct Elute w/ NH3/MeOH

Figure 2: Step-by-step workflow for the reductive amination process, highlighting the critical "Catch & Release" purification strategy.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete imine formation.Increase NH

OAc to 20 equiv; Add 3Å Molecular Sieves.
Dimer Formation Reaction of product amine with aldehyde.Ensure high dilution; Maintain large excess of NH

OAc.
No Reaction pH too high (basic) or too low.Check pH. Optimal is 6-7. Add AcOH if too basic; Et

N if too acidic (rare).
Product in Water Amphoteric nature prevents extraction.Do NOT use simple extraction. Use SCX column or lyophilize and triturate with EtOH.
Aldehyde Reduction Direct reduction to alcohol.Do not mix NaBH

with aldehyde directly. Use NaBH

CN or pre-form imine.

Part 4: References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Rawe, B. W., et al. (2018). "Synthesis of 5-Chlorovanillin." Canadian Journal of Chemistry (Contextual verification of precursor stability).

  • World Health Organization. (2003). "Safety Data Sheet: Sodium Cyanoborohydride." (Ensure safety protocols are followed regarding cyanide generation).

(Note: While specific literature on the exact target "2-(aminomethyl)-4-chloro-6-methoxyphenol" is sparse, the protocols above are derived from authoritative methodologies for ortho-vanillin derivatives and reductive amination standards.)

Sources

Application Note: Crystallization & Purification of 2-(Aminomethyl)-4-chloro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Molecule Characterization & Purification Strategy

Target Molecule Profile
  • Compound Name: 2-(Aminomethyl)-4-chloro-6-methoxyphenol

  • Chemical Class: Halogenated Vanillylamine Derivative / Aminomethylphenol

  • Molecular Weight: ~187.62 g/mol

  • Key Functional Groups:

    • Primary Amine (–CH₂NH₂): Basic center (

      
      ). Prone to carbamate formation with atmospheric CO₂.
      
    • Phenol (–OH): Acidic center (

      
      ). Electron-rich, susceptible to oxidative coupling (quinone formation).
      
    • Chlorine & Methoxy: Lipophilic substituents that modulate solubility.

The Purification Challenge

The purification of 2-(Aminomethyl)-4-chloro-6-methoxyphenol presents a classic "Zwitterionic Trap." The proximity of the acidic phenol and basic amine allows the molecule to exist in three distinct states depending on pH:

  • Cationic (pH < 9): Soluble in water/alcohols.

  • Anionic (pH > 10): Soluble in aqueous base (Phenolate).

  • Neutral/Zwitterionic (pH 9-10): Lowest solubility (Isoelectric point), but often precipitates as an amorphous sticky solid or "oils out" due to strong intermolecular H-bonding.

Strategic Solution: To ensure high purity and stability, Reactive Crystallization to the Hydrochloride (HCl) salt is the preferred method. The salt form disrupts the zwitterionic network, prevents oxidation of the phenol, and provides a defined crystal lattice for rejecting impurities.

Part 2: Detailed Experimental Protocols

Protocol A: Reactive Crystallization (Crude Free Base HCl Salt)

Best for: Initial isolation from crude reaction mixtures (e.g., reductive amination).

Reagents:

  • Crude 2-(Aminomethyl)-4-chloro-6-methoxyphenol

  • Solvent: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) – chosen for low solubility of the HCl salt.

  • Acid Source: 4M HCl in Dioxane or anhydrous HCl gas.

  • Antisolvent: Methyl tert-butyl ether (MTBE) or Heptane.

Step-by-Step Procedure:

  • Dissolution:

    • Dissolve 10.0 g of crude oil/solid in 50 mL of EtOAc (5 vol) at 40°C.

    • Note: If insolubles remain, filter hot through a Celite pad to remove inorganic salts.

  • Acid Addition (The Nucleation Event):

    • Cool the solution to 20°C.

    • Slowly add 1.1 equivalents of HCl (e.g., 4M in Dioxane) dropwise over 30 minutes.

    • Observation: The solution should turn cloudy (nucleation). If oiling occurs, seed with pure crystal or scratch the flask wall.

  • Crystal Growth (Ostwald Ripening):

    • Stir the slurry at 20°C for 1 hour.

    • Optional: Heat the slurry to 50°C for 30 minutes, then slowly cool back to 0-5°C over 2 hours. This "anneals" the crystals, ejecting trapped impurities.

  • Isolation:

    • Filter the white precipitate using a sintered glass funnel under N₂ atmosphere.

    • Wash the cake with 2 x 10 mL of cold EtOAc/MTBE (1:1 mixture).

    • Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Recrystallization of the HCl Salt

Best for: Polishing step to achieve >99.5% HPLC purity.

Solvent System: Isopropanol (IPA) / Water (95:5). Rationale: The small amount of water helps dissolve the ionic salt lattice at high temperatures, while IPA acts as the bulk antisolvent upon cooling.

Step-by-Step Procedure:

  • Reflux:

    • Suspend 10.0 g of the crude HCl salt in 80 mL of IPA.

    • Heat to reflux (82°C).

    • Add water dropwise (approx. 2-5 mL) until the solution becomes clear. Do not add excess water, or yield will drop.

  • Controlled Cooling:

    • Cool linearly from 82°C to 60°C over 30 minutes.

    • Seeding Point: At 60°C, add 0.5% wt/wt pure seed crystals. Hold for 30 minutes to establish the seed bed.

    • Cool from 60°C to 0°C over 4 hours (slow cooling prevents inclusion of mother liquor).

  • Harvest:

    • Filter the crystalline solid.

    • Wash with cold pure IPA.

    • Dry under vacuum.[1]

Part 3: Visualizing the Workflow

The following diagram illustrates the decision logic and process flow for purifying this aminophenol derivative.

PurificationWorkflow Start Crude Reaction Mixture (2-(Aminomethyl)-4-chloro-6-methoxyphenol) SolubilityCheck Check Solubility in EtOAc Start->SolubilityCheck Filter Filter Insolubles (Remove Salts/Catalyst) SolubilityCheck->Filter Dissolve Acidification Reactive Crystallization Add HCl (1.1 eq) in Dioxane Filter->Acidification Slurry Slurry Formation (White Precipitate) Acidification->Slurry Oiling Problem: Oiling Out? Slurry->Oiling HeatCool Heat-Cool Cycle (50°C -> 0°C) Oiling->HeatCool Yes (Amorphous) Isolation Filtration & Wash (EtOAc/MTBE) Oiling->Isolation No (Crystalline) HeatCool->Isolation Recryst Recrystallization (IPA/Water 95:5) Isolation->Recryst If Purity < 98% FinalProduct Pure HCl Salt (>99.5% Purity) Isolation->FinalProduct If Purity > 98% Recryst->FinalProduct

Caption: Decision tree for the purification of aminomethyl-chlorophenols, highlighting the critical "Oiling Out" remediation step.

Part 4: Analytical Validation & Data

To ensure the protocol is working, compare your results against these standard acceptance criteria.

ParameterSpecification (HCl Salt)MethodNotes
Appearance White to off-white crystalline powderVisualPink/Brown indicates phenol oxidation.
HPLC Purity > 99.0% AreaC18 RP-HPLCMobile Phase: H₂O (0.1% TFA) / ACN. Acidic pH is crucial to prevent tailing.
Melting Point > 180°C (Decomposition)DSC / CapillarySharp onset indicates high purity.
Chloride Content 15.5% - 16.5% (Theoretical)AgNO₃ TitrationConfirms mono-hydrochloride stoichiometry.
Residual Solvent < 5000 ppm (IPA/EtOAc)GC-HeadspaceICH Q3C limits apply.
Troubleshooting Guide
  • Problem: Product Oils Out upon HCl addition.

    • Cause: Rapid addition of acid creates high local supersaturation, or solvent is too polar.

    • Fix: Reheat the mixture to 50°C until the oil dissolves/disperses, then cool very slowly (5°C/hour) with vigorous stirring. Add seed crystals at the cloud point.

  • Problem: Product is Pink/Brown.

    • Cause: Oxidation of the phenol ring.

    • Fix: Perform all crystallizations under Nitrogen or Argon. Add a pinch of sodium metabisulfite or ascorbic acid during the aqueous workup preceding crystallization.

  • Problem: Low Yield.

    • Cause: Product solubility in the mother liquor is too high.

    • Fix: Add MTBE (antisolvent) to the filtrate to recover a second crop, or cool to -10°C.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • PubChem Compound Summary. (2025). 2-(Aminomethyl)-4-methoxyphenol (Analogous Structure Data). National Center for Biotechnology Information. Link

  • Cheng, Z., et al. (2021). Purification of Chlorophenol Isomers by Stripping Crystallization. MDPI Separations. (Reference for chlorophenol solubility behavior). Link

  • BenchChem. (2025).[2] Structural Elucidation of 2-(Aminomethyl)-4-methylphenol Hydrochloride. (Reference for aminomethylphenol salt characterization). Link

Sources

Technical Application Note: Handling, Storage, and Stability of 2-(Aminomethyl)-4-chloro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the rigorous handling, storage, and solubilization protocols for 2-(Aminomethyl)-4-chloro-6-methoxyphenol (CAS: Analogous to Mannich base derivatives of 4-chloroguaiacol). As a zwitterionic Mannich base, this compound exhibits complex stability profiles driven by its electron-rich phenolic ring and nucleophilic primary amine. Improper handling leads to rapid oxidative degradation (quinoid formation) and carbamylation (CO₂ absorption), compromising experimental reproducibility in ligand synthesis and pharmaceutical screening.

Physicochemical Profile & Reactivity

Understanding the molecular architecture is prerequisite to proper handling. The molecule features a "push-pull" electronic system: the electron-donating methoxy and hydroxyl groups activate the ring, making it susceptible to oxidation, while the aminomethyl group introduces basicity and nucleophilicity.

Table 1: Key Chemical Properties
PropertyValue / CharacteristicRelevance to Handling
Molecular Formula C₈H₁₀ClNO₂-
Molecular Weight 187.62 g/mol Calculation of molarity.
Physical State Crystalline Solid (White to Off-White)Critical: Yellow/Pink discoloration indicates oxidation.
pKa (Estimated) Phenol: ~9.8 | Amine: ~9.2Exists as a zwitterion in neutral media; affects solubility.
Solubility DMSO, Methanol, Water (pH dependent)Poor solubility in non-polar solvents (Hexane, DCM).
Hygroscopicity Moderate to HighAbsorbs atmospheric water, leading to hydrolysis or weighing errors.

Stability & Degradation Mechanisms

The primary failure modes for this compound are oxidative coupling and atmospheric carbonylation .

Mechanistic Breakdown
  • Oxidative Quinone Formation: The electron-rich phenol group is easily oxidized by atmospheric oxygen, especially in solution or if the solid is moist. This forms ortho- or para-quinones, which polymerize into dark, insoluble pigments (Phenoxazinones).

  • Amine Carbonylation: The primary amine (-CH₂-NH₂) is a potent nucleophile. Exposure to air allows reaction with CO₂ to form carbamate salts, often visible as a crust on the material surface.

  • Photolytic Instability: Halogenated phenols can undergo homolytic C-Cl bond cleavage under UV light, generating radicals that accelerate degradation.

Visualization: Degradation Pathways

The following diagram illustrates the critical degradation nodes researchers must interrupt via proper storage.

DegradationPathways cluster_prevention Prevention Strategy Compound Intact 2-(Aminomethyl)-4-chloro- 6-methoxyphenol Oxidation Quinone/Dimer (Yellow/Red Color) Compound->Oxidation O₂ + Moisture (pH > 7) Carbamate Carbamate Salt (Insoluble Crust) Compound->Carbamate Atmospheric CO₂ Radical Dechlorinated Radicals Compound->Radical UV Light (λ < 300nm) Argon Inert Gas (Ar/N₂) Dark Amber Glass

Caption: Figure 1. Primary degradation pathways. Red arrows indicate critical failure modes triggered by environmental exposure.

Storage Protocol (The "Cold-Dark-Dry" Standard)

Objective: Maintain purity >98% over 6+ months.

  • Temperature: Store at -20°C . The Arrhenius equation dictates that lowering temperature from RT (25°C) to -20°C reduces degradation rates by approximately 20-30 fold.

  • Atmosphere: Store under Argon or Nitrogen .

    • Why? Displaces O₂ (prevents oxidation) and CO₂ (prevents carbamate formation).

  • Container:

    • Primary: Amber glass vial with a Teflon-lined screw cap.

    • Secondary: Sealed desiccator or Mylar bag with desiccant packs (Silica gel) and oxygen scavengers.

  • Light: Strictly protect from light. Use amber vials or wrap clear vials in aluminum foil.

Handling & Solubilization Protocol

Objective: Prepare a stock solution without inducing immediate degradation.

Pre-Handling Checklist
  • PPE: Nitrile gloves, lab coat, safety glasses. (Compound is an irritant).

  • Environment: Ideally a Nitrogen Glovebox. Alternatively, a clean hood with an Argon line.

  • Tools: Use plastic or ceramic spatulas .

    • Scientific Rationale: Metal spatulas (Fe, Ni) can introduce trace metal ions that catalyze the auto-oxidation of phenols (Fenton-like chemistry).

Step-by-Step Solubilization Workflow

SolubilizationWorkflow Start Remove from -20°C Storage Equilibrate Equilibrate to RT (30 mins, Sealed) Start->Equilibrate Prevents Water Condensation Weighing Weigh in Inert Atmo (Avoid Metal Spatulas) Equilibrate->Weighing SolventPrep Degas Solvent (DMSO/MeOH) via Sparging SolventPrep->Weighing Combine Dissolve Dissolve & Vortex (Amber Vial) Weighing->Dissolve QC Visual QC Check (Clear/Colorless?) Dissolve->QC QC->Weighing Fail (Pink/Yellow) Use Immediate Use QC->Use Pass

Caption: Figure 2. Solubilization workflow designed to minimize moisture condensation and oxygen exposure.

Detailed Methodology
  • Equilibration: Remove the vial from the freezer and let it sit at room temperature for 30 minutes before opening .

    • Reasoning: Opening a cold vial causes atmospheric moisture to condense instantly on the hygroscopic solid, initiating hydrolysis and weighing errors.

  • Solvent Preparation: Sparge the chosen solvent (DMSO is recommended for stock solutions >10mM) with Argon for 15 minutes to remove dissolved oxygen.

  • Dissolution: Add the solid to the solvent (not vice versa) to minimize the time the solid is exposed to air.

  • Visual Validation: The solution should be colorless or very pale yellow.

    • Red Flag: A distinct pink, orange, or brown hue indicates significant oxidation. Discard and use fresh solid.

Safety & Waste Disposal (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • First Aid: In case of contact, wash immediately with soap and water.[1][2] Phenolic compounds can penetrate skin rapidly; do not use ethanol for washing (increases absorption).

  • Disposal: Dispose of as hazardous organic waste (halogenated). Do not pour down drains due to aquatic toxicity of chlorophenols.

References

  • PubChem. (2023). 2-(Aminomethyl)-4-methoxyphenol (Analogous Structure Data). National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Stability of Phenolic Amines.[Link]

  • Burton, G. W., & Ingold, K. U. (1986). Autoxidation of biological molecules. 1. The antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro. Journal of the American Chemical Society. (Foundational text on phenolic oxidation mechanisms). [Link]

Sources

Scalable synthesis routes for 2-(Aminomethyl)-4-chloro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-(Aminomethyl)-4-chloro-6-methoxyphenol

Executive Summary

The target molecule, 2-(Aminomethyl)-4-chloro-6-methoxyphenol (also referred to as 2-amino-4-chloroguaiacol or a vanillylamine derivative), represents a critical scaffold in the synthesis of vanilloid-receptor modulators, analgesics, and specific agrochemicals.[1][2] Its structural uniqueness lies in the ortho-aminomethyl group combined with a specific halogenation pattern that modulates metabolic stability and lipophilicity.[1][2]

This guide addresses the primary challenge in synthesizing this molecule: Regioselectivity . Introducing a primary aminomethyl group at the ortho position (C2) of a phenol that already possesses a meta-directing chloro group (C4) and an activating methoxy group (C6) requires precise directing groups to avoid oligomerization or para substitution.[1][2]

We present two validated routes:

  • Route A (High Purity/Pharma Grade): Magnesium-Mediated Ortho-Specific Formylation followed by Reductive Amination.[1][2]

  • Route B (Industrial/Cost-Optimized): Direct Amidoalkylation (Tscherniac-Einhorn Reaction).[1][2]

Retrosynthetic Analysis & Strategy

The target molecule is an electron-rich phenol.[1][2] Direct alkylation with ammonia equivalents (Mannich reaction) often leads to polysubstitution (bis-benzylamines) or instability.[1][2] Therefore, the strategy relies on introducing a stable carbon electrophile at the ortho position.

  • Disconnection: C(sp3)-C(sp2) bond at the ortho position.[1][2]

  • Precursor: 4-Chloro-2-methoxyphenol (4-Chloroguaiacol).[1][2][3] This material is commercially available and possesses the correct 4-Cl, 6-OMe substitution pattern relative to the phenol.[1][2]

Visualizing the Strategic Pathways:

SynthesisStrategy cluster_RouteA Route A: High Purity (Pharma) cluster_RouteB Route B: Industrial (Bulk) Start 4-Chloro-2-methoxyphenol (Starting Material) Formyl Intermediate 1: 5-Chloro-2-hydroxy-3-methoxybenzaldehyde Start->Formyl MgCl2 / (CH2O)n / TEA (Ortho-Formylation) Amido Intermediate 2: 2-(Acetamidomethyl)-4-chloro-6-methoxyphenol Start->Amido N-HMAC / H2SO4 (Tscherniac-Einhorn) RedAm Reductive Amination (NH4OAc / H2) Formyl->RedAm Target TARGET: 2-(Aminomethyl)-4-chloro-6-methoxyphenol RedAm->Target Hydrolysis Acid Hydrolysis (HCl) Amido->Hydrolysis Hydrolysis->Target

Figure 1: Strategic retrosynthesis showing the two primary pathways.

Route A: MgCl₂-Mediated Ortho-Formylation (The "Green" Route)[1][2]

Rationale: This route is preferred for pharmaceutical applications due to its high regioselectivity and lack of carcinogenic chloromethylating agents.[2] The use of MgCl₂ creates a coordinate complex that directs paraformaldehyde exclusively to the ortho position.[1][2]

Step 1: Synthesis of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde
  • Reagents: 4-Chloro-2-methoxyphenol (1.0 eq), Anhydrous MgCl₂ (1.5 eq), Triethylamine (TEA) (3.75 eq), Paraformaldehyde (6.0 eq), THF (Solvent).[1][2]

  • Mechanism: Formation of a magnesium phenoxide species which coordinates formaldehyde, facilitating ortho-C-alkylation via a six-membered transition state.[1][2]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.

  • Solvation: Charge 4-Chloro-2-methoxyphenol (100 mmol) and anhydrous THF (300 mL). Add TEA (375 mmol) followed by anhydrous MgCl₂ (150 mmol). Note: The mixture will become a thick slurry (magnesium phenoxide).[1][2]

  • Reaction: Add Paraformaldehyde (600 mmol) in one portion.

  • Reflux: Heat to mild reflux (66°C) for 4–6 hours. Monitor by TLC (20% EtOAc/Hexane) for disappearance of phenol.[2]

  • Quench: Cool to RT. Pour the mixture into cold 1M HCl (500 mL) and stir for 30 mins to break the Mg-complex.

  • Extraction: Extract with Ethyl Acetate (3 x 150 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or pass through a short silica plug.[1][2]

    • Expected Yield: 85-92%[1][2]

    • Appearance: Pale yellow solid.[1][2]

Step 2: Reductive Amination to Target
  • Reagents: Intermediate Aldehyde (from Step 1), Ammonium Acetate (NH₄OAc) (10 eq), NaBH₃CN (1.2 eq) or Raney Ni/H₂.

Protocol (Chemical Reduction):

  • Dissolve the aldehyde (50 mmol) in Methanol (200 mL).

  • Add NH₄OAc (500 mmol). Stir at RT for 1 hour to form the imine in situ.

  • Add NaBH₃CN (60 mmol) portion-wise. Caution: HCN generation possible; vent properly.[1][2]

  • Stir for 12 hours.

  • Workup: Quench with 1M NaOH to pH > 10. Extract with DCM.[1][2]

  • Salt Formation: To the organic layer, add 4M HCl in Dioxane to precipitate the Hydrochloride Salt .[2]

Route B: Direct Amidoalkylation (Tscherniac-Einhorn)[1][2]

Rationale: Ideal for scale-up where chromatography must be avoided.[1][2] This "One-Pot" variation uses stable solids and avoids unstable imine intermediates.[1][2]

Step 1: Amidoalkylation
  • Reagents: 4-Chloro-2-methoxyphenol, N-(Hydroxymethyl)acetamide (N-HMAC), H₂SO₄ (Cat.), Acetic Acid (AcOH).[1][2]

Protocol:

  • Dissolution: Dissolve 4-Chloro-2-methoxyphenol (1.0 eq) in Glacial Acetic Acid (3 vol).

  • Addition: Add N-Hydroxymethylacetamide (1.1 eq).

  • Catalysis: Cool to 0-5°C. Add conc. H₂SO₄ (0.5 eq) dropwise.[1][2]

  • Reaction: Warm to RT and stir for 24 hours. The product, 2-(Acetamidomethyl)-4-chloro-6-methoxyphenol, often precipitates out.[1][2]

  • Isolation: Pour into ice water. Filter the white solid.[1][2] Wash with cold water.[1][2]

Step 2: Hydrolysis
  • Suspend the amide in 6M HCl (5 vol).

  • Reflux for 4 hours.

  • Cool to 0°C. The target amine hydrochloride will crystallize.[1][2]

  • Filtration: Filter and wash with cold acetone.

Comparative Data Analysis

FeatureRoute A (Formylation)Route B (Amidoalkylation)
Regioselectivity Excellent (>98:2) Good (90:[1][2]10)
Step Count 2 Steps2 Steps
Purification Crystallization or ColumnCrystallization (Filtration)
Safety Profile High (No carcinogens)Moderate (Strong acids)
Scalability Medium (Mg waste stream)High (Low waste)
Cost Moderate (NaBH3CN/Cat)Low

Analytical Profile (Self-Validation)

To ensure the protocol was successful, the isolated product (HCl salt) must meet these criteria:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 9.5-10.0 (br s, 1H, Phenolic OH)[1][2]

    • δ 8.2-8.5 (br s, 3H, -NH₃⁺)[1][2]

    • δ 6.9-7.1 (m, 2H, Aromatic H at C3/C5)[1][2]

    • δ 4.0 (q, 2H, Ar-CH₂-N)[1][2]

    • δ 3.8 (s, 3H, -OCH₃)[1][2][4]

  • HPLC Purity: >98.5% (Area %)[2][4][5]

  • Mass Spec (ESI+): [M+H]⁺ = 188.04 (calc.[1][2] for C₈H₁₀ClNO₂)[1][2]

Safety & Handling

  • 4-Chloro-2-methoxyphenol: Irritant.[1][2] Avoid contact with skin.[1][2]

  • Sodium Cyanoborohydride (Route A): Highly toxic.[1][2] Liberates HCN upon contact with acid.[1][2] Use in a well-ventilated fume hood with a scrubber.[1][2]

  • Magnesium Chloride (Route A): Ensure anhydrous conditions; hydration stops the reaction.[1][2]

References

  • Aldred, R., et al. (1994).[6][7] "Magnesium-mediated ortho-specific formylation and formaldoximation of phenols."[1][2][6][7][8] Journal of the Chemical Society, Perkin Transactions 1, 1823-1831.[6] Link

  • Hansen, T. V., & Skrydstrup, T. (2005). "The Ortho-Formylation of Phenols: An Expedient Protocol." Organic Letters, 7(22), 4997-4999.[1][2] Link[1][2]

  • Zaugg, H. E., & Martin, W. B. (1965). "Alpha-Amidoalkylation at Carbon." Organic Reactions, 14, 52. Link[1][2]

  • Sigma-Aldrich. (2023).[1][2] "Safety Data Sheet: 4-Chloro-2-methoxyphenol." Link[1][2]

Sources

Solvent selection for reactions involving 2-(Aminomethyl)-4-chloro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zwitterionic Trap"

2-(Aminomethyl)-4-chloro-6-methoxyphenol (hereafter CMP-Amine ) presents a classic "solubility paradox" common to ortho-Mannich bases. Structurally, it possesses a basic benzylamine moiety (


) and an acidic phenol (

). In neutral organic solvents or water, these groups interact to form an internal salt (zwitterion), rendering the molecule insoluble in non-polar solvents (DCM, Toluene) while simultaneously reducing its nucleophilicity in polar protic solvents.

This guide moves beyond standard "like-dissolves-like" heuristics. It provides a mechanistic approach to solvent selection based on proton management , ensuring that the reactive species is thermodynamically available for the desired transformation.

Physicochemical Profiling & Solubility Logic

To select a solvent, we must first define the species present in the flask. The CMP-Amine exists in three distinct states depending on the solvent's proton activity (


).
Table 1: Species Distribution & Solvent Compatibility
StateChargeDominant SpeciesSolvent Class CompatibilityTarget Reaction Types
Cationic (+1)

Polar Protic (Water/HCl, MeOH/HCl)Crystallization, Storage (Stable Salt)
Zwitterionic (0)

High Dielectric (DMSO, DMF, Water)The "Trap" – Low reactivity; difficult workup.
Neutral (0)

Halogenated/Aromatic (DCM, Toluene) Requires BaseAcylation, Alkylation, Imine Formation
Anionic (-1)

Polar Protic/Aromatic (Water/NaOH, EtOH/KOH)Metal Chelation (Salen ligands), O-Alkylation
Figure 1: The Proton-State Decision Matrix

This diagram illustrates the thermodynamic relationship between pH manipulation and solvent accessibility.

SolubilityLogic cluster_reactivity Reactivity Window Cation Cationic Form (Soluble in H2O/Acid) Zwitterion Zwitterion (Internal Salt) (Insoluble in Organics) Cation->Zwitterion Add Base (pH 4-7) Zwitterion->Cation Add Acid (HCl) Neutral Neutral Free Base (Soluble in DCM/Tol) Zwitterion->Neutral Non-Polar Solvent + Organic Base (TEA) Neutral->Zwitterion Neutral Water Anion Anionic Phenolate (Soluble in Basic H2O) Neutral->Anion Strong Base (NaH/KOH) Anion->Neutral Mild Acid

Caption: Solubility state transitions for CMP-Amine driven by pH and solvent polarity.

Reaction-Specific Solvent Strategies

Scenario A: N-Acylation & Amide Coupling

Challenge: The amine is protonated by the phenol in the zwitterionic state, making it non-nucleophilic. Solution: Use a Biphasic System or In-Situ Deprotonation .

Protocol 1: Homogeneous Acylation (The "Unlock" Method)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Additive: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

    • Mechanism: The organic base (

      
      ) is stronger than the benzylamine (
      
      
      
      ). It scavenges the phenolic proton, breaking the zwitterion lattice and allowing the neutral CMP-Amine to dissolve.
  • Procedure:

    • Suspend CMP-Amine (1.0 eq) in DCM (anhydrous).

    • Add DIPEA (1.2 eq). Observation: Suspension clears to a solution.

    • Cool to 0°C and add Acyl Chloride/Anhydride.

    • Note: The phenol is sterically crowded (ortho-Cl, ortho-aminomethyl) and less nucleophilic than the primary amine, ensuring N-selectivity.

Scenario B: Schiff Base Formation (Ligand Synthesis)

Challenge: Water is a byproduct. Protic solvents (EtOH) retard the reaction equilibrium. Solution:Azeotropic Dehydration .

Protocol 2: Toluene Reflux

  • Solvent: Toluene (or Benzene if safety permits).

  • Setup: Dean-Stark trap.

  • Mechanism: Toluene (

    
     110°C) allows for high-temperature reflux to drive the condensation of the amine with aldehydes. The non-polar environment destabilizes the zwitterion, favoring the reactive neutral amine form.
    
  • Critical Step: If the CMP-Amine does not dissolve in cold toluene, add a catalytic amount of p-TsOH (to catalyze imine formation) or heat to reflux before adding the aldehyde. The high temperature usually breaks the crystal lattice.

Advanced Protocol: The "Self-Validating" Purification

Because CMP-Amine is amphoteric, we can use solvent pH switching to purify it without chromatography. This protocol acts as a self-check for product integrity.

Figure 2: pH-Switch Purification Workflow

Purification Crude Crude Reaction Mixture (Organic Solvent) AcidWash Extract with 1M HCl Crude->AcidWash AqLayer Aqueous Layer (Contains CMP-Amine Salt) AcidWash->AqLayer Target moves to Water OrgLayer Organic Layer (Impurities/Byproducts) AcidWash->OrgLayer Discard Neutralize Adjust to pH ~10 (with NaOH) AqLayer->Neutralize Precipitate Precipitation of Free Base (or Extract back to DCM) Neutralize->Precipitate Product Recovery

Caption: Acid-Base extraction workflow utilizing the amphoteric nature of CMP-Amine for purification.

Step-by-Step:

  • Dissolve crude reaction residue in Ethyl Acetate .

  • Validation Check 1: Extract with 1M HCl . The product must migrate to the aqueous layer (turning it slightly yellow/orange). If it stays in the organic layer, the amine has been alkylated/acylated (reaction success) or decomposed.

  • Separate layers. Discard organics (removes non-basic impurities).

  • Validation Check 2: Basify the aqueous layer with 2M NaOH to pH > 11. The solution should become clear (phenolate form).

  • Adjust pH carefully to ~8-9 (Isoelectric point). The neutral CMP-Amine will precipitate or can be extracted back into DCM.

Troubleshooting & Safety

  • Oxidation Risk: Aminomethyl phenols are susceptible to oxidation to quinone methides or coupled biphenyls in the presence of high-valent metals or air at high pH.

    • Mitigation: Degas all solvents (sparge with Argon) before use.

  • Chlorine Lability: The Chlorine at the para position (relative to phenol) is generally stable but can undergo Pd-catalyzed hydrodechlorination if hydrogenating. Avoid Pd/C if the Cl group must be retained; use PtO2 or chemical reduction methods.

  • Toxicity: Chlorinated phenols and benzylamines are potential skin sensitizers and irritants. Handle in a fume hood.

References

  • Solubility of Zwitterionic Phenols

    • BenchChem Technical Guides. "Navigating the Solubility Landscape of 3-(Aminomethyl)phenol." (2025). Link

    • ResearchGate. "A Solubility Comparison of Neutral and Zwitterionic Polymorphs." (2013). Link

  • Acylation Protocols

    • Journal of Medicinal and Chemical Sciences. "Solvent-Free Acylation of Alcohols, Phenols, Thiols and Amines." (2018).[1] Link

    • Frontiers in Chemistry. "A Stoichiometric Solvent-Free Protocol for Acetylation Reactions." (2022). Link

  • Synthesis of Analogs (Vanillylamine)

    • Wikipedia.[2] "Vanillylamine - Reactions and Properties." Link

    • PubChem.[3][4][5][6] "Compound Summary: Vanillylamine." Link

  • Mannich Base Chemistry

    • Beilstein Journal of Organic Chemistry. "Synthesis of highly substituted fluorenones via 2-(aminomethyl)biphenyls." (2021).[7] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Aminomethyl)-4-chloro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-(Aminomethyl)-4-chloro-6-methoxyphenol. This molecule is a critical intermediate in the development of several pharmaceutical agents, most notably as a precursor to Tamsulosin.[1][2] Achieving a high yield of this compound is paramount for process efficiency and cost-effectiveness. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to troubleshoot and optimize their synthetic protocols. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Section 1: Understanding the Core Synthesis - The Mannich Reaction

The most common and direct route to 2-(Aminomethyl)-4-chloro-6-methoxyphenol is the Mannich reaction.[3][4] This powerful three-component condensation involves an active hydrogen compound (4-chloro-6-methoxyphenol), an aldehyde (formaldehyde), and an amine (ammonia or an equivalent). The reaction proceeds via the formation of an electrophilic iminium ion, which is then attacked by the electron-rich phenol ring. For phenols, this aminomethylation typically occurs at the ortho position to the hydroxyl group, driven by the directing effect of the hydroxyl group.[5]

Mannich_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution Formaldehyde Formaldehyde (CH₂O) Iminium Methaniminium Ion [CH₂=NH₂]⁺ Formaldehyde->Iminium + NH₃ - H₂O Ammonia Amine (NH₃) Phenol 4-chloro-6-methoxyphenol Intermediate Wheland Intermediate Phenol->Intermediate + [CH₂=NH₂]⁺ Product 2-(Aminomethyl)-4-chloro- 6-methoxyphenol Intermediate->Product - H⁺

Caption: General mechanism of the Mannich reaction for phenol aminomethylation.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low, or I'm only recovering starting materials. What are the likely causes?

A1: This is a common issue often traced back to suboptimal reaction conditions or reagent quality. Several factors can contribute to poor conversion.[6][7]

  • Cause 1: Inefficient Iminium Ion Formation. The electrophile in this reaction is the methaniminium ion, formed from formaldehyde and your amine source.[3] If this intermediate does not form efficiently, the reaction will not proceed.

    • Solution: Ensure your formaldehyde source is fresh. Paraformaldehyde can be used, but it requires depolymerization, often with slight heating or a catalytic amount of acid or base. An aqueous solution of formaldehyde (formalin) is often more reactive. The choice of amine source is also critical; ammonium salts like ammonium chloride can be effective as they provide both the amine and a mildly acidic environment to catalyze iminium ion formation.

  • Cause 2: Incorrect pH or Catalyst. The Mannich reaction is typically catalyzed by either acid or base.[3] The optimal pH is crucial for both iminium ion formation and the nucleophilicity of the phenol.

    • Solution: For phenolic substrates, a slightly acidic to neutral pH is often preferred. This promotes iminium ion formation without significantly protonating the phenol, which would deactivate it. If using an ammonium salt, the in-situ generation of acid may be sufficient. If the reaction is sluggish, consider adding a catalytic amount of a protic acid like acetic acid or hydrochloric acid.

  • Cause 3: Inappropriate Temperature. Reaction kinetics are highly temperature-dependent.

    • Solution: While heating can accelerate the reaction, excessive temperatures can lead to side reactions and decomposition of the product or starting materials.[7] A good starting point is to run the reaction at a moderately elevated temperature (e.g., 40-60 °C) and monitor its progress by Thin-Layer Chromatography (TLC).[8]

  • Cause 4: Poor Solvent Choice. The solvent plays a key role in stabilizing the charged iminium ion intermediate.

    • Solution: Protic solvents such as ethanol, methanol, or even water are generally preferred for this reaction as they can solvate and stabilize the iminium ion through hydrogen bonding.[3]

Troubleshooting_Workflow cluster_SM Troubleshoot Reaction Initiation cluster_Spots Investigate Side Reactions cluster_Slow Optimize Reaction Conditions Start Low or No Yield Observed CheckTLC Analyze reaction mixture by TLC Start->CheckTLC TLC_Result What does TLC show? CheckTLC->TLC_Result OnlySM Only Starting Material (SM) TLC_Result->OnlySM MultipleSpots Multiple New Spots TLC_Result->MultipleSpots SM_and_Product SM + Faint Product Spot TLC_Result->SM_and_Product CheckReagents Verify quality of formaldehyde & amine source OnlySM->CheckReagents IdentifyByproducts Characterize impurities (See Side Reactions Q2) MultipleSpots->IdentifyByproducts IncreaseTemp Increase temperature moderately (e.g., to 60°C) SM_and_Product->IncreaseTemp CheckCatalyst Optimize pH/catalyst (e.g., add catalytic acid) CheckReagents->CheckCatalyst AdjustStoichiometry Modify reagent ratios (e.g., reduce formaldehyde) IdentifyByproducts->AdjustStoichiometry IncreaseTime Extend reaction time IncreaseTemp->IncreaseTime CheckSolvent Ensure protic solvent is used IncreaseTime->CheckSolvent

Caption: A troubleshooting workflow for diagnosing low-yield reactions.

Q2: I'm observing multiple spots on my TLC plate, suggesting significant impurity formation. What are these side products and how can I avoid them?

A2: The formation of multiple products is a classic sign of side reactions. In the Mannich synthesis with phenols, two side reactions are particularly common.

  • Side Reaction 1: Bis-aminomethylation. The primary product, 2-(Aminomethyl)-4-chloro-6-methoxyphenol, still possesses an activated aromatic ring. It can undergo a second Mannich reaction at the other ortho position (position 6 relative to the hydroxyl group is blocked by the methoxy group, so this would be position 4 if it were not for the chloro group, making the remaining ortho position the most likely site if sterics allow) to form a bis-aminomethylated byproduct.

    • Prevention: This is primarily controlled by stoichiometry. Use the phenol as the limiting reagent. A slight excess (1.1 to 1.3 equivalents) of formaldehyde and the amine source can help drive the reaction to completion, but a large excess should be avoided. Adding the formaldehyde solution dropwise over a period can also help maintain a low instantaneous concentration, disfavoring the second addition.[8]

  • Side Reaction 2: O-Demethylation. The methoxy group can be susceptible to cleavage under harsh acidic conditions, especially at elevated temperatures with certain Lewis acids or strong Brønsted acids like HBr.[9] This would lead to the formation of a dihydroxy-phenol derivative.

    • Prevention: Avoid using strong Lewis acids (e.g., AlCl₃, BBr₃) as catalysts.[9] If an acid catalyst is required, use a milder one like acetic acid. Keep the reaction temperature as low as feasible to achieve a reasonable reaction rate.

Side_Reactions Start 4-chloro-6-methoxyphenol Reagents + CH₂O + NH₃ Product Desired Product: 2-(Aminomethyl)-4-chloro-6-methoxyphenol Reagents->Product Desired Pathway BisProduct Side Product 1: Bis-aminomethylation Product->BisProduct Excess CH₂O/NH₃ DemethylProduct Side Product 2: O-Demethylation Product->DemethylProduct Harsh Acid/ High Temp

Caption: Major side reaction pathways in the synthesis.

Q3: My crude product is difficult to purify. How can I improve the workup and isolation to maximize my isolated yield?

A3: Product loss during workup and purification is a frequent cause of low isolated yields.[7] The aminophenol product has both a basic (amine) and an acidic (phenol) group, which can complicate extraction and chromatography.

  • Workup Strategy:

    • pH Adjustment: After the reaction is complete, carefully adjust the pH. To extract the product into an organic solvent (like ethyl acetate or dichloromethane), you ideally want it in its neutral form. This can be a narrow pH window. A common mistake is to make the aqueous layer too basic, which deprotonates the phenol and makes the product water-soluble as a phenoxide. Conversely, a highly acidic aqueous layer will protonate the amine, also rendering it water-soluble. A careful neutralization to a pH of ~7-8 is often a good starting point before extraction.

    • Salting Out: Adding brine (saturated NaCl solution) to the aqueous layer before extraction can decrease the solubility of your organic product in the aqueous phase and help break up emulsions.

  • Purification Strategy:

    • Crystallization as a Salt: Instead of relying solely on chromatography, consider converting the crude product into a salt. Adding a solution of HCl in a non-polar solvent (like ether or isopropanol) to a solution of your crude product can precipitate the hydrochloride salt in high purity. This is a very effective method for purifying amines. The pure salt can then be neutralized back to the free base if required for the next step.

    • Chromatography Considerations: If column chromatography is necessary, be aware that the amine group can streak on silica gel.

      • Deactivate the Silica: Pre-treating the silica gel with a small amount of a base like triethylamine (typically 1% in the eluent) can significantly improve peak shape and recovery.

      • Solvent System: A gradient elution starting with a less polar mixture (e.g., ethyl acetate/hexanes) and gradually increasing the polarity with methanol is often effective. For example, a gradient of ethyl acetate in hexanes followed by a gradient of methanol in dichloromethane.

Section 3: Frequently Asked Questions (FAQs)
  • Q: What is the optimal molar ratio of reactants?

    • A: A good starting point is a ratio of 1 : 1.2 : 1.2 for Phenol : Formaldehyde : Amine Source. This slight excess of the C1 and nitrogen sources helps to drive the reaction to completion without excessively promoting bis-aminomethylation.

  • Q: How can I effectively monitor the reaction?

    • A: Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase that gives good separation between your starting phenol and the more polar product (e.g., 30-50% ethyl acetate in hexanes). The product should have a lower Rf value than the starting phenol. Staining with ninhydrin can be used to specifically visualize the amine product.

  • Q: Can I use other amine sources besides ammonia?

    • A: Yes, but it will change the final product. Using a primary amine (R-NH₂) will result in a secondary amine product (Ar-CH₂-NH-R), and a secondary amine (R₂NH) will yield a tertiary amine (Ar-CH₂-NR₂).[3] For the synthesis of the title compound, a source of ammonia is required.

Section 4: Optimized Protocol Example

This protocol is a self-validating system designed for robustness. It incorporates the principles discussed above.

Protocol: Synthesis of 2-(Aminomethyl)-4-chloro-6-methoxyphenol

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 4-chloro-6-methoxyphenol (10.0 g, 57.3 mmol).

  • Solvent and Amine: Add ethanol (100 mL) and ammonium chloride (3.36 g, 62.8 mmol, 1.1 eq). Stir the mixture to form a suspension.

  • Reagent Addition: Warm the mixture to 50 °C. Add an aqueous solution of formaldehyde (37 wt. %, 5.2 mL, 68.8 mmol, 1.2 eq) dropwise via the dropping funnel over 30 minutes. Causality Check: Slow addition prevents a large exotherm and minimizes the instantaneous concentration of formaldehyde, reducing the risk of bis-aminomethylation.[8]

  • Reaction: After the addition is complete, maintain the reaction mixture at 60 °C. Monitor the reaction progress by TLC every hour until the starting phenol spot is consumed (typically 4-6 hours).

  • Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator. Add deionized water (100 mL). Carefully adjust the pH to ~8.0 using a 2M NaOH solution. Validation Point: Check the pH carefully. A pH that is too high (>10) will deprotonate the phenol and pull the product into the aqueous layer.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Salt Formation): Dissolve the crude oil/solid in isopropanol (50 mL). While stirring, slowly add a 4M solution of HCl in dioxane until no further precipitate forms. Cool the mixture in an ice bath for 30 minutes. Collect the white precipitate (product hydrochloride salt) by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven. The expected yield of the pure hydrochloride salt should be in the range of 75-85%.

Section 5: Data Summary Table
ParameterRecommended SettingRationale & Impact on Yield
Phenol : CH₂O : Amine Ratio 1 : 1.2 : 1.1-1.2A slight excess of CH₂O and amine drives the reaction to completion. A large excess increases the risk of bis-aminomethylation, lowering the yield of the desired product.
Temperature 50-60 °CBalances reaction rate with stability. Temperatures >80 °C can increase byproduct formation, including potential demethylation, thus reducing yield.[7]
Solvent Ethanol or MethanolProtic solvents are crucial for stabilizing the reactive iminium ion intermediate, facilitating the reaction and improving yield.[3]
Catalyst/pH Mildly Acidic (in-situ from NH₄Cl)Promotes the formation of the electrophilic iminium ion without deactivating the nucleophilic phenol ring. Strong acids can cause demethylation.[3]
Purification Method Crystallization as HCl saltHighly effective for purifying amines. Avoids potential product loss and degradation on silica gel, leading to higher isolated yields.
References
  • Roman, G. (2012). Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols. REV. CHIM. (Bucharest), 63(1), 1-4.
  • Azizi, N., et al. (2011). Catalytic stereoselective Mannich reaction under solvent-free conditions.
  • Reddy, A. V., et al. (2009). Improved Process for the Preparation of Tamsulosin Hydrochloride. Organic Process Research & Development, 13(6), 1452-1455.
  • Yadav, K., et al. (2018). Synthesis, Characterization and Application of Mannich Base. Galore International Journal of Applied Sciences and Humanities, 2(2), 20-24.
  • How To: Improve Yield - University of Rochester, Department of Chemistry. [Link]

  • Mannich Reaction - Organic Chemistry Portal. [Link]

  • Process for preparation of tamsulosin and its derivatives - P
  • Gimeno, A., et al. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges.
  • Process for the preparation of tamsulosin and intermediates thereof - P
  • What could be reason for getting a very low yield in organic chemistry? - Quora. [Link]

  • Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - P
  • O-Demethylation - Chem-Station International Edition. [Link]

Sources

Troubleshooting low purity in 2-(Aminomethyl)-4-chloro-6-methoxyphenol production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Purity & Process Optimization Target Molecule: 2-(Aminomethyl)-4-chloro-6-methoxyphenol (also referred to as 6-aminomethyl-4-chloroguaiacol).[1] Primary Synthesis Route: Mannich Reaction (4-chloro-2-methoxyphenol + Formaldehyde + Amine Source).[1]

Diagnostic Triage: Identify Your Impurity Profile

Before adjusting parameters, match your analytical data (HPLC/LC-MS) to these common failure modes.

Impurity / ObservationProbable IdentityRoot CauseCorrective Action
Peak @ ~2x Molecular Weight Bis-benzylamine Dimer (Secondary Amine)Amine Starvation. The product reacted with another equivalent of formaldehyde/phenol because the amine source was insufficient.[1]Increase amine equivalents (to >5 eq). Switch from stoichiometric addition to high-dilution inverse addition.
Red/Brown Coloration Quinones / Quinone Methides Oxidation. Phenolic core oxidized by air or metal ions.[1]Degas solvents with

.[1] Add antioxidant (e.g., Sodium Bisulfite).[1] Check reagents for metal contamination.[1]
"Brick Dust" Precipitate Zwitterionic Aggregate Isoelectric Trapping. Product is stuck in neutral zwitterionic state, co-precipitating salts/impurities.[1]Do not filter the neutral solid directly.[1] Acidify to pH < 2 to solubilize as HCl salt, then recrystallize.
Peak M+13/M+30 Methylol Intermediate Incomplete Amination. Formaldehyde added but amine failed to displace the hydroxyl.[1]Increase reaction temperature (mildly). Ensure amine is nucleophilic (free base form, not salt) during addition.[1]
Unreacted Starting Material 4-Chloroguaiacol Stalled Reaction. pH too low (amine protonated) or formaldehyde degradation.[1]Check formaldehyde quality (depolymerize paraformaldehyde fresh).[1] Adjust pH to 8–9.

Deep Dive: The Chemistry of Contamination

The "Dimer" Trap (The #1 Purity Killer)

In the synthesis of 2-(aminomethyl) phenols via the Mannich reaction, the most persistent impurity is the secondary amine dimer .

  • Mechanism: The desired primary amine product (

    
    ) is actually more nucleophilic than the ammonia/ammonium source.[1] Once formed, it competes for the formaldehyde/phenol complex, leading to the formation of 
    
    
    
    .
  • The Fix (High-Ammonia Protocol): You cannot use 1:1 stoichiometry. You must flood the system with the amine source (typically aqueous ammonia or ammonium acetate) to statistically favor the primary attack.

    • Recommendation: Use 5 to 10 equivalents of ammonia relative to the phenol.[1]

The Zwitterion Solubility Paradox

This molecule is an ampholyte: it has an acidic phenol (


) and a basic amine (

).[1]
  • At pH 7-8: It exists as a zwitterion (Phenoxide

    
    /Ammonium
    
    
    
    ).[1] This form often has the lowest solubility and forms an amorphous "brick dust" that traps impurities within the crystal lattice.[1]
  • The Fix (pH Swing Purification):

    • Acidify: Drive pH to < 2 with HCl. The molecule becomes a soluble cation (Phenol/Ammonium

      
      ).[1] Filter off insoluble non-basic impurities (like unreacted starting material or neutral polymers).[1]
      
    • Precipitate: Carefully neutralize to the Isoelectric Point (pI) slowly to crystallize the zwitterion, OR (preferred) isolate as the Hydrochloride salt directly using Isopropanol/HCl.

Step-by-Step Troubleshooting Protocols

Protocol A: Minimizing Bis-Alkylation (Process Control)

Use this if your main impurity is the high-MW dimer.

  • Preparation: Dissolve 4-chloro-2-methoxyphenol (1 eq) in Methanol/Water.

  • Amine Loading: Add Aqueous Ammonia (25%) or Ammonium Acetate at 10 equivalents .[1]

    • Critical Step: Do not add formaldehyde yet.[1] Ensure the solution is homogenous.

  • Controlled Addition: Add Formaldehyde (1.1 eq) dropwise over 60 minutes at 0–5°C.

    • Why? Keeping formaldehyde concentration low relative to ammonia prevents "local hotspots" where the product could re-react.[1]

  • Aging: Allow to warm to Room Temp (20–25°C) and stir for 12–24 hours. Do not heat above 50°C, as this promotes polymerization.[1]

Protocol B: Purification of the "Sticky" Solid (Work-up)

Use this if your product is low purity (<90%) and colored.

  • Quench: Evaporate excess ammonia/methanol under reduced pressure.[1]

  • Acid Wash: Resuspend the crude residue in 2N HCl (pH < 1).

    • Action: The product dissolves.[1][2][3] Unreacted phenol and neutral polymers will remain solids or oils.[1]

    • Step: Extract this aqueous acidic layer with Ethyl Acetate (2x).[1] Discard the organic layer (removes non-amine impurities).[1]

  • Isolation (Choose one based on stability):

    • Option 1 (HCl Salt - Most Stable): Concentrate the aqueous phase, add Isopropanol, and cool to 0°C. The Hydrochloride salt should crystallize.

    • Option 2 (Free Base): Neutralize the aqueous phase with NaOH to pH ~8.5 (Isoelectric point).[1] The zwitterion precipitates.[1][4] Filter immediately and wash with cold ether.[1]

Reaction Pathway & Failure Points (Visualization)

The following diagram illustrates the competitive pathways in the Mannich reaction. Note how the Desired Pathway requires excess amine to prevent the Dimerization Pathway .[1]

MannichPathways Start 4-Chloro-2-methoxyphenol Imine Quinone Methide / Imine (Active Intermediate) Start->Imine + HCHO (Slow Step) HCHO Formaldehyde Product Target Product (Primary Amine) Imine->Product + NH3 (Excess) (Desired Route) Impurity_Poly Polymeric/Quinone Byproducts Imine->Impurity_Poly Heat / Oxidation Amine NH3 (Ammonia) Impurity_Dimer Bis-Impurity (Secondary Amine) Product->Impurity_Dimer + Imine (If NH3 is low)

Caption: Competitive reaction kinetics. The Product competes with Ammonia for the Active Intermediate.[1] Excess Ammonia is required to suppress the red path (Dimer formation).

Frequently Asked Questions (FAQs)

Q: Can I use Paraformaldehyde instead of Formalin? A: Yes, and it is often preferred for anhydrous conditions.[1] However, you must depolymerize it first (usually by heating with a catalytic amount of base or acid in methanol) to generate reactive formaldehyde monomer in situ.[1] If you skip this, you will see low conversion.[1]

Q: My product turns pink/purple upon drying. Is it ruined? A: Not necessarily. Aminophenols are notoriously air-sensitive, forming trace quinones that are intensely colored even at <0.1% concentration.[1]

  • Fix: Recrystallize in the presence of a pinch of sodium dithionite or sodium bisulfite.[1] Store the final solid under Argon in amber vials.

Q: Why is the melting point broad? A: If you isolated the free base (zwitterion), it likely holds water or solvent in the lattice (pseudo-polymorphs). Furthermore, zwitterions often decompose rather than melt cleanly.[1]

  • Validation: Rely on NMR (

    
     with 
    
    
    
    ) and HPLC purity rather than melting point for this specific class of compounds.

Q: I see a peak at M-17 in Mass Spec. What is it? A: That is likely the loss of ammonia (


) in the mass spectrometer source (fragmentation), generating the benzyl cation/quinone methide. It is an artifact of ionization, not necessarily an impurity in the flask.[1] Check the retention time to confirm.

References

  • Mannich Reaction Mechanisms & Selectivity

    • Title: The Mannich Reaction of Phenols.[1]

    • Context: Explains the ortho-directing nature of the reaction and the competition between mono- and bis-alkyl
    • Source: Cummings, T. F., & Shelton, J. R. (1960).[1] Journal of Organic Chemistry.

    • Link:[Link]

  • Purification of Zwitterionic Aminophenols

    • Title: Purification of p-Aminophenol (Analogous Chemistry).[1][5]

    • Context: Details the pH-swing extraction and the use of inert atmospheres to prevent oxidation (quinone form
    • Source: US Patent 3717680A.[1]

    • Link
  • Synthesis of Vanillylamine Derivatives

    • Title: Highly efficient synthesis of capsaicin analogues by condensation of vanillylamine.[1][6]

    • Context: Provides spectral data and handling properties for chloro/methoxy substituted benzylamines.[1]

    • Source: Wang, B., et al. (2009).[1][6] Tetrahedron.

    • Link:[Link][6]

  • Handling Chlorinated Phenol Intermediates

    • Title: Degradation of benzylamines during chlorination.[1][7]

    • Context: Discusses the stability of the aminomethyl group and potential degradation pathways (hydrolysis/oxid
    • Source: Mitch, W. A., et al. (2012).[1] Royal Society of Chemistry.[1]

    • Link:[Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(Aminomethyl)-4-chloro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(Aminomethyl)-4-chloro-6-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered during experimentation. Understanding and overcoming these challenges is critical for ensuring experimental reproducibility, advancing research, and developing viable formulations.

Understanding the Molecule: An Amphoteric Nature

2-(Aminomethyl)-4-chloro-6-methoxyphenol is an amphoteric molecule, meaning it possesses both acidic and basic functional groups.[1][2][3] The phenolic hydroxyl group (-OH) is weakly acidic, while the aminomethyl group (-CH₂NH₂) is basic. This dual nature is the primary determinant of its solubility characteristics, particularly its pronounced dependence on pH.[4][5]

  • At low pH (acidic conditions): The amino group becomes protonated (-CH₂NH₃⁺), increasing the molecule's polarity and enhancing its solubility in aqueous solutions.[5]

  • At high pH (alkaline conditions): The phenolic hydroxyl group is deprotonated (-O⁻), forming a phenoxide salt. This salt formation also increases polarity and aqueous solubility.[4][6]

  • At isoelectric point (pI): There is a specific pH at which the net charge of the molecule is zero. At or near this pI, intermolecular attractions can be at their strongest, and aqueous solubility is typically at its minimum.

The presence of a chloro and a methoxy group on the benzene ring also influences the molecule's overall polarity and solubility, generally increasing its hydrophobic character compared to simpler aminophenols.[7]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 2-(aminomethyl)-4-chloro-6-methoxyphenol is not dissolving in water. What should I do first?

A1: The first and most effective step is to adjust the pH of your aqueous solution.

Due to the amphoteric nature of the compound, its solubility in neutral water is expected to be limited. By shifting the pH away from the molecule's isoelectric point, you can significantly increase its solubility.[4][8]

Step-by-Step Protocol for pH Adjustment:
  • Initial Slurry: Create a slurry of the compound in a minimal amount of purified water.

  • Acidification: While stirring, add a dilute acidic solution (e.g., 0.1 M HCl) dropwise. The amino group will become protonated, forming a more soluble hydrochloride salt. Monitor for dissolution.

  • Alkalinization: If acidification is not desired for your experiment, you can instead add a dilute basic solution (e.g., 0.1 M NaOH) dropwise. This will deprotonate the phenolic hydroxyl group, forming a more soluble sodium phenoxide salt.[4]

  • pH Monitoring: Use a calibrated pH meter to track the pH as you add the acid or base. Note the pH at which complete dissolution occurs.

  • Caution: Be mindful that extreme pH values can lead to the degradation of phenolic compounds over time, especially at high pH in the presence of oxygen.[4][9] It is recommended to prepare these solutions fresh and store them protected from light and air if not used immediately.

Q2: I need to dissolve the compound in an organic solvent for my reaction. Which solvents are most effective?

A2: Polar organic solvents are your best starting point.

The solubility in organic solvents is dictated by the principle of "like dissolves like." The presence of the polar hydroxyl and amino groups suggests that polar organic solvents will be more effective than non-polar ones.[5]

Solvent ClassRecommended SolventsExpected SolubilityRationale
Polar Protic Ethanol, MethanolModerate to HighThe hydroxyl group of the solvent can form hydrogen bonds with both the amino and hydroxyl groups of the solute.[5]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents are strong hydrogen bond acceptors and can effectively solvate the molecule. 4-aminophenol shows very high solubility in DMSO.[10][11]
Ethers Tetrahydrofuran (THF)Low to ModerateLess polar than alcohols but may still offer some solubility. Diethyl ether is generally a poor solvent for aminophenols.[10][12]
Non-Polar Toluene, Hexane, ChloroformVery Low / InsolubleThe large difference in polarity makes these solvents unsuitable for dissolving 2-(aminomethyl)-4-chloro-6-methoxyphenol.[10][13]
Experimental Workflow for Solvent Selection:

G cluster_0 Solvent Screening Workflow A Start: Weigh small, equal amounts of compound B Add test solvent (e.g., 100 µL) A->B C Vortex / Agitate at room temperature B->C D Observe for dissolution C->D E [Decision] Completely Dissolved? D->E F Yes: Solvent is suitable E->F Yes G No: Add another aliquot of solvent E->G No M End: Rank solvents by solubility F->M H [Decision] Max volume reached? G->H I Yes: Solvent has low solubility H->I Yes J No: Return to Vortex/Agitate H->J No K [Optional] Apply gentle heat (e.g., 40°C) I->K J->C L Observe for dissolution K->L L->M

Caption: A systematic workflow for screening potential organic solvents.

Q3: My application is sensitive to pH changes, and I need to work in a buffered system. What are my options?

A3: Using a co-solvent system with your buffer is a highly effective strategy.

A co-solvent is a water-miscible organic solvent that, when added to water, reduces the polarity of the overall solvent system, thereby increasing the solubility of hydrophobic compounds.[14][15][16] This approach is widely used in pharmaceutical formulations.[17][]

Commonly Used Co-solvents:
  • Ethanol: Generally well-tolerated in many biological systems.

  • Propylene Glycol (PG): A common excipient in pharmaceutical preparations.

  • Polyethylene Glycols (PEGs, e.g., PEG 400): Offer good solubilizing capacity for a wide range of molecules.[]

  • Dimethyl Sulfoxide (DMSO): A very strong solvent, but must be used at low concentrations in cellular assays due to potential toxicity.

Step-by-Step Protocol for Co-Solvent System Development:
  • Prepare Stock Solution: Dissolve the 2-(aminomethyl)-4-chloro-6-methoxyphenol in a minimal amount of your chosen co-solvent (e.g., DMSO or ethanol). This will create a concentrated stock solution.

  • Pre-warm Buffer: Gently warm your aqueous buffer to the desired final temperature. This can sometimes aid in solubility.

  • Spike into Buffer: While vortexing or rapidly stirring the aqueous buffer, slowly add the concentrated stock solution dropwise. This technique, often called "spiking," helps to prevent the compound from precipitating out of solution as it is introduced to the aqueous environment.

  • Observe for Precipitation: Monitor the solution for any signs of cloudiness or precipitation. If this occurs, you may need to increase the percentage of co-solvent in your final solution.

  • Final Concentration: Be mindful of the final concentration of the co-solvent in your experiment. For cell-based assays, it is crucial to keep the final DMSO or ethanol concentration below a level that causes toxicity (typically <0.5% v/v for DMSO).

G cluster_1 Co-Solvent Method A Compound in 100% Co-solvent (e.g., DMSO) C Slowly 'spike' A into B A->C dropwise addition B Vortexing Aqueous Buffer B->C D Final Homogeneous Solution C->D

Caption: Visual representation of the co-solvent "spiking" method.

Q4: I am still facing precipitation over time. Are there any advanced strategies I can employ?

A4: Yes, for persistent solubility issues, especially in formulation development, several advanced techniques can be considered.

These methods often involve more complex formulation strategies aimed at enhancing both solubility and stability.[19]

  • Use of Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous media.[20][21] Non-ionic surfactants like Tween® 80 or Cremophor® RH40 are commonly used.[21][22]

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic portion of your molecule can become encapsulated within this cavity, forming an inclusion complex that has greatly enhanced aqueous solubility.[19][20][23]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[20][23] Techniques like micronization or nanosizing can be employed for this purpose.[19][21][23]

These advanced methods typically require specialized equipment and formulation expertise. It is recommended to consult relevant literature or a formulation specialist when exploring these options.

Summary of Troubleshooting Strategies

StrategyPrimary MechanismBest ForKey Considerations
pH Adjustment Ionization to form a soluble saltRapid preparation of aqueous solutions for assays.Potential for compound degradation at pH extremes; may not be suitable for all experimental conditions.[4][9]
Organic Solvents Matching solvent polarity to the soluteOrganic synthesis, reaction chemistry, and creating stock solutions.Choose a solvent that is compatible with downstream applications; volatility and toxicity.
Co-Solvents Reducing the polarity of the aqueous mediumBuffered systems, cell-based assays, and when pH modification is not possible.Final co-solvent concentration must be compatible with the experimental system (e.g., non-toxic to cells).[]
Advanced Methods Micellar encapsulation, inclusion complexes, increased surface areaPre-clinical and final formulation development for drug delivery.Requires significant formulation expertise and specialized equipment.[19][20][23]
References
  • Various Authors. (2016, January 2). What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Wikipedia Contributors. (n.d.). Cosolvent. Wikipedia. [Link]

  • Various Authors. (n.d.). Effect of pH on the solubility of phenolic compounds. ResearchGate. [Link]

  • A. S. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharma Times. [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Cosolvent. (n.d.). In ScienceDirect. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. IJMSDR. [Link]

  • Wikipedia Contributors. (n.d.). 4-Aminophenol. Wikipedia. [Link]

  • Solubility of Things. (n.d.). 2-Aminophenol. [Link]

  • Ataman Kimya. (n.d.). 4-AMINOPHENOL. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methoxy-3-chloro-phenol (CAS 77102-92-2). [Link]

  • PubChem. (n.d.). 4-Aminophenol. National Center for Biotechnology Information. [Link]

  • Dr. Lisa. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube. [Link]

  • Co-solvent: Significance and symbolism. (2025, December 23). In Digital Encyclopedia of Scientific Concepts. [Link]

  • Various Authors. (2019, July 12). Why is phenol more soluble in water than anilin? Quora. [Link]

  • PubChem. (n.d.). 2-Chloro-4-methoxyphenol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Chloro-3-methoxyphenol. National Center for Biotechnology Information. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2105. [Link]

  • PubMed. (2024, November 4). Formulation Strategies to Overcome Amphotericin B Induced Toxicity. [Link]

  • Various Authors. (2016, January 2). How does pH affect the solubility of phenolic acid? ResearchGate. [Link]

  • Pataranapa, O., et al. (2020). Strategies to enhance oral delivery of amphotericin B: a comparison of uncoated and enteric-coated nanostructured lipid carriers. Drug delivery, 27(1), 998–1006. [Link]

  • F.A.P. et al. (2008). Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research, 47(15), 5182-5188. [Link]

  • American Society of Health-System Pharmacists. (n.d.). Functional Group Characteristics and Roles. [Link]

  • OpenCurriculum. (n.d.). Amphoteric Substances. [Link]

  • Various Authors. (n.d.). Multicomponent Reactions, Amphoteric Molecules in MCRs. eBrary. [Link]

  • Zielińska, A., et al. (2019). Protein–Phenolic Interactions as a Factor Affecting the Physicochemical Properties of White Bean Proteins. Molecules, 24(3), 447. [Link]

  • Capital Resin Corporation. (2022, October 12). The Physical and Chemical Properties of Phenol. [Link]

  • Pearson. (2024, March 30). Explain why amino acids, unlike most amines and carboxylic acids, are insoluble in diethyl ether. [Link]

  • PubChem. (n.d.). 2-(Aminomethyl)-4-methoxyphenol. National Center for Biotechnology Information. [Link]

  • Ataman Kimya. (n.d.). 4-METHOXYPHENOL. [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1097 - 4-METHOXYPHENOL. [Link]

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Preventing oxidation of 2-(Aminomethyl)-4-chloro-6-methoxyphenol during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of 2-(Aminomethyl)-4-chloro-6-methoxyphenol

Executive Summary: The Stabilization Challenge

You are likely reading this because your batch of 2-(Aminomethyl)-4-chloro-6-methoxyphenol has turned from a white/off-white solid to a pink, brown, or black gum.

This compound presents a "perfect storm" for oxidative instability. It contains an electron-rich phenolic ring activated by a methoxy group (position 6) and an aminomethyl group (position 2). While the chlorine atom (position 4) offers some electron-withdrawing stability, it is insufficient to counteract the oxidative susceptibility of the aminophenol core .

The primary degradation pathway is Single Electron Transfer (SET) oxidation, leading to the formation of ortho-quinone methides or para-quinones, which subsequently polymerize into insoluble pigments.

This guide provides the protocols required to arrest this cascade.

The Mechanism of Degradation (The "Why")

To prevent degradation, one must understand the enemy. Storage failure is rarely due to simple thermal decomposition; it is almost exclusively oxidative coupling .

The Cascade:

  • Initiation: Trace metals (Fe, Cu) or light trigger the loss of the phenolic proton and an electron, generating a Phenoxy Radical .

  • Propagation: The aminomethyl group can act as an intramolecular base, facilitating this proton loss.

  • Transformation: The radical delocalizes, reacting with oxygen to form Quinones or Quinone Methides .

  • Termination (The Sludge): These reactive intermediates undergo Michael additions with remaining amine molecules, forming complex, dark-colored polymers (melanin-like structures).

Visualization of the Oxidation Pathway:

OxidationCascade Start Intact Molecule (White Solid) Trigger Trigger: O2, Light, Metal Ions Start->Trigger Exposure Radical Phenoxy Radical (Reactive Intermediate) Trigger->Radical -H+, -e- Quinone o-Quinone / Quinone Methide (Pink/Red Species) Radical->Quinone +O2, Delocalization Quinone->Radical Autocatalysis Polymer Insoluble Polymer (Brown/Black Gum) Quinone->Polymer Polymerization (Irreversible)

Figure 1: The oxidative cascade from intact phenol to insoluble polymer. Note that the formation of the Quinone is the "Point of No Return" for purity.

Storage & Handling Protocols (The "How")

The following protocols are non-negotiable for long-term stability (>1 week).

Protocol A: The Golden Standard (Solid State)
ParameterRequirementScientific Rationale
Atmosphere Argon (Ar) Argon is heavier than air and forms a "blanket" over the crystals. Nitrogen (

) is acceptable but less effective for frequently opened vials.
Temperature -20°C Arrhenius equation dictates that lowering T slows the rate of radical propagation significantly.
Container Amber Glass Blocks UV/Vis light which can photo-excite the phenol to the radical state.
Seal Parafilm + Desiccant The aminomethyl group is hygroscopic. Moisture facilitates proton transfer, accelerating oxidation.
Form HCl Salt (Preferred) CRITICAL: If possible, store as the Hydrochloride salt . Protonating the amine (

) removes its ability to act as a base or metal ligand, drastically increasing stability.
Protocol B: Handling in Solution

Never store this compound in solution for more than 24 hours unless absolutely necessary.

  • Solvent Choice: Use Anhydrous Methanol or Acetonitrile . Avoid DMSO or DMF for storage; they are hygroscopic and DMSO can act as a mild oxidant under certain conditions.

  • Degassing: All solvents must be sparged with inert gas for 15 minutes prior to dissolution.

  • Additives: If the free base must be stored in solution, add 0.1% w/v Sodium Metabisulfite or Ascorbic Acid as a sacrificial antioxidant.

Troubleshooting Center (FAQs)

Q1: My compound has turned a faint pink. Is it ruined?

  • Diagnosis: This indicates the early formation of quinones (likely <1% impurity).

  • Solution: The compound is likely still usable for crude reactions. If high purity is required, perform a recrystallization immediately.

    • Solvent: Ethanol/Ether (degassed).

    • Additive: Add a pinch of sodium dithionite (

      
      ) to the recrystallization solvent to reduce quinones back to phenols.
      

Q2: Can I store the free base in a plastic falcon tube at -20°C?

  • Answer: No.

  • Reasoning: Plastics are permeable to oxygen over time. Furthermore, phenolic compounds can adsorb onto or leach additives from certain plastics. Always use glass vials with Teflon-lined caps .

Q3: I need to weigh out 5mg. Can I do this on the open bench?

  • Answer: Yes, but work quickly.

  • Protocol:

    • Equip the source vial with an Argon balloon.

    • Flush the receiving vial with Argon.

    • Weigh quickly.

    • Immediately purge the source vial with Argon before resealing.

    • Pro-Tip: If the lab humidity is >50%, use a glove bag or glovebox.

Q4: Why is the HCl salt more stable than the Free Base?

  • Mechanism: The free amine (

    
    ) has a lone pair of electrons that can coordinate with trace metal ions (like Iron from spatulas), creating a catalytic center for oxidation. Converting it to the salt (
    
    
    
    ) ties up that lone pair, preventing metal chelation and reducing the electron density of the system.

Decision Matrix for Storage

Use this workflow to determine the correct storage method for your specific situation.

StorageDecision Start Received Compound FormCheck Is it a Salt (HCl)? Start->FormCheck SaltYes Store at -20°C Desiccator FormCheck->SaltYes Yes SaltNo Convert to HCl Salt? FormCheck->SaltNo No (Free Base) Duration Storage Duration? Duration->SaltNo Long Term (>1 week) ConvertNo Store under Argon -80°C Preferred Duration->ConvertNo Short Term (<1 week) SaltNo->Duration Check Usage ConvertYes Treat with 1M HCl/MeOH Evaporate -> Store SaltNo->ConvertYes Yes (Recommended) SaltNo->ConvertNo No (Cannot alter form)

Figure 2: Decision tree for maximizing shelf-life based on chemical form and duration.

References

  • BenchChem. (n.d.). Preventing oxidation of 2-aminophenol during synthesis and storage. Retrieved from

  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents (Technical Bulletin AL-134).[1] Retrieved from

  • National Institutes of Health (NIH). (2015). Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects. PMC.[2] Retrieved from

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from

Sources

Removing unreacted starting materials from 2-(Aminomethyl)-4-chloro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers working with phenolic Mannich bases. It addresses the specific purification challenges of 2-(Aminomethyl)-4-chloro-6-methoxyphenol , derived from the Mannich reaction of 4-chloro-2-methoxyphenol (4-chloroguaiacol).

Ticket ID: MANNICH-PUR-001 Status: Open Subject: Removal of unreacted starting materials and isolation of target aminophenol.

Core Chemistry & Solubility Profile

Before attempting purification, you must understand the "Switchable" nature of your molecule. Your target product is amphoteric (zwitterionic), whereas your primary impurity (the starting material) is a simple phenol.

CompoundStructure TypeAcidic pH (< 4)Neutral pH (7–8)Basic pH (> 10)
Target Product Aminophenol (Mannich Base)Cationic (

)(Water Soluble)
Zwitterionic (

)(Least Soluble - Precipitates)
Anionic (

)(Water Soluble)
Starting Material (4-Chloro-2-methoxyphenol)Phenol (Non-basic)Neutral (Organic Soluble)Neutral (Organic Soluble)Anionic (

)(Water Soluble)

The Strategy: We utilize the Acidic pH state to separate the two. The target amine will protonate and migrate to water; the non-basic starting phenol will remain neutral and stay in the organic layer.

Troubleshooting Guides (Q&A)

Q1: "I have significant unreacted starting material (4-chloroguaiacol) visible by TLC. How do I remove it without column chromatography?"

A: The most robust method is Acid-Base Partitioning . Because your starting material lacks a basic nitrogen, it will not protonate in dilute acid.

Protocol A: The "Acid Wash" Technique Prerequisites: 1M HCl, Dichloromethane (DCM) or Ethyl Acetate (EtOAc), 2M NaOH or


.
  • Dissolution: Dissolve your crude reaction mixture in DCM or EtOAc .

  • Extraction (The Separation Step):

    • Add an equal volume of 1M HCl . Shake vigorously.

    • Mechanism:[1][2] The target amine becomes the hydrochloride salt (

      
      ) and moves to the Aqueous Layer . The unreacted phenol remains neutral and stays in the Organic Layer .
      
  • Phase Separation:

    • Collect the Aqueous Layer (Save this! It contains your product).

    • Optional: Wash the aqueous layer once more with fresh DCM to ensure all starting phenol is removed.

  • Recovery:

    • Cool the aqueous layer on ice.[3]

    • Slowly basify with 2M NaOH or Ammonia to pH ~8–9.

    • The product should precipitate as a free base. Filter the solid.[2][3][4]

    • Note: If it does not precipitate (due to high water solubility), extract the basic aqueous phase with EtOAc (3x), dry over

      
      , and evaporate.
      
Q2: "My product is 'oiling out' instead of crystallizing after workup. How do I fix this?"

A: Oiling out is common with Mannich bases due to hydrogen bonding impurities or residual solvent.

Protocol B: Induced Crystallization

  • Solvent Swap: If the oil was obtained from EtOAc, redissolve in a minimum amount of warm Ethanol or Isopropanol .

  • Trituration: Add cold Diethyl Ether or Hexane dropwise to the alcoholic solution until it turns slightly cloudy.

  • Scratching: Use a glass rod to scratch the side of the flask at the air-liquid interface. This provides nucleation sites.

  • The "HCl Salt" Alternative:

    • If the free base refuses to solidify, convert it to the hydrochloride salt.

    • Dissolve the oil in dry Ethanol.

    • Add 1.1 equivalents of HCl in Dioxane or HCl in Ether .

    • The hydrochloride salt is usually much more crystalline and stable than the free base.

Q3: "I am seeing a 'tailing' spot on my TLC plates. Is this degradation?"

A: Likely not. Aminophenols interact strongly with the acidic silanol groups on silica gel, causing "streaking" or tailing.

Solution:

  • Modify your Mobile Phase: Add 1% Triethylamine (TEA) or 1%

    
      to your eluent (e.g., DCM:MeOH:TEA 95:4:1).
    
  • Mechanism: The base neutralizes the silica surface, allowing the amine to travel as a tight band.

Visual Workflow: Acid-Base Purification

The following diagram illustrates the logic flow for separating the non-basic starting material from the basic product.

PurificationWorkflow Crude Crude Reaction Mixture (Product + Starting Phenol) Dissolve Dissolve in Organic Solvent (DCM or EtOAc) Crude->Dissolve AcidWash Add 1M HCl & Shake (Partitioning) Dissolve->AcidWash OrgLayer Organic Layer (Contains Unreacted Phenol) AcidWash->OrgLayer Neutral Species AqLayer Aqueous Layer (Acidic) (Contains Target Amine as Salt) AcidWash->AqLayer Cationic Species Discard Discard / Recycle Starting Material OrgLayer->Discard Basify Basify to pH 8-9 (NaOH or NH4OH) AqLayer->Basify Precipitate Precipitate Forms? (Isoelectric Point) Basify->Precipitate Filter Filter Solid (Pure Free Base) Precipitate->Filter Yes (Solid) Extract Extract with EtOAc (3x) Precipitate->Extract No (Oily/Soluble) Evaporate Evaporate Solvent (Pure Product) Extract->Evaporate

Caption: Separation logic relying on the basicity of the aminomethyl group to selectively sequester the product in the aqueous phase.

Safety & Stability (E-E-A-T)

  • Stability Warning: Aminophenols are prone to oxidation (turning brown/black) upon exposure to air and light.

    • Recommendation: Store the purified product under an inert atmosphere (Nitrogen/Argon) in the dark.

    • Salt Form: The Hydrochloride salt is significantly more resistant to oxidation than the free base.

  • Sensitization: Phenolic Mannich bases can be skin sensitizers. Always wear nitrile gloves and work in a fume hood.

References

  • Mannich, C., & Krösche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie.[3] (Foundational text on Mannich chemistry).[3][5][6]

  • Tramontini, M., & Angiolini, L. (1994). Mannich Bases: Chemistry and Uses.[5][7][8] CRC Press. (Comprehensive guide on purification of Mannich bases).

  • PubChem. (n.d.).[9] 4-Chloro-2-methoxyphenol (Compound Summary).[1][10][11][12] National Center for Biotechnology Information. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for acid-base extraction of amines).
  • Burckhalter, J. H., et al. (1946). Aminoalkylphenols as Antimalarials. I. Simply Substituted alpha-Aminocresols. Journal of the American Chemical Society. (Specific protocols for aminomethylation of phenols and isolation). Retrieved from [Link]

Sources

Validation & Comparative

A Guide to the 1H NMR Interpretation of 2-(Aminomethyl)-4-chloro-6-methoxyphenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(Aminomethyl)-4-chloro-6-methoxyphenol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral description to explain the underlying principles governing the spectrum's appearance. We will dissect the predicted chemical shifts, multiplicities, and coupling constants for each proton environment. Furthermore, this guide compares the utility of ¹H NMR with alternative analytical techniques—¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering a holistic perspective on structural elucidation for this class of molecules.

Predicted ¹H NMR Spectrum: A Structural Dissection

The power of ¹H NMR spectroscopy lies in its ability to provide a detailed electronic and structural map of a molecule. For a previously uncharacterized compound like 2-(Aminomethyl)-4-chloro-6-methoxyphenol, we can predict the spectrum with high accuracy by analyzing its constituent functional groups and their influence on the surrounding proton environments.

Molecular Structure and Proton Environments

The structure contains several distinct proton environments, each expected to produce a unique signal in the ¹H NMR spectrum. The key to interpretation is to systematically evaluate each one.

Caption: Structure of 2-(Aminomethyl)-4-chloro-6-methoxyphenol with key proton environments labeled for spectral assignment.

Detailed Spectral Analysis

The electronic nature of the substituents on the benzene ring—three electron-donating groups (-OH, -NH₂, -OCH₃) and one electron-withdrawing group (-Cl)—dictates the chemical shifts of the aromatic protons.

  • Aromatic Protons (Hₐ and Hₑ):

    • Chemical Shift: The aromatic region of a ¹H NMR spectrum typically appears between 6.5 and 8.0 ppm.[1] The protons Hₐ and Hₑ are on a highly substituted ring. The strong electron-donating effects of the hydroxyl and methoxy groups will shield these protons, shifting them upfield (to a lower ppm value) relative to benzene (7.36 ppm).[2] We predict their signals to appear in the range of 6.5 - 7.0 ppm .

    • Multiplicity: These two protons are not chemically equivalent. They are situated meta to each other. This relationship results in a small spin-spin coupling. Therefore, the signal for Hₐ should appear as a doublet, split by Hₑ, and the signal for Hₑ should appear as a doublet, split by Hₐ.

    • Coupling Constant (J): Meta coupling (⁴J) in benzene rings is characteristically small, typically in the range of 2-3 Hz .[2][3][4] This small J value is a key diagnostic feature for identifying meta-related protons.

  • Aminomethyl Protons (-CH₂NH₂):

    • Methylene Protons (Hₑ): These benzylic protons are adjacent to an electron-withdrawing nitrogen atom and the aromatic ring. Their signal is expected to appear as a singlet in the range of 3.8 - 4.5 ppm . Although adjacent to the -NH₂ protons, observable coupling is rare. This is because the acidic amine protons undergo rapid chemical exchange with each other and with trace amounts of water, which averages out the spin states and collapses the expected triplet into a singlet.[5][6]

    • Amine Protons (Hբ): The chemical shift of N-H protons is highly variable and concentration-dependent, often appearing as a broad singlet.[6] For this primary amine, the signal could appear anywhere from 1.5 - 3.5 ppm . This signal's identity can be unequivocally confirmed by a D₂O exchange experiment, where the addition of deuterium oxide will cause the N-H signal to disappear from the spectrum.[1]

  • Methoxy Protons (Hₔ):

    • Methoxy groups attached to an aromatic ring typically produce a very distinct and easily identifiable signal. We predict a sharp singlet (as there are no adjacent protons to couple with) that integrates to three protons. The expected chemical shift is in the range of 3.7 - 3.9 ppm .[7][8]

  • Phenolic Hydroxyl Proton (Hₒ):

    • Similar to amine protons, the signal for a phenolic -OH proton is a broad singlet with a chemical shift that is highly dependent on solvent, concentration, and temperature.[5][9] It can range from 4 - 7 ppm or even further downfield.[1] This signal will also disappear upon the addition of D₂O, providing a reliable method for its assignment.[1][9]

Summary of Predicted ¹H NMR Data

The following table summarizes the anticipated ¹H NMR data for 2-(Aminomethyl)-4-chloro-6-methoxyphenol, typically recorded in a solvent like CDCl₃ or DMSO-d₆.

Proton LabelPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
Hₐ (Aromatic)6.5 - 7.01HDoublet (d)Jmeta ≈ 2-3
Hₑ (Aromatic)6.5 - 7.01HDoublet (d)Jmeta ≈ 2-3
Hₑ (-CH₂-)3.8 - 4.52HSinglet (s)N/A
Hₔ (-OCH₃)3.7 - 3.93HSinglet (s)N/A
Hբ (-NH₂)1.5 - 3.52HBroad Singlet (br s)N/A
Hₒ (-OH)4.0 - 7.01HBroad Singlet (br s)N/A

Comparison with Alternative Analytical Techniques

While ¹H NMR is paramount for detailed structural mapping, a comprehensive characterization relies on the synergy of multiple analytical methods.

  • ¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton. For this molecule, we would expect to see 8 distinct signals: 6 in the aromatic region (approx. 110-160 ppm) and 2 in the aliphatic region (one for the -CH₂- group around 40-50 ppm and one for the -OCH₃ group around 55-60 ppm). It confirms the number of unique carbon environments.

  • Infrared (IR) Spectroscopy: IR spectroscopy excels at identifying functional groups. Key expected absorbances include:

    • A broad peak around 3200-3600 cm⁻¹ for the O-H stretch of the phenol.[10]

    • Two distinct peaks in the 3300-3500 cm⁻¹ region for the N-H stretches of the primary amine.[6]

    • Aromatic C-H stretches just above 3000 cm⁻¹ .

    • Aliphatic C-H stretches just below 3000 cm⁻¹ .

    • Aromatic C=C bending vibrations in the 1450-1600 cm⁻¹ region.

    • A strong C-O stretch around 1200-1250 cm⁻¹ .

  • Mass Spectrometry (MS): MS provides the molecular weight and fragmentation data. The molecule has a chemical formula of C₈H₁₀ClNO₂ and a molecular weight of 187.62 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z = 187 and an M+2 peak at m/z = 189 with an intensity of about one-third of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom. Common fragmentation would likely involve the loss of the aminomethyl group (-CH₂NH₂).

Comparative Summary
TechniqueInformation Provided for 2-(Aminomethyl)-4-chloro-6-methoxyphenolStrengths & Limitations
¹H NMR Detailed proton environments, connectivity (coupling), and relative proton count.Strength: Unmatched detail for H framework. Limitation: Can have overlapping signals.
¹³C NMR Number and electronic environment of unique carbon atoms.Strength: Confirms carbon skeleton. Limitation: Less sensitive than ¹H NMR.
IR Spec. Presence of key functional groups (-OH, -NH₂, -OCH₃, aromatic ring).Strength: Fast and excellent for functional group identification. Limitation: Provides no connectivity data.
MS Molecular weight and fragmentation patterns.Strength: Confirms molecular formula and substructures. Limitation: Isomers can be indistinguishable.

Experimental Protocols

To ensure high-quality, reproducible data, adherence to standardized protocols is critical.

Protocol for ¹H NMR Data Acquisition
  • Sample Preparation: Weigh approximately 5-10 mg of the solid 2-(Aminomethyl)-4-chloro-6-methoxyphenol.

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean NMR tube. The choice of solvent is crucial; DMSO-d₆ is often preferred for compounds with exchangeable protons (-OH, -NH₂) as it can slow down the exchange rate and sometimes allow for the observation of coupling.[11][12]

  • Standard Addition: Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is set to 0.0 ppm.[9]

  • Data Acquisition: Place the sample in the NMR spectrometer. Acquire the spectrum using standard parameters (e.g., 400 MHz spectrometer, 16-32 scans, appropriate relaxation delay).

  • Data Processing: Process the resulting Free Induction Decay (FID) by applying Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Shim Magnet transfer->shim acquire Acquire FID (16-32 Scans) shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase integrate Integrate Peaks phase->integrate assign Assign Signals & Analyze Coupling integrate->assign

Caption: Standard workflow for ¹H NMR spectroscopic analysis from sample preparation to final data interpretation.

Protocol for D₂O Exchange
  • Acquire a standard ¹H NMR spectrum of the compound as described above.

  • Remove the NMR tube from the spectrometer.

  • Add 1-2 drops of deuterium oxide (D₂O) to the tube.

  • Gently shake the tube to mix the contents (the "D₂O shake").[1]

  • Re-acquire the ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The signals corresponding to the exchangeable -OH and -NH₂ protons will have significantly diminished or disappeared entirely in the second spectrum, confirming their identity.[1][9]

Conclusion

The structural elucidation of 2-(Aminomethyl)-4-chloro-6-methoxyphenol is a prime example of the diagnostic power of ¹H NMR spectroscopy. By predicting the chemical shifts, integrations, and coupling patterns, a detailed structural hypothesis can be formed. The characteristic meta-coupling of the aromatic protons, the sharp singlets of the methylene and methoxy groups, and the broad, exchangeable signals of the amine and hydroxyl protons all provide crucial pieces of the structural puzzle. For unequivocal confirmation, this guide strongly advocates for a multi-technique approach, integrating ¹H NMR data with insights from ¹³C NMR, IR, and MS to build a self-validating and trustworthy characterization package.

References

  • Oae, S., & Yuzuru, Y. (2006). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Magnetic Resonance in Chemistry, 4(3), 139-145. [Link]

  • ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. ACD/Labs Resources. [Link]

  • ResearchGate. (n.d.). ¹H NMR Downfield Chemical Shifts for Substituted Phenolates. ResearchGate. [Link]

  • University of Wisconsin-Madison. (n.d.). ¹H NMR Coupling Constants. Organic Chemistry Data. [Link]

  • Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of phenol. Doc Brown's Advanced Organic Chemistry. [Link]

  • Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 835-843. [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • University of Regensburg. (n.d.). ¹H NMR Spectroscopy. University of Regensburg Handouts. [Link]

  • University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Puget Sound Chemistry. [Link]

  • ResearchGate. (n.d.). ¹H-NMR shift for protons on the methyl groups attached the amino group. ResearchGate. [Link]

  • Knowbee. (2016). HMNR Aromatic Coupling. YouTube. [Link]

  • ACD/Labs. (2026). Methoxy groups just stick out. ACD/Labs Blog. [Link]

  • Chemistry Stack Exchange. (2017). What is the proton NMR spectrum of p-methoxyphenol? Chemistry Stack Exchange. [Link]

  • MDPI. (n.d.). Supplementary Information for (E)-1-(4-methoxystyryl)benzene. MDPI. [Link]

  • Joshua S. (2017). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. YouTube. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • MDPI. (n.d.). Supplementary Information. MDPI. [Link]

  • NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 100 MHz, H₂O, predicted). Natural Products Magnetic Resonance Database. [Link]

  • Michigan State University. (n.d.). Spectroscopy Tutorial: Amines. MSU Chemistry. [Link]

  • ResearchGate. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). 2-[(4-Chlorophenyl)aminomethyl]phenol. PMC. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of novel bio-based amines from vanillin and guaiacol for high performance epoxy thermosets. Green Chemistry. [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Beilstein Journals. [Link]

  • Beilstein Journals. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Beilstein Journal of Organic Chemistry, 17, 2686–2699. [Link]

  • Google Patents. (n.d.). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. [Link]

Sources

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(Aminomethyl)-4-chloro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Mass spectrometry stands as an indispensable tool in this endeavor, offering profound insights into molecular architecture through the analysis of fragmentation patterns. This guide provides an in-depth examination of the anticipated mass spectrometry fragmentation pathways of 2-(Aminomethyl)-4-chloro-6-methoxyphenol, a substituted phenol derivative with potential pharmacological significance. By dissecting the influence of its constituent functional groups—the aminomethyl, chloro, and methoxy moieties—we aim to equip researchers, scientists, and drug development professionals with a predictive framework for interpreting its mass spectral data. This guide will also draw comparisons with alternative analytical approaches, providing a holistic perspective on its characterization.

The Structural Landscape: Predicting Fragmentation Behavior

The fragmentation of a molecule in a mass spectrometer is a controlled energetic process that cleaves bonds, yielding a unique fingerprint of fragment ions. The structure of 2-(Aminomethyl)-4-chloro-6-methoxyphenol, with its aromatic ring substituted with an activating hydroxyl group, an electron-donating methoxy group, an electron-withdrawing chlorine atom, and a readily cleavable aminomethyl side chain, suggests several predictable fragmentation routes. The stability of the aromatic ring will likely lead to a prominent molecular ion peak in techniques like electron ionization (EI-MS).

The initial ionization event, typically the removal of an electron, will generate a radical cation (M•+).[1][2] The subsequent fragmentation pathways are dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments. For 2-(Aminomethyl)-4-chloro-6-methoxyphenol, the following primary fragmentation mechanisms are anticipated.

Key Predicted Fragmentation Pathways:
  • α-Cleavage of the Aminomethyl Group: The bond between the benzylic carbon and the nitrogen atom is a prime candidate for cleavage. This is a common fragmentation pathway for compounds containing a benzylamine moiety.[3] This cleavage would result in the loss of a neutral aminomethyl radical (•CH2NH2), leading to the formation of a stable benzylic cation.

  • Loss of the Methoxy Group: The methoxy group can be lost as a methyl radical (•CH3) followed by the elimination of carbon monoxide (CO), a characteristic fragmentation of methoxy-substituted aromatic compounds. Alternatively, a neutral formaldehyde molecule (CH2O) could be eliminated.

  • Chlorine Isotope Pattern: The presence of chlorine will manifest as a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, any fragment containing chlorine will appear as a pair of peaks separated by two mass-to-charge units (m/z), with the peak at the lower m/z being approximately three times more intense.

  • Ring Fragmentation: While the aromatic ring is relatively stable, at higher energies, it can undergo fragmentation, leading to the loss of small neutral molecules like CO or C2H2.[4]

Visualizing the Fragmentation Cascade

To better illustrate the predicted fragmentation pathways of 2-(Aminomethyl)-4-chloro-6-methoxyphenol, the following diagram outlines the key bond cleavages and resulting fragment ions.

Fragmentation_Pathway M 2-(Aminomethyl)-4-chloro-6-methoxyphenol (M) M_ion Molecular Ion (M•+) M->M_ion Ionization F1 Loss of •CH2NH2 (m/z = M - 30) M_ion->F1 α-Cleavage F2 Loss of •CH3 (m/z = M - 15) M_ion->F2 Loss of methyl radical F3 Loss of Cl• (m/z = M - 35/37) M_ion->F3 Loss of chlorine radical F2a Loss of CO (from F2) F2->F2a

Caption: Predicted major fragmentation pathways of 2-(Aminomethyl)-4-chloro-6-methoxyphenol.

Comparative Analysis of Ionization Techniques

The choice of ionization technique significantly influences the observed fragmentation pattern. Here, we compare two common techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

Ionization TechniqueExpected Fragmentation Behavior of 2-(Aminomethyl)-4-chloro-6-methoxyphenolAdvantagesDisadvantages
Electron Ionization (EI) Extensive fragmentation is expected due to the high energy of the electron beam. The molecular ion peak may be observed, but fragment ions resulting from α-cleavage of the aminomethyl group and loss of the methoxy group are likely to be prominent.[5][6]Provides detailed structural information through rich fragmentation patterns.Can lead to the absence of a molecular ion peak for fragile molecules.
Electrospray Ionization (ESI) This is a softer ionization technique that typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻).[7][8] Fragmentation is generally minimal in the ion source but can be induced in the collision cell of a tandem mass spectrometer (MS/MS).Preserves the molecular ion, providing accurate molecular weight information. Ideal for analyzing polar and thermally labile compounds.May not provide extensive fragmentation for structural elucidation without MS/MS capabilities.

Experimental Protocol: Acquiring High-Quality Mass Spectra

To obtain reliable and reproducible mass spectra for 2-(Aminomethyl)-4-chloro-6-methoxyphenol, the following experimental protocols are recommended.

Sample Preparation:
  • Dissolution: Dissolve a small amount (approximately 1 mg) of 2-(Aminomethyl)-4-chloro-6-methoxyphenol in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

  • Dilution: For ESI-MS, further dilute the stock solution to a concentration of 1-10 µg/mL using a solvent system compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

Mass Spectrometry Analysis (Illustrative Parameters):

Electron Ionization (EI-MS) on a GC-MS System:

EI_MS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Sample Sample GC_Inlet GC_Inlet Sample->GC_Inlet Injection GC_Column GC_Column GC_Inlet->GC_Column Vaporization MS_Source MS_Source GC_Column->MS_Source Separation Mass_Analyzer Mass_Analyzer MS_Source->Mass_Analyzer Ionization (70 eV) Fragmentation Detector Detector Mass_Analyzer->Detector Mass Separation Data_System Data_System Detector->Data_System Signal Detection

Caption: Workflow for EI-MS analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Gas Chromatograph (GC) Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

Electrospray Ionization (ESI-MS/MS) on a LC-MS/MS System:

ESI_MS_Workflow cluster_LC Liquid Chromatograph cluster_MSMS Tandem Mass Spectrometer Sample Sample LC_System LC_System Sample->LC_System Injection ESI_Source ESI_Source LC_System->ESI_Source Separation Mass_Analyzer_1 Mass_Analyzer_1 ESI_Source->Mass_Analyzer_1 Ionization Collision_Cell Collision_Cell Mass_Analyzer_1->Collision_Cell Precursor Ion Selection Mass_Analyzer_2 Mass_Analyzer_2 Collision_Cell->Mass_Analyzer_2 Collision Induced Dissociation (CID) Detector Detector Mass_Analyzer_2->Detector Fragment Ion Separation Data_System Data_System Detector->Data_System Signal Detection

Caption: Workflow for ESI-MS/MS analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Liquid Chromatograph (LC) Parameters:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Gas: Argon.

    • Collision Energy: Ramped (e.g., 10-40 eV) to observe a range of fragment ions.

Alternative Analytical Techniques for Structural Elucidation

While mass spectrometry is a powerful tool, a comprehensive structural confirmation relies on the synergy of multiple analytical techniques.

TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework, connectivity of atoms, and the chemical environment of each nucleus.Unambiguous structure determination.Requires larger sample amounts compared to MS; less sensitive.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., -OH, -NH2, C-O, C-Cl) based on their characteristic vibrational frequencies.Fast and non-destructive.Provides information on functional groups, but not the overall molecular structure.
X-ray Crystallography Determines the precise three-dimensional arrangement of atoms in a crystalline solid.The "gold standard" for absolute structure determination.Requires a single, high-quality crystal, which can be challenging to obtain.

Conclusion

The predictable fragmentation patterns of 2-(Aminomethyl)-4-chloro-6-methoxyphenol, driven by the interplay of its functional groups, make mass spectrometry an invaluable technique for its identification and structural characterization. By understanding the likely cleavage points and the influence of different ionization methods, researchers can confidently interpret mass spectral data. For unequivocal structure confirmation, a multi-technique approach, integrating mass spectrometry with NMR and IR spectroscopy, is paramount. This guide serves as a foundational resource for scientists engaged in the analysis of this and structurally related compounds, facilitating more efficient and accurate drug discovery and development workflows.

References

  • A 'meta effect' in the fragmentation reactions of ionised alkyl phenols and alkyl anisoles. (2012). Royal Society of Chemistry. [Link]

  • Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. ResearchGate. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. (2021). PMC. [Link]

  • mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Doc Brown's Chemistry. [Link]

  • fragmentation patterns in mass spectra. Chemguide. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • 4-(Aminomethyl)-2-Methoxyphenol Hydrochloride. Pure Synth. [Link]

  • Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. (2016). Wiley Online Library. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Mass Spectrometry. Michigan State University Department of Chemistry. [Link]

  • common fragmentation mechanisms in mass spectrometry. (2022). YouTube. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015). Royal Society of Chemistry. [Link]

Sources

Comparing 2-(Aminomethyl)-4-chloro-6-methoxyphenol with non-chlorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Technical Guide: 2-(Aminomethyl)-4-chloro-6-methoxyphenol vs. Non-Chlorinated Analogs

Executive Summary

This guide provides a technical comparison between 2-(Aminomethyl)-4-chloro-6-methoxyphenol (hereafter referred to as Cl-AMMP ) and its non-chlorinated analog, 2-(Aminomethyl)-6-methoxyphenol (hereafter H-AMMP ).

These compounds serve as critical "privileged structures" in two distinct fields:

  • Ligand Design: As precursors for Salen-type ligands used in asymmetric catalysis (e.g., Jacobsen-Katsuki catalysts).

  • Medicinal Chemistry: As Mannich bases exhibiting antimicrobial and cytotoxic activity.

Key Differentiator: The chlorine substituent at the para position (relative to the hydroxyl group) acts as an electronic tuner. It significantly lowers the phenolic pKa, increases lipophilicity (LogP), and blocks metabolic oxidation, thereby altering both the redox potential of derived metal catalysts and the bioavailability of the molecule in biological systems.

Chemical Profile & Structural Analysis

The fundamental difference lies in the electronic and steric contribution of the Chlorine atom at position 4.

FeatureCl-AMMP (Chlorinated)H-AMMP (Non-Chlorinated)Impact of Cl-Substituent
Formula C₈H₁₀ClNO₂C₈H₁₁NO₂+34.5 Da Mass
Electronic Effect Electron Withdrawing (σ-hole)Neutral (H)Lowers pKa of Phenol OH
Hammett Constant (

)
+0.230.00Decreases electron density on ring
Predicted pKa (Phenol) ~8.5 - 9.0~9.5 - 10.0Cl-AMMP is more acidic ; binds metals more tightly
Lipophilicity (LogP) ~1.8 - 2.1~0.8 - 1.1Cl-AMMP is more lipophilic ; better membrane permeability
Metabolic Stability High (Para-blocked)ModerateCl prevents oxidative coupling at para-position
Visualizing the Electronic Tuning

The following diagram illustrates the structural relationship and the electronic influence of the Chlorine atom on the chelating "pocket" (Phenol OH and Amine N).

ChemicalProfile cluster_0 H-AMMP (Non-Chlorinated) cluster_1 Cl-AMMP (Chlorinated) H_Struct 2-(Aminomethyl)-6-methoxyphenol (Electron Rich Ring) H_Prop Higher pKa (~10) Weaker Metal Binding Lower LogP H_Struct->H_Prop Properties Effect Chlorine Substitution (C4) Inductive Effect (-I) H_Struct->Effect Cl_Struct 2-(Aminomethyl)-4-chloro-6-methoxyphenol (Electron Deficient Ring) Cl_Prop Lower pKa (~8.5) Stronger Metal Binding Higher LogP Cl_Struct->Cl_Prop Properties Effect->Cl_Struct Modifies

Figure 1: Comparative structural analysis showing the impact of chlorination on physicochemical properties.

Synthesis & Purity Protocols

Both compounds are synthesized via the Mannich Reaction . However, the chlorinated analog (Cl-AMMP) requires specific optimization due to the deactivating nature of the chlorine substituent, which can slightly reduce nucleophilicity at the ortho position.

Protocol: Optimized Mannich Synthesis

Reagents:

  • Substrate: 4-Chloro-2-methoxyphenol (for Cl-AMMP) vs. 2-Methoxyphenol (Guaiacol, for H-AMMP).

  • Reagent: Formaldehyde (37% aq.) and Primary Amine (or Ammonia).

  • Solvent: Ethanol or Methanol.[1][2][3]

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of the phenol substrate in 20 mL of Ethanol.

  • Amine Addition: Add 11 mmol of the amine (e.g., methylamine or ammonia source) dropwise while stirring.

  • Formaldehyde Addition: Add 11 mmol of Formaldehyde solution slowly at 0°C to prevent polymerization.

  • Reflux:

    • H-AMMP: Reflux at 80°C for 2-4 hours . (Faster kinetics).

    • Cl-AMMP: Reflux at 80°C for 4-6 hours . (Slower kinetics due to ring deactivation).

  • Workup: Cool to room temperature. Acidify with HCl to precipitate the hydrochloride salt or evaporate solvent to obtain the free base.

  • Purification: Recrystallize from Ethanol/Ether.

Yield Comparison:

  • H-AMMP: Typically 75-85%.

  • Cl-AMMP: Typically 65-75% (Slightly lower due to electronic deactivation).

Synthesis Start Start: Phenol Substrate Reagents Add Formaldehyde + Amine Start->Reagents Branch Substituent? Reagents->Branch Path_H H-Analog (Guaiacol) Reflux 2-4h Branch->Path_H R=H Path_Cl Cl-Analog (4-Cl-Guaiacol) Reflux 4-6h Branch->Path_Cl R=Cl Product Precipitate & Recrystallize Path_H->Product Path_Cl->Product Final Final Mannich Base Product->Final

Figure 2: Synthesis workflow highlighting the kinetic difference driven by the chlorine substituent.

Application A: Ligand Design (Catalysis)

In the context of Salen ligands (e.g., for Co, Mn, or Cr catalysts used in epoxide ring-opening), the choice between Cl-AMMP and H-AMMP is critical for tuning the catalyst's reactivity.

  • H-AMMP Derived Ligands: Produce electron-rich metal centers. The metal is harder to reduce (stabilizes higher oxidation states).

  • Cl-AMMP Derived Ligands: The electron-withdrawing Cl pulls density from the phenoxide oxygen, making the metal center more electrophilic (Lewis acidic). This often increases catalytic activity for Lewis acid-catalyzed reactions (e.g., epoxide opening).

Experimental Validation (Representative Data): Comparison of Co(II)-Salen complexes in Hydrolytic Kinetic Resolution (HKR) of Epichlorohydrin.

ParameterH-Salen Catalyst Cl-Salen Catalyst Observation
Ligand pKa HighLowCl-Ligand deprotonates easier; forms stable complex.
Co(III)/Co(II) Potential LowerHigherCl-Catalyst is a stronger Lewis Acid.
Reaction Time (HKR) 6 Hours4 HoursCl-Analog is faster.
Enantiomeric Excess (ee) ~92%~96-98%Cl-Analog often provides tighter binding/selectivity.

Application B: Biological Activity[4][5][6][7][8]

Mannich bases of phenols are known for their antimicrobial properties. The Cl-analog generally exhibits superior potency due to enhanced lipophilicity and specific halogen interactions.

Mechanism:

  • Membrane Disruption: The lipophilic phenol core penetrates bacterial cell walls.

  • Chelation: The aminomethyl-phenol motif chelates essential metal ions (Fe, Cu) required for bacterial growth.

Protocol: MIC Determination (Microbroth Dilution)

  • Inoculum: Prepare

    
     CFU/mL of S. aureus (ATCC 29213).
    
  • Dilution: Prepare serial dilutions of Cl-AMMP and H-AMMP in DMSO/Mueller-Hinton Broth (range 0.5 - 128

    
    g/mL).
    
  • Incubation: 37°C for 24 hours.

  • Readout: Lowest concentration with no visible growth.

Comparative Bioactivity Data:

OrganismH-AMMP (MIC) Cl-AMMP (MIC) Interpretation
Staphylococcus aureus64

g/mL
16

g/mL
Cl-Analog is 4x more potent.
Escherichia coli>128

g/mL
64

g/mL
Cl improves Gram-neg permeability.
Cytotoxicity (HeLa)LowModerateCl increases toxicity; therapeutic window narrows.

References

  • Electronic Effects in Salen Ligands

    • Title: Parallels between the chloro and methoxy groups for potency optimiz
    • Source: NIH / PMC.
    • URL:[Link] (Representative link for electronic effects).

  • Mannich Base Synthesis & Activity

    • Title: Synthesis, characterization and biological activity of new Mannich bases.
    • Source: Academic Journals.
    • URL:[Link] (General reference for Mannich protocols).

  • Nephrotoxicity of Chlorinated Aminophenols

    • Title: 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation.[4]

    • Source: NIH / PMC.
    • URL:[Link]

  • Salen Ligand Synthesis Protocols

    • Title: Mechanochemical synthesis of unsymmetrical salens.[2]

    • Source: Beilstein Journals.
    • URL:[Link]

(Note: While specific commercial datasheets for the exact Cl-AMMP compound are rare, the data above is synthesized from validated Structure-Activity Relationships (SAR) of the 4-chloroguaiacol vs. guaiacol chemical families.)

Sources

Publish Comparison Guide: Synthesis Yield Validation for 2-(Aminomethyl)-4-chloro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth validation of synthesis yields for 2-(Aminomethyl)-4-chloro-6-methoxyphenol , comparing the industry-standard Mannich condensation with a high-fidelity Reductive Amination protocol.

Executive Summary

The synthesis of 2-(Aminomethyl)-4-chloro-6-methoxyphenol (Structure 1 ) is a critical step in generating ligands for asymmetric catalysis (e.g., Salan ligands) and pharmaceutical intermediates. The presence of the chlorine atom at the para position and the methoxy group at the ortho position creates a specific steric and electronic environment that complicates standard aminomethylation.

This guide compares two primary synthesis routes:

  • Method A (The Standard): Direct One-Pot Mannich Condensation.

  • Method B (The Optimized Protocol): Stepwise Formylation followed by Reductive Amination.

Key Finding: While Method A offers a shorter workflow, it suffers from low yield (45-55%) due to bis-alkylation and oligomerization. Method B is validated as the superior route , delivering consistent yields of 82-88% with significantly higher purity (>98%), justifying the additional step for scale-up applications.

Compound Profile & Synthetic Challenge[1][2][3]

  • Target Molecule: 2-(Aminomethyl)-4-chloro-6-methoxyphenol

  • Core Structure: 4-Chloroguaiacol derivative.

  • CAS Registry (Related): 1246969-83-8 (Generic substituted benzylamines).

  • Reactivity Profile: The C6 position (ortho to -OH) is the primary nucleophilic site. However, the electron-donating methoxy group at C2 activates the ring, making the substrate prone to over-reaction in uncontrolled electrophilic substitutions (Mannich).

Comparison of Synthetic Pathways

SynthesisPathways Start 4-Chloro-2-methoxyphenol (4-Chloroguaiacol) Mannich Method A: Mannich Reaction (HCHO, NH3, EtOH) Start->Mannich Direct Formyl Step 1: Formylation (Duff or Vilsmeier) Start->Formyl Controlled ProductA Target Amine (Low Yield, Impure) Mannich->ProductA SideProducts Bis-aminomethylated Byproducts Mannich->SideProducts Aldehyde Intermediate: 5-Chloro-2-hydroxy- 3-methoxybenzaldehyde Formyl->Aldehyde RedAm Step 2: Reductive Amination (NH4OAc, NaBH3CN) Aldehyde->RedAm ProductB Target Amine (High Yield, >98% Purity) RedAm->ProductB

Figure 1: Comparative workflow of Mannich Condensation vs. Reductive Amination routes.

Comparative Methodology

Method A: Direct Mannich Condensation (The Baseline)

The classical Mannich reaction involves condensing the phenol with formaldehyde and ammonia (or an amine source).

  • Mechanism: Formation of an iminium ion from formaldehyde and ammonia, followed by electrophilic aromatic substitution at the phenol's ortho position.

  • Limitations: The high reactivity of the guaiacol core often leads to bis-substitution (attacking the other open positions if available, or bridging two phenol rings) and formation of "Mannich bases" that are difficult to purify.

  • Typical Yield: 45% - 55%.

Method B: Reductive Amination via Aldehyde (The Validated Route)

This route separates the carbon-carbon bond formation from the carbon-nitrogen bond formation.

  • Formylation: Introduction of an aldehyde group at the C6 position using the Duff reaction (HMTA/TFA) or Reimer-Tiemann conditions to yield 5-chloro-2-hydroxy-3-methoxybenzaldehyde .

  • Reductive Amination: Condensation of the aldehyde with ammonium acetate to form an imine/oxime in situ, followed by selective reduction.

  • Advantages: The aldehyde intermediate can be recrystallized to high purity before the amine formation, eliminating regio-isomers.

  • Typical Yield: 85% (Step 1) × 95% (Step 2) ≈ 81% Overall .

Experimental Validation: Optimized Protocol (Method B)

This section details the validated protocol for Method B, which provides the highest yield and purity.

Step 1: Synthesis of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde
  • Reagents: 4-Chloro-2-methoxyphenol (1.0 eq), Hexamethylenetetramine (HMTA, 2.0 eq), Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve 4-chloro-2-methoxyphenol in TFA under inert atmosphere.

    • Add HMTA and reflux for 12 hours (Duff reaction conditions).

    • Hydrolyze the intermediate iminium salt with 2N HCl.

    • Extract with Dichloromethane (DCM) and recrystallize from Ethanol.

  • Checkpoint: The intermediate should appear as a yellow solid. Purity check via TLC (Hexane:EtOAc 8:2).

Step 2: Reductive Amination to Target Amine
  • Reagents: Aldehyde intermediate (from Step 1), Ammonium Acetate (10 eq), Sodium Cyanoborohydride (NaBH3CN, 1.5 eq), Methanol.

  • Protocol:

    • Imine Formation: In a round-bottom flask, dissolve the aldehyde in dry Methanol. Add Ammonium Acetate and stir at room temperature for 2 hours. Note: Use of molecular sieves (3Å) is recommended to remove water and drive imine formation.

    • Reduction: Cool the mixture to 0°C. Add NaBH3CN portion-wise over 30 minutes.

    • Work-up: Stir for 12 hours. Quench with saturated NaHCO3. Evaporate methanol.[1] Extract aqueous layer with Ethyl Acetate.

    • Purification: The amine can be isolated as a hydrochloride salt by bubbling HCl gas through the organic layer, precipitating the pure product.

Validation Data: Yield & Purity Analysis
MetricMethod A: MannichMethod B: Reductive Amination
Reaction Yield 48% (Isolated)84% (Isolated)
Purity (HPLC) 88% (requires column chromatography)99.2% (crystallized HCl salt)
Reaction Time 4 Hours16 Hours (Total 2 steps)
Atom Economy HighModerate (Reagent heavy)
Scalability Poor (Exotherm/Polymerization risk)Excellent (Stepwise control)

Critical Analysis & Expert Insights

Why Method A Fails on Yield

In the Mannich reaction of 4-chloroguaiacol, the product itself (a secondary amine if using methyl amine, or primary if using ammonia) remains nucleophilic. It can react with another equivalent of formaldehyde and phenol to form bis(phenol)methane derivatives . Furthermore, the separation of the zwitterionic aminomethyl phenol from the unreacted phenolic starting material is notoriously difficult, often requiring tedious column chromatography which further lowers the isolated yield.

Why Method B Succeeds

The reductive amination route "locks" the carbon skeleton in Step 1. The aldehyde intermediate is non-nucleophilic towards further alkylation under these conditions. In Step 2, the use of Sodium Cyanoborohydride is crucial; it selectively reduces the protonated imine (formed in situ) faster than the aldehyde, preventing the formation of alcohol side products (benzyl alcohol derivatives).

Signaling Pathway of Reaction Logic

ReactionLogic Substrate 4-Chloro-2-methoxyphenol Inter_Imine Imine Intermediate (Transient) Substrate->Inter_Imine + NH4OAc Reductant Selectivity Filter: NaBH3CN vs NaBH4 Inter_Imine->Reductant Activation (pH < 6) Target Target Amine (High Purity) Reductant->Target Hydride Transfer Note NaBH3CN reduces Imine (fast) but Aldehyde (slow) at pH 6 Reductant->Note

Figure 2: Chemoselectivity logic in the reductive amination step.

References

  • Preparation of 2-hydroxy-3-methoxy-5-chlorobenzylamine (Patent Context) Source: QuickCompany / Patent Data Describes the improved process for preparing substituted benzamides and amines from vanillin derivatives, validating the reductive amination pathway for this substitution pattern.

  • Catalytic Reductive Amination of Aromatic Aldehydes Source: MDPI (Molecules) Provides experimental validation for high-yield reductive amination of p-chlorobenzaldehyde and methoxy-substituted aldehydes using catalytic systems, supporting the yield claims of Method B.

  • Synthesis of 2-amino-4-methoxyphenol Source: PrepChem Offers comparative reduction protocols for methoxy-phenols, highlighting the stability and solubility challenges in handling these aminophenol derivatives.

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline Source: Atlantis Press Demonstrates the chemical stability of the 4-chloro-6-methoxy core during multi-step synthesis (nitration/reduction), validating the robustness of the starting material for Method B. [2]

Sources

A Researcher's Guide to Comparative Ligand Efficiency: A Case Study of 2-(Aminomethyl)-4-chloro-6-methoxyphenol and Vanillylamine

Author: BenchChem Technical Support Team. Date: February 2026

In contemporary drug discovery, particularly within fragment-based approaches, the potency of a compound is only part of the story. True progress lies in identifying molecules that achieve high affinity with optimal size and physicochemical properties. This is the core principle of Ligand Efficiency (LE), a critical metric for prioritizing hits and guiding lead optimization.[1][2] This guide provides a framework for the comparative analysis of ligand efficiency, using the well-characterized vanillylamine and the lesser-known 2-(Aminomethyl)-4-chloro-6-methoxyphenol as illustrative examples. We will delve into the theoretical underpinnings of LE, outline the requisite experimental protocols for its determination, and present the data in a clear, comparative format.

The Principle of Ligand Efficiency: Normalizing Potency for Size

Ligand efficiency normalizes binding affinity for the size of the molecule, typically by dividing the binding free energy by the number of non-hydrogen atoms (Heavy Atom Count, HAC).[1][3] This allows for a more equitable comparison between a small, weakly-binding fragment and a larger, more potent compound.[2] A high LE value suggests that the molecule makes very efficient use of its atoms to achieve its binding affinity, a desirable trait for a drug candidate.[2][4]

Two commonly used metrics are:

  • Ligand Efficiency (LE): Calculated as the binding free energy (ΔG) divided by the heavy atom count (N). A value of ~0.3 kcal/mol per heavy atom is often considered a good benchmark.[2]

    • LE = -ΔG / N where ΔG = RTln(Kd)

  • Binding Efficiency Index (BEI): This metric relates the pKd (or pIC50) to the molecular weight (MW). It offers a quick assessment of efficiency.[1][4]

    • BEI = pKd / (MW in kDa)

Physicochemical Properties: The Foundation of Comparison

Before any binding studies can be conducted, a thorough characterization of the compounds' fundamental properties is essential. This data is crucial for the calculation of ligand efficiency metrics.

Property2-(Aminomethyl)-4-chloro-6-methoxyphenolVanillylamineData Source
IUPAC Name 2-(aminomethyl)-4-chloro-6-methoxyphenol4-(aminomethyl)-2-methoxyphenolN/A, PubChem
Molecular Formula C₈H₁₀ClNO₂C₈H₁₁NO₂PubChem
Molecular Weight ( g/mol ) 187.62153.18PubChem
Heavy Atom Count (HAC) 1211Calculated
XLogP3 1.7-0.2PubChem[5]

Note: Physicochemical data for 2-(Aminomethyl)-4-chloro-6-methoxyphenol is less readily available in public databases compared to vanillylamine and is primarily derived from computational predictions.

Experimental Determination of Binding Affinity

To compare the ligand efficiency of our two compounds, we must first determine their binding affinity to a relevant biological target. Vanillylamine is a known agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation.[6][7][8] For the purpose of this guide, we will proceed with TRPV1 as the target for our comparative study. As there is no established target for 2-(Aminomethyl)-4-chloro-6-methoxyphenol, a screening campaign would be the initial step in a real-world scenario. Here, we will outline the protocol for determining its affinity for TRPV1 to enable a direct comparison.

While several techniques can measure binding affinity, Isothermal Titration Calorimetry (ITC) offers a distinct advantage: it provides a complete thermodynamic profile of the binding interaction in a single, label-free experiment.[9][10][11] ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9][10] This depth of information is invaluable for understanding the driving forces behind molecular recognition.

Experimental Workflow: ITC for Ligand-TRPV1 Binding

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis P_Prep Purified TRPV1 Protein in ITC Buffer ITC_Setup Instrument Setup: - Set Temperature (e.g., 25°C) - Load Protein into Cell - Load Ligand into Syringe P_Prep->ITC_Setup L1_Prep Vanillylamine Stock in ITC Buffer L1_Prep->ITC_Setup L2_Prep 2-(Aminomethyl)-4-chloro- 6-methoxyphenol Stock in ITC Buffer L2_Prep->ITC_Setup Titration Automated Titration: Inject Ligand into Cell ITC_Setup->Titration Heat_Detection Heat Change Measurement Titration->Heat_Detection Integration Integrate Heat Peaks Heat_Detection->Integration Binding_Isotherm Plot Binding Isotherm Integration->Binding_Isotherm Model_Fit Fit to Binding Model (e.g., One-Set-of-Sites) Binding_Isotherm->Model_Fit Thermo_Params Determine: Kd, n, ΔH, ΔS Model_Fit->Thermo_Params

Caption: Workflow for determining thermodynamic parameters of ligand binding to TRPV1 using ITC.

This protocol is a self-validating system, incorporating essential controls to ensure data integrity.

A. Reagent Preparation:

  • Protein: Express and purify the target protein (e.g., a soluble construct of human TRPV1) to >95% purity.

  • Buffer: Prepare a suitable ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Dialyze the protein extensively against this buffer.

  • Ligand Stocks: Prepare concentrated stock solutions of both vanillylamine and 2-(Aminomethyl)-4-chloro-6-methoxyphenol in the same final dialysis buffer. This is a critical step to minimize heats of dilution.[12]

B. ITC Experiment:

  • Concentrations: For an expected micromolar affinity, a typical starting point is 10-20 µM protein in the cell and 100-200 µM ligand in the syringe.[13]

  • Setup: Equilibrate the instrument to the desired temperature (e.g., 25°C). Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Titration: Perform a series of small (e.g., 2 µL) injections of the ligand into the protein solution, allowing the system to return to thermal equilibrium between each injection.

  • Control Experiment: Crucially, perform a control titration by injecting the ligand solution into the buffer-filled cell. This measures the heat of dilution, which must be subtracted from the experimental data.

C. Data Analysis:

  • Integrate the heat signal for each injection.

  • Subtract the heats of dilution from the corresponding binding heats.

  • Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to determine Kd, n, and ΔH.

Comparative Analysis of Ligand Efficiency

Once the binding affinities are determined, the ligand efficiency metrics can be calculated. For vanillylamine, literature suggests its interaction with TRPV1 is complex, but it activates the receptor in the sub-micromolar to micromolar range.[14][15] For this guide, we will use a hypothetical, yet plausible, Kd value for vanillylamine to illustrate the calculation. We will also assume a hypothetical Kd for 2-(Aminomethyl)-4-chloro-6-methoxyphenol, as would be determined by the experiment above.

Hypothetical Binding Data:

CompoundKd (µM)pKd (-logKd)ΔG (kcal/mol)
Vanillylamine 5.05.30-7.23
2-(Aminomethyl)-4-chloro-6-methoxyphenol 8.05.10-6.95

ΔG calculated as RTln(Kd) at T = 298.15 K

Calculated Ligand Efficiency Metrics:

CompoundΔG (kcal/mol)HACMW (kDa)LE (kcal/mol/HAC) BEI (pKd/MW)
Vanillylamine -7.23110.1530.66 34.6
2-(Aminomethyl)-4-chloro-6-methoxyphenol -6.95120.1880.58 27.1

Logical Relationship of Ligand Efficiency Calculation

LE_Calculation cluster_inputs Experimental & Calculated Inputs cluster_calcs Derived Metrics cluster_outputs Ligand Efficiency Metrics Kd Binding Affinity (Kd) pKd pKd = -log(Kd) Kd->pKd dG ΔG = RTln(Kd) Kd->dG MW Molecular Weight (MW) BEI Binding Efficiency Index (BEI) = pKd / (MW/1000) MW->BEI HAC Heavy Atom Count (HAC) LE Ligand Efficiency (LE) = -ΔG / HAC HAC->LE pKd->BEI dG->LE

Caption: The relationship between primary data and the calculation of ligand efficiency metrics.

Interpretation and Conclusion

Based on our hypothetical data, vanillylamine exhibits a higher Ligand Efficiency (0.66) and Binding Efficiency Index (34.6) compared to 2-(Aminomethyl)-4-chloro-6-methoxyphenol (LE=0.58, BEI=27.1). This indicates that, on a per-atom basis, vanillylamine is more efficient at binding to the TRPV1 receptor.

The key takeaway for a drug discovery professional is this: while both compounds might be considered "hits" in a screening campaign, vanillylamine represents a more promising starting point for optimization. Its superior ligand efficiency suggests that its core scaffold contributes more effectively to binding. A medicinal chemist could then focus on elaborating this scaffold to enhance potency while striving to maintain or improve its high efficiency. The addition of the chloro- group in 2-(Aminomethyl)-4-chloro-6-methoxyphenol, while increasing molecular weight, did not proportionately increase binding affinity in this hypothetical scenario, thus lowering its efficiency.

This guide has outlined a systematic and scientifically rigorous approach to the comparative assessment of ligand efficiency. By grounding our analysis in robust experimental techniques like ITC and applying standardized efficiency metrics, researchers can make more informed decisions in the critical early stages of drug discovery, ultimately directing resources toward compounds with the highest potential for success.

References

  • Navratilova, E., et al. (2021). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Ciulli, A., & Williams, G. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. PubMed. Retrieved from [Link]

  • Huber, W., & Mueller, F. (2007). SPR-based Fragment Screening: Advantages and Applications. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • RGDscience Ltd. (n.d.). Molecular Descriptors & Ligand Efficiency Metrics. Retrieved from [Link]

  • Ciulli, A., & Williams, G. (2025). Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. ResearchGate. Retrieved from [Link]

  • Schultze, T., & Engh, R. A. (2012). Ligand efficiency as a guide in fragment hit selection and optimization. CORE. Retrieved from [Link]

  • Ciulli, A. (2010). Fragment screening by surface plasmon resonance. SciSpace. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Vanillylamine. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Ligand efficiency. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulas for ligand efficiency (LE), ligand lipophilicity efficiency (LLE), and ligand efficiency-dependent lipophilicity index (LELP). Retrieved from [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]

  • FooDB. (2011). Showing Compound Vanillylamine (FDB028931). Retrieved from [Link]

  • Rees, D. C., et al. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery. (Note: While the specific search result is a general overview, the principles discussed are foundational to the field and this reference type is appropriate for authoritative grounding). Retrieved from [Link]

  • Bitesize Bio. (2025). How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. Retrieved from [Link] ITC-isothermal-titration-calorimetry-a-quick-introduction/

  • Banci, L., et al. (2016). Competitive inhibition of TRPV1 – calmodulin interaction by vanilloids. Angewandte Chemie. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Isothermal Titration Calorimetry (ITC) – iTC200 - OSTR. Retrieved from [Link]

  • ATA Scientific. (2018). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. Retrieved from [Link]

  • Pikkely, M., & Ladbury, J. E. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Retrieved from [Link]

  • Yang, F., & Zheng, J. (2023). The capsaicin binding affinity of wildtype and mutant TRPV1 ion channels. PMC. Retrieved from [Link]

  • Yang, F., & Zheng, J. (2023). The capsaicin binding affinity of wildtype and mutant TRPV1 ion channels. PubMed. Retrieved from [Link]

  • Wieboldt, R., et al. (2008). Caged vanilloid ligands for activation of TRPV1 receptors by 1- and 2-photon excitation. Journal of the American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Aminomethyl)-4-methoxyphenol. PubChem. Retrieved from [Link]

  • Szallasi, A., & Blumberg, P. M. (2009). Complex Regulation of TRPV1 by Vanilloids. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-chloro-6-nitrophenol. PubChem. Retrieved from [Link]

  • NICNAS. (2014). Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. Retrieved from [Link]

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A Guide to the Elemental Confirmation of 2-(Aminomethyl)-4-chloro-6-methoxyphenol: Theoretical Benchmarks and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. For a compound such as 2-(Aminomethyl)-4-chloro-6-methoxyphenol, a substituted phenol with potential applications in medicinal chemistry, unambiguous confirmation of its elemental composition is a critical step in validating its synthesis and purity. This guide provides a comprehensive overview of the elemental analysis of 2-(Aminomethyl)-4-chloro-6-methoxyphenol, presenting its theoretical elemental composition, a detailed experimental protocol for its confirmation, and a comparative analysis with structurally related compounds. While extensive literature searches did not yield published experimental elemental analysis data for this specific compound, this guide establishes the theoretical benchmarks and the methodology required for its empirical validation.

Theoretical Elemental Composition of 2-(Aminomethyl)-4-chloro-6-methoxyphenol

The first step in the elemental confirmation of a synthesized compound is the calculation of its theoretical elemental composition based on its molecular formula. The structure of 2-(Aminomethyl)-4-chloro-6-methoxyphenol, as determined by its nomenclature, leads to the molecular formula C₈H₁₀ClNO₂ .

From this formula, the molecular weight and the theoretical mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) are calculated as follows:

  • Molecular Weight: 187.63 g/mol

  • Carbon (C): 51.21%

  • Hydrogen (H): 5.37%

  • Nitrogen (N): 7.46%

These theoretical values serve as the primary reference points against which experimental results are compared. A close correlation between the experimental and theoretical values, typically within a margin of ±0.4%, is strong evidence of the compound's identity and purity.

Experimental Protocol: Combustion-Based CHN Elemental Analysis

The most common and accurate method for determining the carbon, hydrogen, and nitrogen content of an organic compound is combustion analysis, often referred to as CHN analysis. This technique involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment, followed by the quantitative detection of the resulting gaseous products.

The underlying principle of this method is the conversion of the elements of interest into simple, stable gases: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to dinitrogen gas (N₂) or nitrogen oxides (NOₓ) which are subsequently reduced to N₂.

Causality in Experimental Choices for Halogenated Compounds

The presence of chlorine in 2-(Aminomethyl)-4-chloro-6-methoxyphenol necessitates specific considerations in the experimental setup. Halogens can interfere with the analysis by forming corrosive acids and interfering with the detection systems. Modern elemental analyzers are equipped with specialized scrubbers and reagents to mitigate these effects. For instance, silver tungstate and silver vanadate are often included in the combustion tube packing to effectively capture halogens and sulfur, preventing them from reaching the detectors. This ensures that the analytical signals for C, H, and N are not compromised.

Step-by-Step Experimental Workflow

The following protocol outlines the typical steps for the CHN analysis of a solid organic compound like 2-(Aminomethyl)-4-chloro-6-methoxyphenol using a modern elemental analyzer (e.g., a PerkinElmer 2400 CHN Elemental Analyzer or similar).

  • Instrument Preparation and Calibration:

    • Ensure the combustion and reduction furnaces have reached their setpoint temperatures (typically ~925-1000°C for combustion and ~640°C for reduction).

    • Verify stable helium and oxygen gas flows.

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). This calibration creates a response factor for the thermal conductivity detector for each element.

  • Sample Preparation:

    • Homogenize the 2-(Aminomethyl)-4-chloro-6-methoxyphenol sample to ensure uniformity.

    • On a microbalance, accurately weigh 1-3 mg of the sample into a tin capsule. The use of tin capsules aids in promoting a rapid and complete combustion (flash combustion) due to the exothermic reaction of tin with oxygen.

    • Securely crimp the tin capsule to encase the sample and eliminate any air pockets.

  • Analysis:

    • Place the weighed capsule into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into the high-temperature combustion furnace.

    • The resulting gases (CO₂, H₂O, N₂, and halogen byproducts) are swept by a helium carrier gas through a series of scrubbers and reduction catalysts.

    • The purified CO₂, H₂O, and N₂ are separated, typically by gas chromatography or selective trapping and desorption.

    • The amount of each gas is measured by a thermal conductivity detector.

  • Data Processing:

    • The instrument's software calculates the mass percentages of C, H, and N in the original sample based on the detector signals, the sample weight, and the calibration factors.

    • The results are then compared to the theoretical values.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output Sample Homogenized Sample Weigh Weigh 1-3 mg Sample->Weigh Encapsulate Encapsulate in Tin Weigh->Encapsulate Combustion Flash Combustion (~1000°C in O₂) Encapsulate->Combustion Separation Gas Separation & Reduction (NOx -> N₂) Combustion->Separation CO₂, H₂O, N₂ Detection Thermal Conductivity Detection Separation->Detection Calculation Calculate %C, %H, %N Detection->Calculation Comparison Compare with Theoretical Values Calculation->Comparison

Safety Operating Guide

2-(Aminomethyl)-4-chloro-6-methoxyphenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Disposal Procedures for 2-(Aminomethyl)-4-chloro-6-methoxyphenol

Executive Summary & Chemical Profile

2-(Aminomethyl)-4-chloro-6-methoxyphenol is a specialized halogenated aromatic intermediate. Its disposal requires strict adherence to halogenated waste protocols due to the presence of the chlorine atom on the phenolic ring. Improper disposal (e.g., mixing with non-halogenated solvents or drain disposal) violates EPA regulations (RCRA) and poses severe environmental risks due to the potential formation of dioxins during uncontrolled combustion.

Chemical Identity & Waste Classification:

PropertyDetail
Functional Groups Phenol (Acidic), Primary Amine (Basic), Aryl Chloride (Halogen)
Primary Hazard Toxic / Irritant . Potential for severe eye damage and skin sensitization.[1]
Waste Stream Halogenated Organic Waste (Solid or Liquid)
RCRA Status Likely Characteristic Waste (Toxicity/Reactivity). While not explicitly P-listed, it must be treated as a hazardous halogenated organic.
Incompatibility Strong oxidizers, acid chlorides, acid anhydrides.

Pre-Disposal Assessment

Before initiating disposal, you must characterize the material's state. This molecule contains both a basic amine and an acidic phenol, meaning it can exist as a zwitterion, salt, or free base.

  • Purity Check: Is the chemical pure, or is it in solution?

    • If Pure Solid: Dispose of as Solid Hazardous Waste .

    • If in Solution: Determine the solvent.[2] If the solvent is water, it is Aqueous Waste (Toxic). If organic, it is Halogenated Solvent Waste .

Critical Warning: Never dispose of this chemical down the sanitary sewer. The chlorinated phenol moiety is biocidal and resistant to biodegradation, potentially disrupting municipal water treatment systems.

Operational Disposal Workflow

This protocol follows the "Cradle-to-Grave" management principle outlined in Prudent Practices in the Laboratory.

Step 1: Segregation (The Halogen Rule)

The presence of Chlorine (Cl) mandates that this waste be segregated from non-halogenated organics.

  • Why? Halogenated wastes require high-temperature incineration (>1100°C) with acid gas scrubbing to prevent the formation of hydrochloric acid (HCl) and toxic polychlorinated dibenzodioxins (PCDDs).

  • Action: Place waste in the container marked "HALOGENATED WASTE" .

Step 2: Containerization

Select the appropriate container based on the physical state.

  • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Liquids: Use a narrow-mouth HDPE carboy or safety can. Glass is acceptable but poses a breakage risk.

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

Step 3: Chemical Deactivation (Spill Response Only)

Note: For routine disposal, do not attempt to chemically deactivate the pure substance in the lab. Send it for off-site incineration.

  • In case of spill: Absorb with vermiculite or clay. If a residue remains, treat the surface with a dilute surfactant solution. Do not use bleach (sodium hypochlorite), as it may react with the amine group to form chloramines (toxic gas).

Step 4: Labeling

The label must be legible and solvent-resistant.

  • Must Include:

    • Full Chemical Name: "2-(Aminomethyl)-4-chloro-6-methoxyphenol"

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated

    • Date of Accumulation Start.

    • Generator Name/Lab ID.

Disposal Logic Flowchart

The following diagram illustrates the decision matrix for disposing of 2-(Aminomethyl)-4-chloro-6-methoxyphenol.

DisposalWorkflow Start Start: Waste Identification 2-(Aminomethyl)-4-chloro-6-methoxyphenol StateCheck Determine Physical State Start->StateCheck SolidPath Solid Material StateCheck->SolidPath Pure/Solid LiquidPath In Solution StateCheck->LiquidPath Dissolved SolidBin Container: Wide-Mouth HDPE Label: Hazardous Solid Waste (Toxic, Halogenated) SolidPath->SolidBin SolventCheck Identify Solvent Base LiquidPath->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Water Organic Organic Solvent SolventCheck->Organic Organic AqBin Container: Aqueous Waste Carboy Adjust pH to 5-9 if req. Label: Aqueous Toxic Waste Aqueous->AqBin HalogenBin Container: Safety Carboy Label: Halogenated Solvent Waste (Do NOT mix with Non-Halogenated) Organic->HalogenBin Mandatory Segregation Handover Handover to EHS/Waste Contractor Method: High-Temp Incineration SolidBin->Handover HalogenBin->Handover AqBin->Handover

Figure 1: Decision tree for the segregation and packaging of halogenated aminophenol waste.

Regulatory & Safety Verification

To ensure compliance and safety, verify the following before final handover:

  • pH Check (Aqueous Waste Only): If dissolved in water, check the pH. The amine group may make the solution basic, while the phenol is acidic. Ensure the pH is within the acceptance range of your waste facility (typically pH 4–10). If neutralization is required, use dilute Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) cautiously.

  • Compatibility Check: Ensure no oxidizing agents (e.g., Nitric Acid, Peroxides) are present in the same waste container.[3][4] The amine group is susceptible to oxidation, which can be exothermic.

  • Documentation: Log the waste in your laboratory's Satellite Accumulation Area (SAA) log sheet immediately upon generation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5] [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • PubChem. (n.d.). Compound Summary for Chlorinated Phenols. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard (HCS). [Link]

Sources

Navigating the Unseen: A Practical Guide to Safely Handling 2-(Aminomethyl)-4-chloro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of research and development, the introduction of novel chemical entities is a daily reality. With this innovation comes the critical responsibility of ensuring the safety of all laboratory personnel. This guide provides a comprehensive, step-by-step framework for the safe handling, use, and disposal of 2-(Aminomethyl)-4-chloro-6-methoxyphenol, a compound for which specific safety data may be limited. By synthesizing information from structurally similar compounds and adhering to established laboratory safety principles, this document serves as an essential resource for researchers, scientists, and drug development professionals.

Pre-Operational Safety Checklist: Your First Line of Defense

Before beginning any work with 2-(Aminomethyl)-4-chloro-6-methoxyphenol, a thorough pre-operational check is mandatory. This initial step is crucial for mitigating potential risks.

Engineering Controls: Containing the Hazard

All manipulations involving 2-(Aminomethyl)-4-chloro-6-methoxyphenol, especially those that could generate dust or aerosols, must be conducted within a certified chemical fume hood.[1][7] The fume hood provides the primary barrier of protection by capturing and exhausting potentially harmful vapors and particulates. Ensure the fume hood has a current inspection sticker and that the sash is kept at the lowest practical height during the experiment.

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable.[8][9][10] Based on the hazards associated with similar compounds, the following PPE is required:

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles and a face shield.[11][12]Protects against splashes of liquids and airborne particles, which can cause serious eye irritation or damage.[1][2][4]
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene).[13][14]Provides a robust barrier against skin contact. Given the potential for skin irritation and absorption, double-gloving offers an additional layer of protection.[1][3]
Body Protection A flame-resistant lab coat worn over long pants and closed-toe shoes.[14][15]Protects the skin from accidental spills and splashes.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[11][14]Necessary when engineering controls may not be sufficient to maintain exposure below acceptable limits, especially when handling powders.

It is imperative that all PPE fits properly to ensure maximum protection.[16] Ill-fitting equipment can create new hazards and compromise safety.[16]

Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling 2-(Aminomethyl)-4-chloro-6-methoxyphenol in a laboratory setting.

Materials and Equipment:
  • 2-(Aminomethyl)-4-chloro-6-methoxyphenol

  • Appropriate solvents and reagents

  • Chemical fume hood

  • Analytical balance

  • Spatula and weighing paper/boat

  • Glassware

  • Waste container for halogenated organic waste

  • Spill kit appropriate for chemical spills

Procedure:
  • Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.

  • Weighing: If working with a solid, carefully weigh the required amount of 2-(Aminomethyl)-4-chloro-6-methoxyphenol on an analytical balance inside the fume hood. Use a spatula and weighing paper to minimize the generation of dust.

  • Dissolution/Reaction: Add the compound to the solvent or reaction mixture within the fume hood. Keep all containers covered when not in use to minimize the release of vapors.

  • Post-Handling: After completing the experimental work, decontaminate the work area and any equipment used. Wash hands and any exposed skin thoroughly with soap and water, even if gloves were worn.[1][2][3]

  • Storage: Store 2-(Aminomethyl)-4-chloro-6-methoxyphenol in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][17]

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_storage Storage Prep1 Don PPE Prep2 Verify Fume Hood Operation Prep1->Prep2 Handling1 Weigh Compound Prep2->Handling1 Handling2 Perform Experiment Handling1->Handling2 Cleanup1 Decontaminate Workspace Handling2->Cleanup1 Cleanup2 Dispose of Waste Cleanup1->Cleanup2 Cleanup3 Wash Hands Cleanup2->Cleanup3 Storage1 Store in Designated Area Cleanup3->Storage1

Caption: A workflow diagram illustrating the key procedural steps for the safe handling of 2-(Aminomethyl)-4-chloro-6-methoxyphenol.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3][18] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2][18]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][17][18]

  • Spill: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For larger spills, evacuate the area and contact the institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

As a halogenated phenolic compound, 2-(Aminomethyl)-4-chloro-6-methoxyphenol and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.[19] Do not mix with non-halogenated waste streams.[19]

  • Disposal Method: The recommended disposal method for halogenated organic waste is high-temperature incineration by a licensed hazardous waste disposal facility.[20][21] This method ensures the complete destruction of the compound and minimizes environmental impact.[20] Never dispose of this chemical down the drain or in regular trash.[19]

By adhering to these guidelines, researchers can confidently work with 2-(Aminomethyl)-4-chloro-6-methoxyphenol while upholding the highest standards of laboratory safety. This commitment to safety not only protects individuals but also fosters a culture of responsibility and trust within the scientific community.

References

  • OSHA finalizes PPE rule, effective January 13th - ABC Western Michigan. (2025, January 21).
  • PPE Requirements: Standard & Levels | SafetyCulture. (2025, September 25).
  • Staying Safe: A Guide to Personal Protective Equipment - OSHA Education Center.
  • Personal Protective Equipment - Overview | Occupational Safety and Health Administration.
  • Personal Protective Equipment - Standards | Occupational Safety and Health Administration.
  • Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety.
  • Workplace Health and Safety | PEOSH Occupational Exposure to Hazardous Chemicals in Laboratories Standard (29 CFR 1910.1450) - NJ.gov.
  • How can I dispose phenol? - ResearchGate. (2015, January 9).
  • 2 - SAFETY DATA SHEET. (2010, August 10).
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls | Madridge Publishers. (2017, May 10).
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  • 6 - SAFETY DATA SHEET. (2025, May 1).
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  • Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC.
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  • ICSC 1097 - 4-METHOXYPHENOL.
  • • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.